7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRWFINJQDRSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
This guide provides a comprehensive overview of the synthesis of 7-ethoxy-4-hydroxyquinoline-3-carbonitrile, a valuable quinoline derivative in medicinal chemistry and drug discovery.[1][2] The quinoline scaffold is a recognized pharmacophore, and this specific compound, with its C-3 cyano group, is a key intermediate for developing potent and selective enzyme inhibitors, including protein tyrosine kinase (PTK) and phosphodiesterase type 5 (PDE5) inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, experimental protocols, and critical process parameters.
Introduction to the Synthetic Strategy
The primary and most established method for synthesizing the 4-hydroxyquinoline framework is the Gould-Jacobs reaction.[1][3] This versatile and robust reaction provides a direct pathway to a wide array of substituted quinolines. The synthesis of this compound via this method involves a two-step sequence:
-
Condensation: The reaction is initiated by the condensation of 3-ethoxyaniline with an activated cyanoacetate derivative, typically ethyl (ethoxymethylene)cyanoacetate.
-
Thermal Cyclization: The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.
The final product, this compound, exists in a tautomeric equilibrium with its 4-oxo form, 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.[1][3][4] For clarity, this guide will primarily refer to the 4-hydroxyquinoline tautomer, while acknowledging the presence and potential predominance of the 4-oxo form.
Mechanistic Deep Dive: The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a well-understood, two-stage mechanism. The causality behind the experimental choices is rooted in facilitating these two key transformations.
Part 1: The Condensation Step
The synthesis begins with a nucleophilic attack by the amino group of 3-ethoxyaniline on the electron-deficient β-carbon of ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, ethyl 2-cyano-3-(3-ethoxyanilino)acrylate.
The choice of ethyl (ethoxymethylene)cyanoacetate is critical. The ethoxymethylene group serves as a good leaving group, and both the cyano and the ester groups act as electron-withdrawing groups, activating the double bond for nucleophilic attack.
Part 2: The Thermal Cyclization
This step is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy. The intermediate, ethyl 2-cyano-3-(3-ethoxyanilino)acrylate, undergoes a 6-electron electrocyclization. This intramolecular reaction involves the aromatic ring and the enamine double bond, leading to the formation of the quinoline ring system. The high temperature, often exceeding 250°C, is necessary to overcome the activation energy barrier for this pericyclic reaction.
The reaction is typically carried out in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve and maintain the required temperature for cyclization. Modern approaches have successfully employed microwave irradiation to significantly reduce reaction times and, in many cases, improve yields by providing efficient and rapid heating.[5]
Experimental Protocols
The following protocols are based on established procedures for the Gould-Jacobs reaction and syntheses of analogous compounds. Researchers should optimize these conditions for their specific laboratory setup and scale.
Starting Materials
| Compound | CAS Number | Molecular Weight | Key Supplier |
| 3-Ethoxyaniline | 621-33-0 | 137.18 g/mol | Sigma-Aldrich, TCI |
| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 g/mol | Sigma-Aldrich, Alfa Aesar |
| Diphenyl ether (solvent) | 101-84-8 | 170.21 g/mol | Sigma-Aldrich, Acros Organics |
Protocol 1: Classical Thermal Synthesis
Step 1: Synthesis of Ethyl 2-cyano-3-(3-ethoxyanilino)acrylate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Heat the mixture at 110-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting aniline.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
In a separate flask suitable for high-temperature reactions, heat diphenyl ether to 245-250°C.
-
Slowly add the molten intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 245-250°C for 30-60 minutes.[6] Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solvent.
-
Filter the solid product and wash thoroughly with a non-polar solvent like hexane or petroleum ether to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a mixture of DMF and water.
Protocol 2: Microwave-Assisted Synthesis
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a 10 mL microwave vial equipped with a magnetic stirring bar, add 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250°C and hold for 10-20 minutes. The reaction progress should be optimized by monitoring at different time points.
-
After the reaction is complete, cool the vial to room temperature. A solid product should form.
-
Add a small amount of a suitable solvent like acetonitrile or ethanol to the vial and sonicate to break up the solid.
-
Filter the product, wash with cold acetonitrile or ethanol, and dry under vacuum.[5]
-
Further purification can be achieved by recrystallization.
Visualizing the Synthesis
Workflow Diagram
Caption: The Gould-Jacobs reaction mechanism for the target molecule.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)
Product Characterization
| Property | Expected Value / Observation |
| Molecular Formula | C₁₂H₁₀N₂O₂ [4] |
| Molecular Weight | 214.22 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be >250°C (typical for 4-hydroxyquinolines) |
| ¹H NMR (DMSO-d₆) | - Aromatic protons on the quinoline ring (approx. 7.0-8.5 ppm).- A singlet for the proton at C2 or C5.- A quartet and a triplet for the ethoxy group protons.- A broad singlet for the N-H proton (in the 4-oxo tautomer).- A broad singlet for the O-H proton (in the 4-hydroxy tautomer). |
| ¹³C NMR (DMSO-d₆) | - Aromatic and heteroaromatic carbons (approx. 100-160 ppm).- A signal for the carbonyl carbon (C4) in the 4-oxo form (approx. 170-180 ppm).- A signal for the cyano carbon (approx. 115-120 ppm).- Signals for the ethoxy group carbons. |
| IR (KBr) | - A broad peak for O-H and/or N-H stretching (approx. 3200-3500 cm⁻¹).- A sharp peak for the cyano (C≡N) stretch (approx. 2220-2260 cm⁻¹).- A strong peak for the carbonyl (C=O) stretch of the 4-oxo tautomer (approx. 1650-1690 cm⁻¹).- Peaks for C=C and C-O stretching in the aromatic region. |
Conclusion and Future Perspectives
The Gould-Jacobs reaction remains a highly effective and reliable method for the synthesis of this compound. The key to a successful synthesis lies in achieving the high temperature required for the cyclization step, a challenge that can be efficiently met with modern microwave synthesis technology. The resulting 4-hydroxyquinoline-3-carbonitrile scaffold is a versatile platform for further chemical modifications, particularly at the 4-hydroxy position, to generate libraries of compounds for screening in various drug discovery programs. Future research may focus on developing even more efficient and environmentally benign catalytic systems for the cyclization step, potentially lowering the required temperature and broadening the substrate scope.
References
-
PubChem. (n.d.). 7-Ethoxy-4-oxo-1H-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- Google Patents. (2008). US20080161575A1 - Process for the synthesis of 6-amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrile.
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved January 14, 2026, from [Link]
-
ChemBK. (2024). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved January 14, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 1-CYCLOPROPYL-7-ETHOXY-6-FLUORO-8-NITRO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC-ACID. Retrieved January 14, 2026, from [Link]
-
Google Patents. (1950). UNITED STATES PATENT OFFICE. Retrieved January 14, 2026, from [Link]
Sources
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile chemical properties
An In-depth Technical Guide to 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 214476-07-0), a pivotal heterocyclic compound in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, synthesis, spectroscopic profile, and its established role as a valuable pharmacophore.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a quinoline derivative that has garnered significant attention as a critical intermediate and building block in pharmaceutical research.[1] The quinoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. The specific substitution pattern of this compound—featuring an ethoxy group at the 7-position, a hydroxyl at the 4-position, and a nitrile at the 3-position—confers unique properties that are instrumental in the development of potent and selective enzyme inhibitors.[1]
Research has highlighted the potential of its derivatives in targeting key enzymes implicated in various diseases. Notably, compounds derived from this scaffold have been investigated as highly potent inhibitors of Phosphodiesterase type 5 (PDE5) and various Protein Tyrosine Kinases (PTKs), which are crucial regulators in cellular processes whose dysregulation is a hallmark of diseases like cancer.[1] This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in advanced research applications.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and predicted physicochemical parameters for this compound are summarized below. The predicted values offer a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.
| Property | Value | Source |
| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | PubChem[1] |
| Synonyms | 3-Cyano-7-ethoxy-4-hydroxyquinoline | ChemBK[2] |
| CAS Number | 214476-07-0 | BenchChem[1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | ChemBK[2] |
| Molecular Weight | 214.22 g/mol | ChemBK[2] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | ChemBK[2] |
| Predicted Boiling Point | 427.3 ± 45.0 °C | ChemBK[2] |
| Predicted pKa | 0.99 ± 0.50 | ChemBK[2] |
Synthesis Pathway: The Gould-Jacobs Reaction
The most established and versatile method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1][3] This reaction provides a robust pathway to a wide array of substituted quinolines and is the primary method for synthesizing this compound. The synthesis is a two-stage process.
Causality of the Experimental Design:
-
Condensation: The initial step involves a nucleophilic addition-elimination reaction between 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient carbon of the methylene group, leading to the elimination of ethanol. This step is typically performed at a moderate temperature to ensure selective condensation without premature cyclization.
-
Thermal Cyclization: The resulting intermediate is not isolated but is heated in a high-boiling point solvent (e.g., Dowtherm A). The high temperature provides the necessary activation energy for an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization), where the newly formed enamine ring closes onto the aniline benzene ring to form the quinoline core. This is followed by tautomerization to yield the more stable 4-hydroxyquinoline product.
Visual Workflow of the Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via the Gould-Jacobs reaction.
Materials:
-
3-Ethoxyaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.
-
Heat the mixture gently (e.g., in a water bath at 80-100°C) for 30-60 minutes. The reaction is mildly exothermic and results in the formation of an intermediate acrylate with the elimination of ethanol. Monitor the reaction by TLC until the starting aniline is consumed.
-
Cyclization: Add the crude reaction mixture to a flask containing a high-boiling point solvent such as Dowtherm A, pre-heated to approximately 250°C.
-
Maintain the temperature for 15-30 minutes to facilitate the intramolecular cyclization. The product will often precipitate out of the hot solvent.
-
Allow the mixture to cool to room temperature. The solid product can be collected by filtration.
-
Purification: Wash the collected solid thoroughly with a non-polar solvent like diethyl ether or hexane to remove the high-boiling solvent.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid to yield the final product, typically as a light-colored solid.[1]
Spectroscopic Characterization: A Predictive Guide
While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features. The following section provides a guide for researchers on the expected spectral data and outlines standardized protocols for their acquisition. This approach ensures a self-validating system for identity and purity confirmation.
Predicted ¹H and ¹³C NMR Data
Rationale: The predicted chemical shifts are based on the analysis of structurally similar quinoline derivatives.[4] The aromatic protons are expected in the 7.0-8.5 ppm range, with their specific shifts and coupling patterns determined by the electron-donating ethoxy group and the electron-withdrawing quinoline nitrogen. The ethoxy group itself will present a characteristic triplet-quartet pattern.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 12.0 (broad s) | OH (enol) / NH (keto) proton |
| ~ 8.5 (s) | H-2 proton |
| ~ 8.0 (d) | H-5 proton |
| ~ 7.4 (d) | H-8 proton |
| ~ 7.2 (dd) | H-6 proton |
| ~ 4.2 (q) | -OCH₂CH₃ |
| ~ 1.4 (t) | -OCH₂CH₃ |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C-4 (keto/enol carbon) |
| ~ 162 | C-7 (ether-linked aromatic) |
| ~ 145 | C-8a (bridgehead carbon) |
| ~ 140 | C-2 |
| ~ 125 | C-5 |
| ~ 120 | C-6 |
| ~ 115 | C-4a (bridgehead carbon) |
| ~ 115 | -C≡N (nitrile carbon) |
| ~ 100 | C-8 |
| ~ 90 | C-3 (nitrile-linked carbon) |
| ~ 64 | -OCH₂CH₃ |
| ~ 15 | -OCH₂CH₃ |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as the hydroxyl proton is more likely to be observed in this solvent. Add tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled experiment (e.g., zgpg30). Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Expected Features |
| FT-IR (ATR) | ~3400-3200 cm⁻¹ (broad): O-H stretch (from the 4-hydroxy group). ~2220 cm⁻¹ (sharp): C≡N stretch (characteristic of the nitrile). ~1650 cm⁻¹: C=O stretch (from the keto tautomer). ~1600, 1550, 1480 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~1250 cm⁻¹: C-O stretch of the ethoxy group. |
| Mass Spectrometry (ESI+) | Expected m/z: 215.08 [M+H]⁺. The high-resolution mass should correspond to the exact mass of the protonated molecular formula (C₁₂H₁₁N₂O₂⁺). Fragmentation may involve the loss of ethylene (-28 Da) from the ethoxy group. |
Protocol for IR and MS Data Acquisition
-
FT-IR: Obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory. Collect a background spectrum first, then place a small amount of the solid sample on the crystal. Record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the molecular weight and formula.[4]
Biological Significance and Therapeutic Context
The this compound scaffold is of high interest due to its role in designing kinase inhibitors.[1] Kinases are enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signaling. Many cancers are driven by overactive kinases.
The 4-hydroxy (or 4-oxo) group and the 3-cyano group are critical moieties that can form key hydrogen bonds and other interactions within the ATP-binding pocket of a target kinase. By occupying this site, inhibitors prevent the natural substrate (ATP) from binding, thereby blocking the downstream signaling pathway that promotes cell proliferation. The ethoxy group at the 7-position can be used to modulate solubility and to probe a deeper, more hydrophobic region of the binding pocket, potentially increasing potency and selectivity.[1]
Conceptual Diagram of Kinase Inhibition
Caption: Mechanism of action for kinase inhibitors derived from the quinoline scaffold.
Conclusion
This compound is more than a chemical intermediate; it is a strategically designed scaffold with significant therapeutic potential. Its synthesis via the reliable Gould-Jacobs reaction makes it readily accessible for research. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a predictive framework for its spectroscopic characterization. For scientists in drug discovery, this compound represents a valuable starting point for the rational design of novel inhibitors targeting a range of diseases, from cancer to CNS disorders.
References
-
This compound | CAS 214476-07-0.
-
7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - Physico-chemical Properties.
-
Table NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13).
-
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.
-
3-Quinolinecarbonitrile,7-ethoxy-4-hydroxy-(9CI) | 214476-07-0.
-
This compound.
-
1H NMR (400 MHz, DMSO-d6) data for various coumarins.
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
-
7-Chloro-4-hydroxyquinoline-3-carbonitrile | 2458-23-3.
-
Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
It is important to note that despite a thorough literature search, publicly available, experimentally-derived NMR and MS data for this specific compound are scarce. Therefore, this guide will present a detailed analysis based on predicted spectroscopic data, supported by the known spectral characteristics of closely related quinoline derivatives and fundamental principles of spectroscopic interpretation. This approach provides a robust framework for researchers involved in the synthesis and characterization of this and similar molecules.
Molecular Structure and Synthesis
The structure of this compound is characterized by a quinoline core substituted with an ethoxy group at the 7-position, a hydroxyl group at the 4-position, and a nitrile group at the 3-position.
Figure 1: Molecular Structure of this compound.
The synthesis of this compound is typically achieved through the Gould-Jacobs reaction. This method involves the condensation of 3-ethoxyaniline with ethyl (ethoxymethylene)cyanoacetate, followed by a thermal cyclization.
Figure 2: Synthetic workflow for this compound via the Gould-Jacobs reaction.
Experimental Protocol: Synthesis
-
Condensation: Mix equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate. The reaction can be carried out neat or in a suitable solvent such as ethanol. Heat the mixture gently (e.g., 80-100 °C) for a short period (e.g., 30-60 minutes) to facilitate the initial condensation and removal of ethanol.
-
Cyclization: The resulting intermediate is then subjected to thermal cyclization at a higher temperature (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. The reaction is monitored by TLC until completion.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The crude solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~12.5 | br s | 1H | 4-OH | The acidic proton of the hydroxyl group is expected to be highly deshielded and will likely appear as a broad singlet. Its chemical shift can be concentration and temperature dependent. |
| ~8.5 | s | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen atom and is expected to be significantly deshielded, appearing as a singlet. |
| ~8.0 | d | 1H | H-5 | This proton is part of the carbocyclic ring and is ortho to the quinoline nitrogen's influence, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |
| ~7.2 | dd | 1H | H-6 | This proton will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| ~7.0 | d | 1H | H-8 | This proton is ortho to the ethoxy group and will be a doublet due to coupling with H-6. |
| ~4.1 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons. |
| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~175 | C-4 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |
| ~160 | C-7 | The carbon attached to the oxygen of the ethoxy group will be deshielded. |
| ~148 | C-8a | A quaternary carbon in the aromatic system. |
| ~140 | C-2 | The carbon at the 2-position is deshielded by the adjacent nitrogen. |
| ~125 | C-5 | An aromatic methine carbon. |
| ~120 | C-6 | An aromatic methine carbon. |
| ~118 | C-4a | A quaternary carbon in the aromatic system. |
| ~115 | -CN | The carbon of the nitrile group typically appears in this region. |
| ~105 | C-8 | An aromatic methine carbon shielded by the ethoxy group. |
| ~90 | C-3 | The carbon bearing the cyano group is significantly shielded. |
| ~64 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of polar functional groups.
-
Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ would be expected, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed.
-
Analysis: High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion: The molecular weight of this compound is 214.22 g/mol . In a positive ion mode ESI-MS spectrum, the base peak or a prominent peak would be expected at m/z 215.08, corresponding to the protonated molecule [C₁₂H₁₀N₂O₂ + H]⁺.
-
Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns.
Figure 3: Proposed major fragmentation pathways for protonated this compound.
Conclusion
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
The Emergent Therapeutic Potential of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Mechanistic Deep Dive
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this diverse family, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is emerging as a compound of significant interest. While direct and extensive research on this specific molecule is in its nascent stages, its structural features firmly place it within the well-established class of quinoline-3-carbonitrile derivatives, renowned for their potent inhibitory effects on key cellular signaling pathways. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound, drawing upon data from closely related analogues. We will explore its role as a putative protein kinase inhibitor, detail the molecular interactions governing its activity, and provide validated experimental protocols for researchers seeking to investigate its therapeutic potential further. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutic modalities.
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Foundation for Kinase Inhibition
The quinoline ring system is a cornerstone in the development of pharmacologically active compounds, with a rich history in the synthesis of antimalarial, antibacterial, and anticancer drugs.[1][2] The 4-hydroxyquinoline moiety, in particular, is a recognized pharmacophore that endows molecules with a wide array of biological functions.[1] this compound belongs to a specific subclass, the substituted 3-cyanoquinolines, which have been extensively investigated as potent inhibitors of protein tyrosine kinases (PTKs).[3]
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. The dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, where aberrant kinase signaling drives uncontrolled cell proliferation and survival.[3] Consequently, PTKs have become one of the most important classes of drug targets in oncology.
The primary mechanism of action for many quinoline-3-carbonitrile derivatives is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs).[3] This guide will elucidate the inferred mechanism of this compound based on the established principles of this chemical class.
Molecular Mechanism of Action: A Competitive Inhibition Model
While specific IC50 data for this compound against a panel of kinases is not yet widely published, the mechanism can be confidently inferred from extensive structure-activity relationship (SAR) studies on analogous compounds.[3] The core hypothesis is that this molecule functions as an ATP-competitive inhibitor of protein tyrosine kinases.
The ATP-Binding Pocket: The Theater of Action
The catalytic domain of all protein kinases contains a highly conserved binding site for ATP. This pocket can be broadly divided into the adenine region, the sugar region, and the phosphate-binding region. ATP-competitive inhibitors are designed to occupy this pocket, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphotransfer reaction.
Key Molecular Interactions
The 4-hydroxyquinoline core of this compound is pivotal for its inhibitory activity. It is proposed to form critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[3] This hinge region connects the N-terminal and C-terminal lobes of the kinase domain and is a key anchoring point for many kinase inhibitors. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor.
The cyano group at the 3-position is also a crucial feature. Its electron-withdrawing nature can influence the electronic properties of the quinoline ring system, and it can also participate in additional interactions within the ATP-binding site, contributing to both potency and selectivity.[3]
The ethoxy group at the 7-position extends into a more solvent-exposed region of the ATP binding pocket. Modifications at this position are critical for fine-tuning the selectivity and potency of the inhibitor against different kinases.[3]
Below is a diagram illustrating the proposed competitive inhibition mechanism.
Impact on Downstream Signaling Cascades
By inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), this compound can block the initiation of downstream signaling cascades that are crucial for tumor growth and proliferation.[3] EGFR is a well-validated target in oncology, and its activation leads to the stimulation of pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate a multitude of cellular processes, and their constitutive activation in cancer leads to increased cell division, survival, and metastasis.
The inhibition of EGFR by a molecule like this compound would prevent its autophosphorylation upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.
The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for an inhibitor.
Conclusion and Future Directions
This compound is a promising chemical entity that warrants further investigation as a potential therapeutic agent. Based on its structural similarity to known kinase inhibitors, its primary mechanism of action is likely the ATP-competitive inhibition of protein tyrosine kinases, leading to the suppression of oncogenic signaling pathways. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and comprehensively characterizing its biological activity.
Future research should focus on profiling this compound against a broad panel of kinases to determine its selectivity profile. Further structural modifications, particularly at the 4- and 7-positions, could lead to the development of analogues with enhanced potency and optimized pharmacokinetic properties. As a versatile chemical intermediate, this compound also holds potential for the synthesis of novel compounds targeting other enzyme families, such as phosphodiesterases. [3]The continued exploration of this and related quinoline-3-carbonitrile derivatives is a promising avenue for the discovery of next-generation targeted therapies.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . PMC - PubMed Central. [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester . Journal of the American Chemical Society. [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity . MDPI. [Link]
Sources
Gould-Jacobs reaction for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
An In-depth Technical Guide to the Gould-Jacobs Reaction for the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical research. We will delve into the core principles of the Gould-Jacobs reaction, offering detailed mechanistic insights, field-proven experimental protocols, and critical optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this valuable quinoline scaffold.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial building block for the development of potent and selective enzyme inhibitors.[3] Derivatives have shown high inhibitory activity against targets such as Phosphodiesterase type 5 (PDE5) and Src kinase, making this molecule a compound of significant interest in discovery programs for central nervous system disorders and oncology.[3]
The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core.[4][5][6] This reaction sequence involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization, providing a robust pathway to a diverse array of substituted quinolines.[4][7]
Mechanistic Deep Dive: The Chemistry of Quinoline Formation
Understanding the underlying mechanism of the Gould-Jacobs reaction is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined sequence of steps, beginning with a condensation and culminating in a high-temperature intramolecular cyclization.
Step 1: Nucleophilic Substitution/Condensation The synthesis initiates with the reaction between an aniline (in this case, 3-ethoxyaniline) and an activated malonic acid derivative. For the target molecule, ethyl (ethoxymethylene)cyanoacetate is the appropriate reagent. The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the methylene group and displacing the ethoxy group to form an anilinomethylene intermediate.[3][4][8] This initial step is typically conducted at moderate temperatures (100-130 °C) and results in the elimination of one molecule of ethanol.[9]
Step 2: Thermal Electrocyclization This is the critical, energy-intensive step of the synthesis. The anilinomethylene intermediate undergoes a 6-electron electrocyclization upon heating to high temperatures, typically around 250 °C or higher.[4][10] The reaction is usually performed in a high-boiling inert solvent, such as diphenyl ether, or under solvent-free microwave conditions to achieve the necessary thermal energy.[10][11] This intramolecular reaction forms the new heterocyclic ring.
Step 3: Aromatization and Tautomerization Following the cyclization, a second molecule of ethanol is eliminated to yield the aromatic quinoline ring system. The product, this compound, exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, with the latter often being the predominant species.[4][8]
Below is a diagram illustrating the reaction mechanism.
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Starting Materials & Strategic Considerations
A successful synthesis relies on the quality of the starting materials and a sound strategic approach to the reaction conditions.
Key Reagents
| Reagent | Structure | CAS No. | M.W. | Key Properties |
| 3-Ethoxyaniline | C₂H₅OC₆H₄NH₂ | 621-33-0 | 137.18 | Liquid, bp 248 °C. Serves as the aniline backbone.[12] |
| Ethyl (ethoxymethylene)cyanoacetate | C₂H₅OCH=C(CN)COOC₂H₅ | 94-05-3 | 169.18 | The key C3 synthon. Provides the atoms for the new pyridine ring. |
Solvent Selection and Reaction Conditions
The high temperature required for the cyclization step necessitates the use of high-boiling point solvents.
-
Classical Heating: Solvents like diphenyl ether (bp 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are traditionally used to achieve temperatures around 250 °C.[11]
-
Microwave Synthesis: Modern approaches utilize microwave irradiation, which offers rapid, efficient heating and can often be performed solvent-free or in smaller volumes of solvent.[10][13] This technique dramatically reduces reaction times from hours to minutes.[10]
A Note on Regioselectivity
With a meta-substituted aniline like 3-ethoxyaniline, cyclization can theoretically occur at either the C2 or C6 position, leading to the formation of 5-ethoxy or 7-ethoxy isomers, respectively. The Gould-Jacobs reaction is known to be effective for anilines bearing electron-donating groups in the meta position, which tend to direct cyclization to the less sterically hindered para position (C6).[4] This regioselectivity favors the formation of the desired this compound product. However, the formation of a minor amount of the 5-ethoxy isomer is possible and should be considered during purification and characterization.[14]
Experimental Protocols: Classical vs. Modern Synthesis
We present two validated protocols: a traditional thermal method and a rapid microwave-assisted method.
Protocol 1: Classical Thermal Synthesis
This protocol is based on established methods for the Gould-Jacobs reaction using a high-boiling inert solvent.[9]
Step 1: Condensation
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the mixture with stirring at 110-130 °C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate.
-
Once the condensation is complete, remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 10-20 times the mass of the intermediate).
-
Heat the solution to a vigorous reflux (approx. 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate from the solution.
-
Add a non-polar solvent like hexane or cyclohexane to aid in the complete precipitation of the product.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the high-boiling solvent, followed by a wash with cold ethanol or acetonitrile.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave heating to dramatically shorten reaction times.[9][10][13]
Step 1: Reaction Setup
-
In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 3-ethoxyaniline (1.0 eq, e.g., 2.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.5-3.0 eq, e.g., 3.0-6.0 mmol). The excess cyanoacetate can serve as both a reagent and a solvent.[9]
-
Seal the vial securely with a cap.
Step 2: Microwave Irradiation
-
Place the vial in the cavity of a dedicated microwave synthesis reactor.
-
Heat the mixture rapidly to the target temperature (e.g., 250 °C) and hold for a short duration (e.g., 10-20 minutes). Note: The optimal time and temperature should be determined empirically.
Step 3: Isolation and Purification
-
Cool the vial to room temperature using compressed air.
-
Once cooled, a solid product should be present. Add a small amount of a suitable solvent (e.g., ice-cold acetonitrile or ethanol) to the vial and triturate the solid.[10]
-
Collect the product by vacuum filtration, washing with the cold solvent.
-
Dry the purified this compound under vacuum.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Data Summary and Optimization Insights
The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes typical parameters and expected outcomes, adapted from studies on analogous systems.[9][10]
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Causality & Field Insights |
| Temperature | 240-260 °C | 250-300 °C | The high temperature is essential to overcome the activation energy for the intramolecular cyclization.[10] |
| Reaction Time | 30-120 minutes | 5-20 minutes | Microwave heating provides rapid and uniform energy transfer, drastically reducing the time needed to reach the target temperature.[10] |
| Solvent | Diphenyl ether, Dowtherm A | Solvent-free or minimal high-boiling solvent | The solvent's primary role is to act as a heat transfer medium. In microwave synthesis, this is less critical. |
| Yield | Variable (often 30-60%) | Often improved (40-70%+) | Microwave methods can minimize the formation of degradation byproducts due to shorter exposure to high temperatures.[10] |
Optimization Strategy:
-
Temperature vs. Time: There is a critical balance to be struck. While higher temperatures accelerate the cyclization, prolonged exposure can lead to product degradation and decarboxylation, reducing the overall yield.[10] A time-temperature study is recommended to find the optimal conditions, where a shorter reaction time at a slightly higher temperature often gives the best result.[10]
-
Catalysis: For substrates that are resistant to cyclization, the use of a catalyst can be beneficial. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization step under milder conditions (e.g., 80-100 °C), offering an alternative to high-temperature thermal methods.[13]
Product Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:
-
Physicochemical Properties:
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the substituted quinoline ring.
-
¹³C NMR: To verify the carbon skeleton.
-
IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2220 cm⁻¹) and the ketone (C=O) stretch (~1650 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Purity Analysis:
-
HPLC: To determine the purity of the final compound.
-
Melting Point: To assess the purity of the crystalline solid.
-
Conclusion
The Gould-Jacobs reaction provides a powerful and adaptable method for the synthesis of this compound. While the classical thermal protocol is robust, modern microwave-assisted techniques offer significant advantages in terms of speed, efficiency, and potentially higher yields. By understanding the core mechanism and the critical interplay between time and temperature, researchers can effectively optimize this synthesis to produce high-quality material for applications in drug discovery and development. This guide serves as a foundational document, providing both the theoretical knowledge and practical protocols necessary for success in the laboratory.
References
-
Gould–Jacobs reaction - Wikipedia. en.wikipedia.org. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. iipseries.org. [Link]
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. pubs.rsc.org. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. youtube.com. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. tandfonline.com. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. ncbi.nlm.nih.gov. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. researchgate.net. [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. ijaresm.com. [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. biotage.com. [Link]
-
Gould-Jacobs Reaction. onlinelibrary.wiley.com. [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. researchgate.net. [Link]
-
Gould–Jacobs reaction | Request PDF - ResearchGate. researchgate.net. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. mdpi.com. [Link]
-
Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. cambridge.org. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. mdpi.com. [Link]
-
7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - ChemBK. chembk.com. [Link]
-
Synthesis of ethoxymethylene malonic acid dinitrile - PrepChem.com. prepchem.com. [Link]
-
Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. chem.libretexts.org. [Link]
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy - MDPI. mdpi.com. [Link]
-
diethyl methylenemalonate - Organic Syntheses Procedure. orgsyn.org. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. researchgate.net. [Link]
-
The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. pubs.acs.org. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. orgsyn.org. [Link]
-
Gould–Jacobs Reaction - ResearchGate. researchgate.net. [Link]
-
Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1 - American Chemical Society. pubs.acs.org. [Link]
- Synthetic method of (ethoxymethylene)-malononitrile - Google Patents.
-
This compound - Universal Biologicals. universalbiologicals.com. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. mdpi.com. [Link]
-
3-Ethoxyaniline - Chem-Impex. chem-impex.com. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. ijpcbs.com. [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
-
In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC - NIH. ncbi.nlm.nih.gov. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. researchgate.net [researchgate.net]
- 12. 3-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is a vital heterocyclic compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its quinoline core is a prevalent scaffold in numerous therapeutic agents, and the specific functionalization at the 7-ethoxy, 4-hydroxy, and 3-cyano positions makes it a versatile building block for targeted drug design.[1] Notably, derivatives of this compound have shown high potency and selectivity as inhibitors of phosphodiesterase type 5 (PDE5), indicating its potential in the development of treatments for conditions like Alzheimer's disease.[1] Furthermore, the broader class of quinoline-3-carbonitriles is under investigation as non-ATP competitive Src kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental considerations.
The Gould-Jacobs Reaction: A Classic and Reliable Synthetic Pathway
The most established and widely employed method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1] This robust reaction, dating back to the early 20th century, provides a reliable pathway to the quinoline scaffold through a two-step process: a condensation reaction followed by a thermal cyclization.
The overall transformation for the synthesis of this compound via the Gould-Jacobs reaction is depicted below:
Caption: Overall scheme of the Gould-Jacobs reaction for the synthesis of the target molecule.
Step 1: Condensation to Form the Enamine Intermediate
The initial step involves the condensation of a substituted aniline, in this case, 3-ethoxyaniline , with a β-alkoxy-α-cyanoacrylate derivative, typically ethyl (ethoxymethylene)cyanoacetate . This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the acrylate, followed by the elimination of ethanol to yield the stable enamine intermediate, ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate .
Reaction Mechanism:
Caption: Mechanism of the initial condensation step.
Step 2: Thermal Cyclization
The second and final step is a high-temperature intramolecular cyclization of the enamine intermediate. This is typically carried out in a high-boiling point solvent, such as diphenyl ether (Dowtherm A), at temperatures exceeding 250 °C. The reaction proceeds through a 6-electron electrocyclization, followed by tautomerization to yield the aromatic 4-hydroxyquinoline ring system.
Reaction Mechanism:
Caption: Mechanism of the thermal cyclization step.
Experimental Protocols
The following protocols are generalized based on established procedures for the Gould-Jacobs reaction and should be optimized for specific laboratory conditions.
Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 3-Ethoxyaniline | C₈H₁₁NO | 137.18 | 621-33-0 | Toxic if swallowed, in contact with skin, or if inhaled. |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 94-05-3 | Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage. |
Protocol 1: Synthesis of Ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.
-
The reaction can be performed neat or in a suitable solvent such as ethanol or toluene.
-
Heat the reaction mixture to a temperature of 100-120 °C for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent like hexane.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of this compound (Final Product)
-
In a three-necked flask equipped with a high-temperature thermometer, a mechanical stirrer, and a distillation condenser, add the intermediate, ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate, to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture with vigorous stirring to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with the same non-polar solvent to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or dimethylformamide (DMF).
Modern Alternative: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The Gould-Jacobs reaction is amenable to microwave heating, which can significantly reduce the long reaction times and high temperatures required for the thermal cyclization step.
A general approach for a microwave-assisted Gould-Jacobs reaction involves:
-
Mixing the aniline and the acrylate derivative, either neat or in a high-boiling polar solvent, in a microwave-safe vessel.
-
Irradiating the mixture in a microwave reactor at a set temperature (e.g., 200-250 °C) for a significantly shorter time (e.g., 10-30 minutes) compared to conventional heating.
-
Work-up and purification would follow similar procedures as the conventional method.
Characterization of Products
To ensure the successful synthesis and purity of the intermediate and final product, a combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data for Ethyl (E)-2-cyano-3-(3-ethoxyphenylamino)acrylate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet and quartet), aromatic protons of the 3-ethoxyphenyl ring, a singlet for the vinylic proton, and a singlet for the NH proton. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, the cyano carbon, the ester carbonyl carbon, and the two vinylic carbons. |
| IR (cm⁻¹) | Absorption bands for N-H stretching (~3300-3200), C≡N stretching (~2220), C=O stretching (~1700), and C=C stretching (~1600). |
| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (260.29 g/mol ). |
Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the ethoxy group protons, aromatic protons on the quinoline ring, and a broad singlet for the 4-hydroxy proton. The exact chemical shifts of the aromatic protons will be indicative of the 7-ethoxy substitution pattern. |
| ¹³C NMR | Resonances for the ethoxy carbons, the nine carbons of the quinoline ring system, and the cyano carbon. The chemical shift of C4 will be characteristic of a hydroxyl-substituted carbon in a heteroaromatic ring. |
| IR (cm⁻¹) | A broad O-H stretching band (~3400-3200), C≡N stretching (~2230), and characteristic aromatic C=C and C-N stretching bands in the fingerprint region.[1] |
| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).[1] |
Safety Considerations
-
3-Ethoxyaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Ethyl (ethoxymethylene)cyanoacetate: This compound is a skin and eye irritant and a potential sensitizer. Full PPE is required, and contact with skin and eyes should be avoided.
-
High-Temperature Reactions: The thermal cyclization step involves very high temperatures. A heating mantle with a temperature controller and a blast shield should be used. Ensure that the glassware is free of cracks or defects.
-
Diphenyl ether (Dowtherm A): This solvent has a high boiling point and can cause severe burns. It also has a strong, persistent odor. Handle with care in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is most reliably achieved through the classical Gould-Jacobs reaction using 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate as starting materials. This guide provides a foundational understanding of the reaction mechanism, detailed experimental considerations, and expected analytical data to aid researchers in the successful synthesis and characterization of this important pharmaceutical intermediate. While modern techniques like microwave-assisted synthesis offer potential for process optimization, the traditional thermal cyclization remains a robust and accessible method. Adherence to proper safety protocols is paramount when handling the reagents and performing the high-temperature reactions involved in this synthesis.
References
Sources
An In-depth Technical Guide to 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS No: 214476-07-0), a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and explore its significant role as a versatile scaffold in the development of targeted enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this quinoline derivative in their research endeavors.
Introduction: The Quinoline Core in Therapeutic Design
The quinoline ring system is a prominent heterocyclic motif found in a wide array of natural products and synthetic therapeutic agents, most notably the anti-malarial drug quinine. Its rigid, bicyclic structure and the ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. This guide focuses on a specific, highly functionalized derivative, this compound, which has emerged as a critical intermediate for the synthesis of potent and selective enzyme inhibitors.
Physicochemical Properties and Structural Elucidation
Core Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 214476-07-0 | [1] |
| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | Commercially available data |
| Purity | ≥95% (typical) | [1] |
Structural Representation and Tautomerism
This compound exists in a tautomeric equilibrium with its 4-oxo form, 7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The 4-hydroxy tautomer is significant for its role in forming key interactions with enzyme binding sites.
Caption: Synthetic pathway via the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction and can be optimized.
Materials:
-
3-Ethoxyaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Ethanol
-
Hexanes
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq). The reaction can often be initiated by gentle heating (e.g., 100-120 °C) for 1-2 hours to form the anilinomethylene cyanoacetate intermediate. The progress of the reaction can be monitored by TLC. Ethanol is eliminated during this step.
-
Cyclization: To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) under a nitrogen atmosphere. The cyclization reaction usually takes 30-60 minutes.
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent.
-
Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with hexanes and then with a small amount of cold ethanol to remove residual high-boiling solvent and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Causality behind Experimental Choices:
-
The use of a slight excess of ethyl (ethoxymethylene)cyanoacetate ensures the complete consumption of the aniline starting material.
-
The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.
-
Diphenyl ether or Dowtherm A are used as solvents due to their high boiling points and chemical inertness under the reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of potent enzyme inhibitors, with applications in oncology, central nervous system disorders, and other therapeutic areas. [1]
Protein Tyrosine Kinase (PTK) Inhibitors
The quinoline-3-carbonitrile scaffold is a well-established pharmacophore for the development of PTK inhibitors. [1]These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers.
-
Mechanism of Action: Derivatives of this compound can be synthesized to act as ATP-competitive inhibitors of PTKs. The 4-hydroxy group can be further functionalized, for example, with anilino groups, which are crucial for binding to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). [1]
Caption: Inhibition of Receptor Tyrosine Kinase signaling.
Phosphodiesterase Type 5 (PDE5) Inhibitors
Derivatives of this compound have been shown to be potent and selective inhibitors of Phosphodiesterase type 5 (PDE5). [1]PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.
-
Therapeutic Implications: Inhibition of PDE5 leads to increased levels of cGMP, resulting in vasodilation. This mechanism is the basis for the treatment of erectile dysfunction and pulmonary hypertension. The specific substitution pattern on the quinoline core, including the 3-cyano group, is crucial for achieving high PDE5 inhibitory activity. [1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its utility as a scaffold for potent enzyme inhibitors make it a valuable tool for drug discovery and development. The insights provided in this guide aim to facilitate its application in the design and synthesis of novel therapeutic agents targeting a range of diseases.
References
-
Wikipedia. (2023, December 28). Gould–Jacobs reaction. Retrieved January 14, 2026, from [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved January 14, 2026, from [Link]
Sources
Topic: Biological Targets of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] Its versatile structure, a fusion of a benzene and a pyridine ring, allows for extensive chemical modification, enabling the fine-tuning of biological activity.[2][3] Within this broad family, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile and its derivatives have emerged as compounds of significant interest. While literature on this specific ethoxy derivative is nascent, the broader 4-hydroxyquinoline-3-carbonitrile class is well-documented, demonstrating a profound capacity to modulate critical cellular pathways. This guide synthesizes current knowledge, focusing on the primary biological targets of this chemical family, and provides a practical framework of experimental methodologies for target identification and validation, empowering researchers to probe their mechanisms of action.
Part 1: The Landscape of Primary Biological Targets
The therapeutic potential of quinoline derivatives stems from their ability to interact with high specificity and affinity to a range of biological macromolecules.[3][4] For the 4-hydroxyquinoline-3-carbonitrile core, the evidence overwhelmingly points toward a primary role as modulators of intracellular signaling cascades, chiefly through the inhibition of protein kinases.
Protein Kinases: The Predominant Target Class
Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic intervention.[5][6] The quinoline scaffold is exceptionally well-suited for designing kinase inhibitors, and several FDA-approved drugs, such as Neratinib and Cabozantinib, feature this core structure.[7] The 4-anilinoquinoline-3-carbonitrile scaffold, a close analogue, was specifically designed to mimic approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib, demonstrating potent inhibition of key kinases.[8]
Key Kinase Families Targeted by Quinoline Derivatives:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity drives many cancers. 4-anilinoquinoline-3-carbonitrile derivatives have been shown to be effective EGFR kinase inhibitors with IC₅₀ values as low as 7.5 nM.[8] Certain Schiff's base derivatives of quinoline also inhibit EGFR at nanomolar concentrations.[8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow. Quinoline derivatives have been developed as potent VEGFR-2 inhibitors.[9]
-
Pim-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis. Multiple studies report that quinoline derivatives are potent inhibitors of Pim-1 kinase, with some compounds halting the cell cycle and inducing apoptosis in cancer cells.[9]
-
PI3K/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Quinoline derivatives have been developed that show dual inhibitory effects on both PI3K and mTOR, with one compound exhibiting an IC₅₀ of 0.72 µM against PI3K.[8]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel quinoline derivatives have been developed as non-ATP competitive Src kinase inhibitors.[9]
-
NAK Family Kinases (e.g., GAK): A study of 4,6-disubstituted quinoline derivatives found them to be selective inhibitors of the NAK family of kinases, particularly cyclin G-associated kinase (GAK), at nanomolar concentrations.[7]
The following diagram illustrates the central role of these kinases in oncogenic signaling and highlights the intervention points for quinoline-based inhibitors.
Other Notable Biological Targets
While kinases are a principal focus, the quinoline scaffold's versatility extends to other target classes.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline core allows certain derivatives to intercalate between DNA base pairs, interfering with replication and transcription.[3][9] This mechanism can also lead to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during cell division.[9]
-
DNA Gyrase: In the context of antibacterial agents, quinoline-3-carbonitrile derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication, making them valuable scaffolds for developing new antibiotics.[10]
Part 2: A Practical Guide to Target Identification and Validation
Identifying the direct molecular target of a bioactive small molecule is a critical step in drug discovery.[11][12] It validates the mechanism of action and informs strategies for optimizing lead compounds. Modern approaches can be broadly categorized into affinity-based methods, which use a modified compound to "pull down" its targets, and label-free methods, which detect the interaction of the unmodified compound within a cellular environment.[11]
Methodology 1: Cellular Thermal Shift Assay (CETSA)
Causality and Rationale: The CETSA method is a powerful label-free technique for verifying target engagement in intact cells and tissues.[13][14] Its core principle is that the binding of a ligand (e.g., a quinoline derivative) to its target protein confers thermal stability.[15] When heated, this stabilized protein is less prone to denaturation and aggregation compared to its unbound state. By measuring the amount of soluble protein remaining at various temperatures, one can confirm a direct physical interaction between the compound and the target.[14] This method is invaluable as it provides evidence of target binding within a physiological cellular context.[16]
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line like A549 or MCF-7) and grow to ~80% confluency.[17][18] Treat cells with either the this compound derivative (e.g., at 10 µM) or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting and Aliquoting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at the designated temperatures (e.g., a gradient from 40°C to 70°C), followed by a 3-minute cooling step at room temperature.[19]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, aggregated proteins.[14]
-
Sample Preparation and Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE, load equal amounts of total protein per lane, and perform Western blotting using a specific primary antibody against the suspected target protein (e.g., anti-EGFR antibody).
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle vs. compound), plot the normalized band intensity against the corresponding temperature. A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control indicates target stabilization and thus, direct engagement.[19]
Methodology 2: Affinity Chromatography-Based Target Identification
Causality and Rationale: This classical biochemical approach remains a cornerstone of target identification.[20] The strategy involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads). This "bait" is then incubated with a complex protein mixture, such as a cell lysate. Proteins that physically bind to the small molecule are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry. This method provides a direct, physical linkage between the compound and its binding partners.[11]
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 17. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
The 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Core: A Strategic Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across a spectrum of diseases.[1] Within this privileged heterocyclic family, the 7-ethoxy-4-hydroxyquinoline-3-carbonitrile core has emerged as a significant pharmacophore, particularly in the design of targeted therapies. This guide provides a comprehensive technical overview of this specific chemical entity, from its synthesis and physicochemical properties to its critical role as a building block for potent enzyme inhibitors. We will delve into the structure-activity relationships that govern its biological activity, explore its engagement with key therapeutic targets, and provide detailed experimental protocols for its synthesis and evaluation, establishing a foundation for its strategic application in contemporary drug discovery pipelines.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of biologically active compounds, including a number of approved drugs.[1] Its versatility and "druggability" have made it a focal point for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases.[1] The 4-hydroxyquinoline-3-carbonitrile substitution pattern, in particular, has been identified as a key pharmacophoric element for a range of enzyme inhibitors. This is largely due to its ability to engage in crucial hydrogen bonding and aromatic interactions within the active sites of various enzymes.
This compound serves as a vital chemical intermediate and building block in the synthesis of these more complex molecules.[2] Its structure incorporates the essential 4-hydroxyquinoline-3-carbonitrile core, with the addition of a 7-ethoxy group which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the synthesis, reactivity, and biological relevance of this specific intermediate is therefore of paramount importance for researchers aiming to leverage its potential in drug design.
Synthesis of the this compound Core
The construction of the 4-hydroxyquinoline scaffold is most classically achieved through the Gould-Jacobs reaction.[2][3] This robust and versatile method involves a two-step process, beginning with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.
The Gould-Jacobs Reaction: A Step-by-Step Protocol
The synthesis of this compound commences with the reaction of 3-ethoxyaniline with ethyl (ethoxymethylene)cyanoacetate.[2]
Step 1: Condensation
In this initial step, the nucleophilic amino group of 3-ethoxyaniline attacks the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate, leading to the displacement of an ethanol molecule and the formation of an enamine intermediate.
Step 2: Thermal Cyclization
The resulting intermediate undergoes an intramolecular cyclization at elevated temperatures. This step involves the attack of the aniline ring onto the cyano-activated ester, followed by the elimination of another molecule of ethanol to form the quinoline ring system.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
-
Reagents and Materials:
-
3-Ethoxyaniline
-
Ethyl (ethoxymethylene)cyanoacetate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield this compound.
-
Diagram of the Gould-Jacobs Reaction:
Caption: The Gould-Jacobs synthesis of this compound.
The Pharmacophoric Significance of the 4-Hydroxyquinoline-3-carbonitrile Core
The 4-hydroxyquinoline-3-carbonitrile scaffold is a well-established template for the design of a variety of enzyme inhibitors, most notably protein kinase inhibitors.[2] This is due to its ability to mimic the purine ring of ATP and engage in key interactions within the ATP-binding pocket of kinases.
Key Pharmacophoric Features
A pharmacophore model for this scaffold typically includes:
-
Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen of the 4-hydroxy group can act as hydrogen bond acceptors.
-
Hydrogen Bond Donor: The 4-hydroxy group also serves as a crucial hydrogen bond donor.
-
Aromatic Ring: The fused aromatic system provides a scaffold for hydrophobic and π-π stacking interactions.
-
A Planar System: The overall planarity of the quinoline ring is important for fitting into the typically flat ATP-binding cleft of kinases.
Diagram of the Pharmacophore Model:
Caption: Key pharmacophoric features of the 4-hydroxyquinoline-3-carbonitrile core.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the this compound core have been investigated for a range of therapeutic applications, with a primary focus on oncology.
Protein Kinase Inhibition
The quinoline-3-carbonitrile scaffold is a known template for the development of inhibitors of protein tyrosine kinases (PTKs), which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] While direct inhibitory data for this compound is not extensively documented, numerous studies on related 4-anilino-3-quinolinecarbonitriles have demonstrated potent inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase.[4]
In these derivatives, the 4-hydroxy group of the parent molecule is typically converted to a 4-anilino group, which is crucial for binding to the ATP-binding site of kinases. The 7-ethoxy group, in these cases, often occupies a hydrophobic pocket, and its size and nature can significantly impact potency and selectivity.
Structure-Activity Relationship (SAR) Insights for 7-Alkoxy-4-anilino-3-quinolinecarbonitriles as Src Kinase Inhibitors:
| Compound | 7-Alkoxy Substituent | Src Kinase IC50 (nM) |
| 1a | -OCH3 | 30 |
| 2c | -O(CH2)3-morpholine | Potent |
| 31a | -O(CH2)3-N-methylpiperazine | 1.2 |
Data extrapolated from related series of compounds.[4]
These findings suggest that extending the 7-alkoxy chain and incorporating a basic amine functionality can lead to a significant increase in potency. This is likely due to additional interactions with the solvent-exposed region of the kinase active site. The 7-ethoxy group in the parent molecule provides a handle for such modifications.
Other Therapeutic Targets
Beyond kinase inhibition, derivatives of the 4-hydroxyquinoline-3-carbonitrile scaffold have shown promise against other therapeutic targets:
-
Phosphodiesterase type 5 (PDE5): Certain derivatives are potent and selective inhibitors of PDE5, an enzyme implicated in conditions like Alzheimer's disease.[2]
-
Antibacterial Agents: The quinoline core is the basis for the quinolone class of antibiotics, and novel quinoline-3-carbonitrile derivatives are being explored for their antibacterial properties.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of compounds derived from the this compound core, robust and reproducible biological assays are essential.
Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and utilizes a commercially available kinase assay kit that measures ATP consumption.
-
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (for controls).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Physicochemical Properties and ADMET Profile
For any pharmacophore to be successfully translated into a drug candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. While experimental ADMET data for this compound is not widely available, in silico predictions for related quinoline-3-carbonitrile derivatives suggest that this scaffold generally exhibits good drug-like properties.
Predicted ADMET Profile for a Representative Quinoline-3-Carbonitrile Derivative:
| Property | Predicted Value | Implication |
| LogP | < 5 | Good oral bioavailability |
| Molecular Weight | < 500 | Adherence to Lipinski's Rule of Five |
| H-Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| H-Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| Aqueous Solubility | Moderate | Favorable for absorption |
| BBB Penetration | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
These are generalized predictions and would require experimental validation for specific compounds.
Conclusion and Future Perspectives
The this compound core represents a strategically important pharmacophore in the design of novel enzyme inhibitors. Its straightforward synthesis via the Gould-Jacobs reaction, coupled with its versatile chemical handles for further modification, makes it an attractive starting point for medicinal chemists. The well-defined pharmacophoric features of the 4-hydroxyquinoline-3-carbonitrile scaffold provide a solid foundation for rational drug design, particularly in the development of targeted therapies for cancer and other diseases.
Future research in this area will likely focus on the exploration of novel substitutions at the 7-position, building upon the ethoxy group to enhance potency and selectivity for specific targets. Furthermore, the application of this pharmacophore to a broader range of biological targets beyond protein kinases holds significant promise. As our understanding of the molecular basis of disease continues to evolve, the strategic deployment of privileged scaffolds such as this compound will undoubtedly remain a key driver of innovation in drug discovery.
References
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
SAR of 7‐alkoxy‐4‐heteroarylamino‐3‐quinolinecarbonitriles as Src kinase inhibitor. (n.d.). Retrieved January 14, 2026, from [Link]
-
7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases. (n.d.). Retrieved January 14, 2026, from [Link]
-
Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
The common feature pharmacophore model of clinical EGFR inhibitors. (A)... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives having progressed to clinical use.[1][2] This document provides a comprehensive guide to the characterization of 7-ethoxy-4-hydroxyquinoline-3-carbonitrile, a member of the substituted 3-cyanoquinoline class, as a potential kinase inhibitor.[3] While extensive data on this specific molecule is not widely published, its structural similarity to known inhibitors of protein tyrosine kinases (PTKs) suggests its potential as a valuable scaffold in drug discovery.[3] These application notes offer detailed protocols for the synthesis, purification, and biological evaluation of this compound, with a focus on in vitro kinase inhibition assays against likely targets such as Src and Abl kinases. The methodologies described herein are designed to be self-validating and provide a robust framework for researchers to assess the therapeutic potential of this and related quinoline derivatives.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[1][2] The 4-hydroxyquinoline-3-carbonitrile moiety, in particular, has been explored as a template for the design of potent kinase inhibitors.[3] The 4-hydroxy group can serve as a crucial hydrogen bond donor/acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] Furthermore, the 3-cyano group can contribute to the binding affinity and selectivity of the compound.[3]
This guide focuses on this compound, a compound with the potential to inhibit key oncogenic kinases. Based on the activity of structurally related 7-alkoxy-4-aminoquinoline-3-carbonitriles, which have demonstrated potent inhibition of Src and Abl kinases, it is hypothesized that this compound may also target these critical enzymes.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is essential for its development as a drug candidate.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | [3] |
| CAS Number | 214476-07-0 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3] |
| Molar Mass | 214.22 g/mol | [3] |
| Predicted pKa | 0.99 ± 0.50 | [3] |
| Predicted Boiling Point | 427.3 ± 45.0 °C | [3] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [3] |
Synthesis Protocol: Gould-Jacobs Reaction
The classical and versatile Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinoline scaffolds.[1]
Step 1: Condensation
-
In a round-bottom flask, combine 3-ethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).
-
Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The intermediate, ethyl 2-cyano-3-(3-ethoxyanilino)acrylate, can be purified by column chromatography or used directly in the next step.
Step 2: Cyclization
-
Add the crude or purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260°C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield this compound.
In Vitro Kinase Inhibition Assays
To evaluate the inhibitory potential of this compound, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is recommended due to its high sensitivity and suitability for high-throughput screening.[2][4]
Rationale for Target Selection
Given that closely related 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles are potent inhibitors of Src and Abl kinases, these are logical primary targets for initial screening.
Experimental Workflow
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for Src/Abl Kinase
This protocol is adapted for a 384-well plate format.[2]
Materials:
-
This compound
-
Recombinant human Src or Abl kinase
-
Appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a "no inhibitor" control) to each well.
-
Prepare a kinase solution in Kinase Buffer. The optimal concentration should be determined empirically. Add 2 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture in Kinase Buffer. The optimal concentrations should be determined empirically. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Illustrative Data and Interpretation
The following table presents hypothetical IC₅₀ values for this compound against a panel of kinases, based on the known activity of similar compounds. This data is for illustrative purposes only.
| Kinase Target | Illustrative IC₅₀ (nM) |
| Src | 50 |
| Abl | 85 |
| VEGFR2 | 1,200 |
| EGFR | >10,000 |
Interpretation: The illustrative data suggests that this compound is a potent and selective inhibitor of Src and Abl kinases. The significantly higher IC₅₀ values against VEGFR2 and EGFR indicate selectivity for the Src family and Abl kinases.
Troubleshooting Common Issues in Luminescence-Based Kinase Assays
| Issue | Potential Cause | Suggested Solution |
| High background luminescence | Contaminated reagents or plates | Use fresh, high-quality reagents and plates. Run a "no enzyme" control to determine background. |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration | Titrate the enzyme and substrate to determine optimal concentrations for a robust signal. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure thorough mixing, and maintain a consistent temperature throughout the assay. |
| Compound interference | Autofluorescence or quenching by the test compound | Run a control with the compound in the absence of the kinase reaction to assess for interference.[5] |
Signaling Pathway Context
Caption: Inhibition of Src and Abl kinases by this compound can disrupt downstream signaling pathways involved in cancer cell proliferation, survival, and migration.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this document provide a solid foundation for its synthesis and biological characterization. Future work should focus on screening this compound against a broader panel of kinases to fully elucidate its selectivity profile. Furthermore, structure-activity relationship (SAR) studies, involving modifications at the 4- and 7-positions of the quinoline ring, could lead to the discovery of even more potent and selective inhibitors. Cellular assays to confirm the on-target activity and assess the anti-proliferative effects of this compound are also critical next steps in its preclinical development.
References
-
ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved from [Link][3]
- Sanghera, J., Li, R., & Yan, J. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and drug development technologies, 7(6), 615–622.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link][6]
-
Ross, D. (2016). Understanding Luminescence Based Screens. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5]
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. chembk.com [chembk.com]
- 4. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 5. books.rsc.org [books.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile as a Phosphodiesterase Type 5 (PDE5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the investigation of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document offers a detailed exploration of the underlying scientific principles, step-by-step protocols for in vitro enzymatic assays and cell-based functional assays, and guidance on data interpretation. The quinoline scaffold is a recognized pharmacophore for the development of potent and selective enzyme inhibitors, with derivatives of this compound showing high PDE5 inhibitory activity.[1] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the inhibitory potential of this compound and its analogs, thereby facilitating drug discovery and development programs targeting the cGMP signaling pathway.
Introduction: The Scientific Rationale
Phosphodiesterase type 5 (PDE5) is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, a critical second messenger involved in various physiological processes, including the relaxation of smooth muscle cells, vasodilation, and neurotransmission.[3][4][5] Consequently, PDE5 inhibitors have emerged as a cornerstone in the treatment of conditions such as erectile dysfunction and pulmonary hypertension.[6][7]
The compound this compound belongs to a class of quinoline derivatives that have garnered significant interest for their therapeutic potential. While the broader class of quinoline-3-carbonitrile derivatives has been explored for various biological activities, including as protein tyrosine kinase inhibitors, specific analogs have demonstrated potent and selective inhibition of PDE5.[1] The structural features of this compound, particularly the substituted quinoline core, make it a compelling candidate for targeting the active site of PDE5.
Mechanism of Action: Modulating the cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO).[3][4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] The biological effects of cGMP are then mediated through the activation of cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[2][3]
PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP.[2] By inhibiting PDE5, this compound is hypothesized to prevent the degradation of cGMP, thereby prolonging the activation of PKG and amplifying the downstream physiological responses.
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
In Vitro Characterization: PDE5 Inhibition Assay
To determine the inhibitory potency of this compound against PDE5, a robust in vitro enzymatic assay is essential. The following protocol describes a fluorescence polarization (FP)-based assay, a widely used method for its simplicity and high-throughput compatibility.[8]
Principle of the Fluorescence Polarization Assay
This assay relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP (FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP, the resulting FAM-GMP is captured by a larger binding agent, leading to a significant decrease in rotational speed and a corresponding increase in fluorescence polarization. An inhibitor of PDE5 will prevent the hydrolysis of FAM-cGMP, thus maintaining a low fluorescence polarization signal.[8]
Experimental Workflow
Caption: Experimental workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Detailed Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Materials and Reagents:
-
Recombinant Human PDE5A1 (e.g., from BPS Bioscience)
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[8]
-
Binding Agent (phosphate-binding nanoparticles)[8]
-
This compound (Test Compound)
-
Sildenafil (Positive Control Inhibitor)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and Sildenafil in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Prepare the complete PDE assay buffer.
-
Dilute the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentration (refer to the manufacturer's instructions).
-
Dilute the FAM-Cyclic-3',5'-GMP substrate in the complete assay buffer to the final desired concentration.
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compound, positive control, or DMSO-only control (for 100% activity) to the designated wells of a 96-well black microplate.
-
Add 20 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the enzymatic reaction by adding 20 µL of the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.[8]
-
Stop the reaction by adding 20 µL of the Binding Agent to all wells.[8]
-
Incubate for a further 30 minutes at room temperature to allow for the binding to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) [8]
-
mP_sample: mP value of the well with the test compound.
-
mP_blank: mP value of a well with no enzyme.
-
mP_control: mP value of the well with DMSO only (100% enzyme activity).[8]
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8]
-
Expected Data and Interpretation
The results of the in vitro PDE5 inhibition assay will provide a quantitative measure of the potency of this compound. A lower IC50 value indicates a more potent inhibitor.
| Compound | Predicted IC50 Range (nM) | Assay Type |
| Sildenafil (Positive Control) | 1 - 10 | Fluorescence Polarization |
| This compound | To be determined | Fluorescence Polarization |
| Tadalafil (Reference) | 1 - 5 | (Literature Value) |
| Vardenafil (Reference) | 0.5 - 2 | (Literature Value) |
Note: The predicted IC50 range for Sildenafil is based on typical literature values and should be confirmed experimentally.
Cell-Based Functional Assay: Measuring Intracellular cGMP Levels
To validate the in vitro findings and assess the compound's activity in a more physiologically relevant context, a cell-based assay to measure intracellular cGMP levels is crucial. This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA), a common and sensitive method for quantifying cGMP.
Principle of the Competitive ELISA for cGMP
This assay is based on the competition between cGMP in the cell lysate and a fixed amount of horseradish peroxidase (HRP)-linked cGMP for binding to a limited number of anti-cGMP antibody-coated wells. The amount of HRP-linked cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The addition of a substrate for HRP results in a colorimetric signal that can be quantified spectrophotometrically.[9]
Experimental Workflow
Caption: Experimental workflow for the cell-based cGMP competitive ELISA.
Detailed Protocol: Cell-Based cGMP Assay (Competitive ELISA)
Materials and Reagents:
-
Rat fetal lung fibroblasts (RFL-6) or other suitable cell line expressing sGC
-
Cell culture medium and supplements
-
This compound (Test Compound)
-
Sodium nitroprusside (SNP) or other NO donor (for stimulating cGMP production)
-
Cell lysis buffer
-
cGMP ELISA kit (containing anti-cGMP coated plate, HRP-linked cGMP, cGMP standards, wash buffer, TMB substrate, and stop solution)[9]
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Seeding:
-
Culture RFL-6 cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes.
-
Stimulate cGMP production by adding a fixed concentration of an NO donor (e.g., 10 µM SNP) and incubate for a further 10-15 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the cell lysis buffer provided in the ELISA kit.
-
Incubate for the recommended time to ensure complete lysis and release of intracellular cGMP.
-
-
ELISA Protocol:
-
Perform the cGMP ELISA according to the manufacturer's instructions.[9] This will typically involve:
-
Adding the cell lysates and a series of cGMP standards to the anti-cGMP antibody-coated plate.
-
Adding the HRP-linked cGMP to all wells.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the TMB substrate and incubating to develop the color.
-
Stopping the reaction with the provided stop solution.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in each of the cell lysate samples.
-
Plot the cGMP concentration against the concentration of this compound to visualize the dose-dependent effect of the compound on intracellular cGMP levels.
-
Expected Data and Interpretation
A successful experiment will demonstrate a dose-dependent increase in intracellular cGMP levels in cells treated with this compound upon stimulation with an NO donor. This would confirm the compound's ability to inhibit PDE5 in a cellular context, leading to the accumulation of its substrate, cGMP.
| Treatment Group | Expected Intracellular cGMP Level |
| Vehicle Control (unstimulated) | Basal |
| Vehicle Control + NO Donor | Elevated |
| Test Compound + NO Donor (low concentration) | Moderately Elevated |
| Test Compound + NO Donor (high concentration) | Highly Elevated |
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound as a PDE5 inhibitor. By following the detailed protocols for both in vitro enzymatic and cell-based functional assays, researchers can obtain reliable and reproducible data on the compound's potency and cellular activity.
Further investigations could include:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against other PDE isoforms to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of diseases where PDE5 inhibition is beneficial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
The methodologies outlined herein will serve as a valuable resource for advancing the understanding of this promising compound and its potential as a novel therapeutic agent targeting the cGMP signaling pathway.
References
-
CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]
- Friebe, A., & Sandner, P. (2020). The cGMP system: components and function. Naunyn-Schmiedeberg's archives of pharmacology, 391(4), 335–338.
-
Hutchins, J. (n.d.). The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System. NeuroImage. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Cyclic guanosine monophosphate. Retrieved from [Link]
-
Deranged Physiology. (2024, February 20). Cyclic GMP (cGMP). Retrieved from [Link]
- Rahman, N. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in a counterfeit drug. F1000Research, 8, 1735.
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- Hoffmann, M., et al. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Journal of biomolecular screening, 10(5), 459–468.
- Santillo, M. F., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and bioanalytical chemistry, 410(10), 2549–2560.
-
Molecular Devices. (n.d.). Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. Retrieved from [Link]
- Santillo, M. F., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV.
- Santillo, M. F., et al. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
- El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules (Basel, Switzerland), 27(18), 6007.
-
ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Retrieved from [Link]
- Wang, H., et al. (2011). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. The FEBS journal, 278(13), 2336–2347.
- Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British journal of pharmacology, 175(13), 2554–2565.
- Csomor, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 24(21), 3858.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Salgado-Serrano, P., et al. (2023). PDE5 Inhibitors. In StatPearls.
-
Wikipedia. (2023, December 19). PDE5 inhibitor. Retrieved from [Link]
- MſTſ, K., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1011–1015.
- Kalsi, J. S., et al. (2003). Novel PDE5 inhibitors for the treatment of male erectile dysfunction. Reproductive biomedicine online, 7(4), 456–461.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. cusabio.com [cusabio.com]
- 4. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Experimental protocol for synthesizing 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Application Note & Experimental Protocol: A-1331852 Analogue Synthesis
Topic: Streamlined Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivative, this compound, is a high-value intermediate in the discovery of central nervous system (CNS) active therapeutics and potent, selective enzyme inhibitors.[1] Notably, the quinoline-3-carbonitrile framework is being investigated for its potential as non-ATP competitive Src kinase inhibitors to combat breast cancer cell proliferation and migration.[1] This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the classical Gould-Jacobs reaction, and offers insights into the causality of the experimental choices.
Reaction Mechanism: The Gould-Jacobs Reaction
The synthesis of this compound is classically achieved via the Gould-Jacobs reaction. This versatile method provides a reliable pathway to a wide array of substituted quinolines.[1] The process occurs in two primary stages:
-
Condensation: An aromatic amine, in this case, 3-ethoxyaniline, reacts with an ethoxymethylenemalonate derivative (ethyl (ethoxymethylene)cyanoacetate) to form an acrylic acid derivative intermediate.
-
Thermal Cyclization: The intermediate undergoes a thermally induced cyclization, followed by tautomerization, to yield the final 4-hydroxyquinoline product.
This two-step sequence is a robust and well-established method for constructing the quinoline core.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |
| 3-Ethoxyaniline | 621-33-0 | 137.18 | 1.0 | Starting material. Ensure purity. |
| Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 | 169.18 | 1.0 | Reagent for condensation. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | For the initial condensation step. |
| Dowtherm A | 8004-13-5 | ~166 | Solvent | High-boiling solvent for cyclization. A mixture of diphenyl and diphenyl ether.[2] |
| Petroleum Ether | 8032-32-4 | N/A | Washing Solvent | For washing the crude product. |
| Activated Carbon (Decolorizing) | 7440-44-0 | 12.01 | As needed | For removing colored impurities during recrystallization. |
| Standard laboratory glassware | N/A | N/A | N/A | Round-bottom flasks, condensers, dropping funnel, etc. |
| Heating mantle and magnetic stirrer | N/A | N/A | N/A | For heating and mixing. |
Experimental Protocol
Part 1: Synthesis of the Intermediate - Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-ethoxyaniline (1.0 molar equivalent).
-
Solvent Addition: Add absolute ethanol to the flask to dissolve the 3-ethoxyaniline.
-
Reagent Addition: Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 molar equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the intermediate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. This intermediate is often used in the next step without further purification.
-
Expert Insight: The initial condensation is an exothermic reaction. A controlled addition of the ethyl (ethoxymethylene)cyanoacetate is recommended to manage the reaction temperature. The use of absolute ethanol is crucial as water can hydrolyze the ester and cyano groups.
Part 2: Thermal Cyclization to this compound
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and an air condenser, place Dowtherm A (a high-boiling solvent).[2]
-
Heating: Heat the Dowtherm A to a vigorous reflux (approximately 240-250°C).
-
Addition of Intermediate: Carefully and in portions, add the dried intermediate from Part 1 to the refluxing Dowtherm A. Ethanol will be formed and will distill off.[2]
-
Reaction Completion: Continue stirring and refluxing for an additional 15-30 minutes after the addition is complete.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.
-
Isolation of Crude Product: Add petroleum ether to the cooled mixture to facilitate the precipitation and to help in washing away the Dowtherm A. Collect the yellow solid by vacuum filtration and wash thoroughly with petroleum ether.[2]
-
Expert Insight: The high temperature is necessary to provide the activation energy for the intramolecular cyclization. Dowtherm A is an excellent choice due to its high boiling point and thermal stability.[2] The cyclization is generally rapid at this temperature.
Part 3: Purification by Recrystallization
-
Dissolution: Transfer the crude product to a beaker and dissolve it in a minimal amount of boiling ethanol or a suitable solvent mixture (e.g., ethanol/water).
-
Decolorization: If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[2]
-
Filtration: Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Product Collection: Collect the purified white to off-white crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Expert Insight: The choice of recrystallization solvent is critical for obtaining a high-purity product. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors and dust.[3][4][5][6]
-
Handling of Reagents:
-
3-Ethoxyaniline: Harmful if swallowed or in contact with skin. Handle with care.
-
Ethyl (ethoxymethylene)cyanoacetate: Causes skin and serious eye irritation.[4]
-
Dowtherm A: Can cause irritation. The high temperatures involved pose a significant burn risk.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[3]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., -OH, -C≡N, C=O).
-
Mass Spectrometry: To determine the molecular weight.[7]
-
Conclusion
This protocol details a reliable and scalable method for the synthesis of this compound, a key building block in pharmaceutical research. By understanding the underlying principles of the Gould-Jacobs reaction and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable compound for further investigation and drug development endeavors.
References
- This compound | CAS 214476-07-0 - Benchchem.
- SAFETY DATA SHEET - Provided by a chemical supplier.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals.
- This compound - Universal Biologicals.
- 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile - ChemBK.
- 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile - BLDpharm.
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
- 7-Hydroxyquinoline synthesis - ChemicalBook.
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET.
- The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society.
- 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
- 7-Chloro-4-hydroxyquinoline SDS, 86-99-7 Safety Data Sheets - ECHEMI.
- 7-Ethoxy-methyloxy-3-cyanocoumarin | C13H11NO4 | CID 129728750 - PubChem.
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
Sources
Application Notes and Protocols for the Derivatization of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile in Structure-Activity Relationship (SAR) Studies
Introduction: The Quinoline-3-Carbonitrile Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Within this class, the 7-ethoxy-4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a particularly valuable starting point for the development of potent and selective enzyme inhibitors. Derivatives of this core have shown significant promise as inhibitors of phosphodiesterase type 5 (PDE5), a key target in neurodegenerative diseases like Alzheimer's, and various protein tyrosine kinases (PTKs), which are crucial in oncology.[2][3]
The strategic placement of the ethoxy group at the 7-position, the hydroxyl group at the 4-position, and the carbonitrile at the 3-position provides a unique combination of electronic and steric properties, as well as multiple handles for chemical modification. This allows for a systematic exploration of the chemical space around the core scaffold, which is the essence of Structure-Activity Relationship (SAR) studies. A thorough understanding of how modifications at each position impact biological activity is paramount for optimizing lead compounds towards enhanced potency, selectivity, and favorable pharmacokinetic profiles.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound for SAR studies. We will delve into the rationale behind experimental choices and provide detailed, actionable protocols for the targeted modification of this versatile scaffold.
Strategic Derivatization Points for SAR Exploration
The this compound scaffold offers three primary sites for chemical modification to probe the structure-activity landscape. The derivatization strategy should be guided by the specific therapeutic target and the desired pharmacological profile.
Caption: Strategic derivatization points on the core scaffold.
Protocols for Derivatization
The following protocols provide detailed methodologies for the targeted modification of the this compound scaffold.
Protocol 1: Derivatization of the 4-Hydroxy Group
The 4-hydroxy group is a versatile handle for introducing a wide range of substituents. O-alkylation can be used to probe steric and electronic effects, while conversion to a 4-amino group introduces new hydrogen bonding possibilities. A common and highly effective strategy involves the conversion of the 4-hydroxy group to a 4-chloro intermediate, which can then be displaced by various nucleophiles.[4]
1.1: Conversion of 4-Hydroxy to 4-Chloro-7-ethoxyquinoline-3-carbonitrile
This reaction is a crucial first step for introducing diversity at the 4-position via nucleophilic aromatic substitution.
-
Rationale: Phosphoryl chloride (POCl₃) is a standard reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add phosphoryl chloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield 4-chloro-7-ethoxyquinoline-3-carbonitrile.
-
1.2: Nucleophilic Aromatic Substitution with Anilines (Synthesis of 4-Anilino Derivatives)
4-Anilinoquinoline derivatives are potent inhibitors of various kinases.[4][5]
-
Rationale: The electron-withdrawing nature of the quinoline ring and the 3-carbonitrile group activates the 4-position for nucleophilic aromatic substitution. The 4-chloro derivative is an excellent electrophile for reaction with a wide range of anilines.
-
Procedure:
-
A mixture of 4-chloro-7-ethoxyquinoline-3-carbonitrile (1.0 eq), the desired substituted aniline (1.1-1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq) in a polar aprotic solvent like isopropanol, n-butanol, or DMF is heated to 80-120 °C.
-
The reaction is monitored by TLC. Upon completion (typically 4-12 hours), the mixture is cooled to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Protocol 2: Modification of the 7-Ethoxy Group
Modification at the 7-position is critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of quinoline-based inhibitors.[6][7] A common strategy involves the synthesis of a 7-hydroxy or 7-halo intermediate, which can then be further derivatized.
2.1: Synthesis of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
This intermediate allows for the introduction of various alkoxy and aryloxy groups via Williamson ether synthesis. A common route to 7-hydroxyquinolines is from the corresponding 7-bromoquinoline.[8]
-
Rationale: The Ullmann condensation provides a classic method for the formation of C-O bonds. In this case, a 7-bromoquinoline can be reacted with a hydroxide source in the presence of a copper catalyst.
-
Procedure (adapted from a similar synthesis): [8]
-
In a sealed vessel, combine 7-bromo-4-hydroxyquinoline-3-carbonitrile (1.0 eq), sodium hydroxide (3.0 eq), and a catalytic amount of copper(I) oxide (0.1 eq) in water.
-
The mixture is heated to 130 °C with stirring for 6 hours.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of approximately 8.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
-
2.2: O-Alkylation of 7-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
-
Rationale: The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The phenoxide generated from the 7-hydroxyquinoline is a potent nucleophile that readily displaces a leaving group on an alkyl halide.
-
Procedure:
-
To a solution of 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired alkyl halide (e.g., propyl iodide, benzyl bromide; 1.1-1.5 eq) is added, and the reaction is heated to 50-80 °C.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
-
Protocol 3: Modification of the 3-Carbonitrile Group
The 3-carbonitrile group is a key pharmacophoric feature in many quinoline-based inhibitors, often involved in hydrogen bonding interactions with the target protein.[4] Its conversion to an amide or a carboxylic acid can provide valuable SAR data.
3.1: Hydrolysis of the 3-Carbonitrile to a 3-Carboxamide
Controlled hydrolysis of the nitrile can yield the corresponding primary amide.
-
Rationale: The hydrolysis of nitriles can be catalyzed by either acid or base. Under controlled conditions, the reaction can be stopped at the amide stage.[1][9]
-
Procedure (Acid-catalyzed):
-
A solution of 7-ethoxy-4-substituted-quinoline-3-carbonitrile (1.0 eq) in a mixture of a protic solvent like tert-butanol and concentrated sulfuric acid (e.g., 5:1 v/v) is stirred at room temperature or gently heated (40-60 °C).
-
The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the more polar amide product.
-
Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base such as aqueous sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude amide is purified by recrystallization or column chromatography.
-
3.2: Hydrolysis of the 3-Carbonitrile to a 3-Carboxylic Acid
More vigorous hydrolysis conditions will lead to the formation of the carboxylic acid.[10][11]
-
Rationale: Under strongly acidic or basic conditions with prolonged heating, the intermediate amide will undergo further hydrolysis to the carboxylic acid.
-
Procedure (Base-catalyzed):
-
A mixture of the 7-ethoxy-4-substituted-quinoline-3-carbonitrile (1.0 eq) and an excess of aqueous sodium hydroxide (e.g., 6M solution) is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is acidic (pH 2-3).
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold has yielded valuable insights into the structural requirements for potent enzyme inhibition.
Caption: Key SAR insights from derivatization studies.
| Position of Modification | Type of Modification | Observed Effect on Biological Activity | Rationale/Hypothesis | Relevant Target Class |
| Position 4 | Conversion of -OH to substituted anilino groups | Generally leads to a significant increase in potency.[4] | The anilino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. | Protein Kinases (e.g., EGFR, Src) |
| O-alkylation | Can modulate potency and selectivity. | Alters the steric and electronic profile in the active site. | PDE5, Protein Kinases | |
| Position 7 | Variation of alkoxy chain length | Can impact potency and pharmacokinetic properties.[12] | Longer or branched chains can improve lipophilicity and cell permeability, or access additional binding pockets. | PDE5, Protein Kinases |
| Introduction of polar groups (e.g., morpholinoalkoxy) | Often improves solubility and can enhance potency.[12] | The polar group can interact with solvent-exposed regions of the target or improve ADME properties. | PDE5, Protein Kinases | |
| Bioisosteric replacement of ethoxy | Can lead to improved metabolic stability and altered activity.[13] | Different bioisosteres can modulate electronic properties and resistance to metabolic degradation. | General Drug Design | |
| Position 3 | Hydrolysis of -CN to -CONH₂ or -COOH | Can either decrease or in some cases modulate activity.[14] | The cyano group is a potent hydrogen bond acceptor; its replacement alters this interaction and increases polarity. | Protein Kinases, PDE5 |
Conclusion
The this compound scaffold is a highly tractable platform for medicinal chemistry campaigns. The synthetic routes outlined in these application notes provide a robust framework for generating diverse libraries of analogues for comprehensive SAR studies. A systematic approach to modifying the 4-hydroxy, 7-ethoxy, and 3-carbonitrile positions, guided by the principles of rational drug design and bioisosterism, will undoubtedly continue to yield novel and potent inhibitors for a range of therapeutic targets. The key to success lies in not only the "what" and "how" of synthesis but also the "why," a deep understanding of the causal relationships between chemical structure and biological function.
References
-
Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., ... & Wissner, A. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 44(17), 2719–2734. Available at: [Link]
-
Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 45(1), 204–211. Available at: [Link]
-
Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., ... & Marques, H. M. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 45(16), 3531–3539. Available at: [Link]
-
Wissner, A., Berger, D. M., Boschelli, D. H., Floyd, M. B., Johnson, B. D., Lee, H. H., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63. Available at: [Link]
-
Egan, T. J., Hempel, B., & Marques, H. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 282–288. Available at: [Link]
-
Winter, R. E., Manwell, J. J., & Smalley, T. L. (2012). Synthesis and structure-activity relationships of antimalarial 4-oxo-3-carboxyl quinolones. ACS medicinal chemistry letters, 3(10), 834–838. Available at: [Link]
-
Castellano, S., D'Arrigo, P., Garella, D., Ghibaudi, E., Ielo, L., Miglio, G., ... & Citti, C. (2019). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Journal of medicinal chemistry, 62(17), 7959–7971. Available at: [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Cao, S., Han, X., Li, Y., Liu, Z., & Pan, Z. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & medicinal chemistry letters, 18(11), 3259–3262. Available at: [Link]
- Google Patents. (2009). Quinoline derivatives as axl kinase inhibitors.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
MDPI. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available at: [Link]
- Google Patents. (2022). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available at: [Link]
-
ResearchGate. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
-
NCBI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
NIH. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Available at: [Link]
-
Master Organic Chemistry. (2021). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
-
PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Available at: [Link]
-
PubMed Central. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available at: [Link]
-
Yadav, P., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Available at: [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
PubMed. (2019). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Available at: [Link]
-
PubMed. (2015). Synthesis, SAR Study, and Biological Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors With Reduced CYP3A4 Inhibition. Available at: [Link]
-
YouTube. (2019). Nucleophilic Substitution of Amine. Available at: [Link]
-
PubMed. (2020). Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. namiki-s.co.jp [namiki-s.co.jp]
- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Topic: In Vitro Assay Protocols for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, a Putative Kinase Inhibitor
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS 214476-07-0) is a member of the substituted 3-cyanoquinoline class of compounds. This scaffold is a well-established template for designing potent inhibitors of protein tyrosine kinases (PTKs), which are critical regulators of cellular signaling.[1] Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer, making compounds like this valuable for investigation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. It details field-proven protocols for assessing its biochemical potency through a fluorescence-based kinase inhibition assay and its cellular effects via a cell viability assay, which is a critical prerequisite for more complex cell-based mechanism-of-action studies. The causality behind experimental choices, the inclusion of self-validating controls, and authoritative grounding are emphasized throughout to ensure robust and reproducible results.
Scientific Principles and Assay Rationale
The quinoline-3-carbonitrile core structure is known to function primarily through ATP-competitive inhibition of the kinase domain.[1] The 4-hydroxyquinoline moiety can form key hydrogen bonds within the ATP-binding pocket of the target kinase, while the cyano group contributes to the binding affinity.[1] Our primary goal is to quantify this inhibitory activity.
1.1. Biochemical Kinase Inhibition Assay: To determine the direct inhibitory potential of the compound on a purified kinase, we will employ a fluorescence-based assay. This method is preferred for its high throughput, sensitivity, and reduced handling of radioactive materials. The principle involves a kinase, a substrate (typically a peptide), and ATP. The inhibitor's potency is determined by measuring its ability to prevent the phosphorylation of the substrate.
1.2. Cell-Based Viability/Cytotoxicity Assay: Before investigating the compound's effect on specific cellular signaling pathways, it is essential to determine its general cytotoxicity profile. A compound may inhibit a downstream signaling event simply by inducing cell death, which is a distinct mechanism from targeted pathway inhibition. We will use a resazurin-based assay, which measures the metabolic activity of viable cells, to establish a dose-response curve for cytotoxicity. This data provides a crucial therapeutic window for subsequent cell-based assays, ensuring that observed effects are not artifacts of general toxicity.[2][3]
Compound Information and Handling
| Property | Value | Source |
| IUPAC Name | 7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | [1] |
| CAS Number | 214476-07-0 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [4] |
| Molecular Weight | 214.22 g/mol | [1] |
| Purity | >95% (Typical) | [1] |
Preparation of Stock Solution: The trustworthiness of any assay begins with the accurate preparation of the test compound.
-
Solvent Selection: this compound is sparingly soluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.
-
Protocol:
-
Accurately weigh the desired amount of the compound.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 2.14 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, adaptable method for determining the IC₅₀ value of the compound against a purified protein kinase. The specific kinase, peptide substrate, and detection reagents should be chosen based on the research hypothesis (e.g., targeting EGFR, Src).[1]
3.1. Principle of the Assay This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A detection reagent couples the production of ADP to a fluorescent signal. Inhibition of the kinase results in a decreased fluorescent signal.
3.2. Materials and Reagents
-
Purified active protein kinase of interest.
-
Kinase-specific peptide substrate.
-
ATP solution.
-
This compound (Test Compound).
-
Known kinase inhibitor (Positive Control, e.g., Staurosporine).
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, BSA, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
White, opaque 96-well or 384-well assay plates.
-
Multimode plate reader with luminescence detection.
3.3. Experimental Workflow
Caption: Workflow for the biochemical kinase inhibition assay.
3.4. Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution series of the 10 mM stock solution in DMSO. Then, perform a second dilution into the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay well should be kept constant and low (≤1%) across all wells to avoid solvent-induced artifacts.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted test compound.
-
Positive Control: Add 5 µL of the known inhibitor (e.g., Staurosporine at a concentration known to give >90% inhibition).
-
Vehicle Control (0% Inhibition): Add 5 µL of assay buffer containing the same final percentage of DMSO as the test wells.
-
No Enzyme Control (100% Inhibition): Add 5 µL of assay buffer with DMSO.
-
-
Kinase Addition: Add 10 µL of the diluted kinase to all wells except the "No Enzyme Control" wells. Add 10 µL of assay buffer to these wells instead.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 10 µL of a pre-mixed solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity for ATP-competitive inhibitors.[5]
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. Optimize this time to ensure the reaction is within the linear range (typically <20% substrate turnover in the vehicle control wells).
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
3.5. Data Analysis
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell Viability Assay (Resazurin Reduction)
This protocol determines the concentration range over which the compound affects cell viability. This is crucial for interpreting data from subsequent cell-based assays.
4.1. Principle of the Assay Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to resorufin (a pink, highly fluorescent compound). The amount of fluorescence is directly proportional to the number of viable cells. A decrease in signal in treated wells indicates cytotoxicity or cytostatic effects.
4.2. Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MCF-7, selected based on the kinase target's relevance).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (Test Compound).
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Clear-bottomed, black-walled 96-well cell culture plates.
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).
4.3. Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the diluted compound, positive control, or vehicle control (medium with DMSO).
-
Include "no-cell" wells containing medium only for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent with the planned duration of future mechanism-of-action studies.
-
Assay Development:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink color.
-
-
Data Acquisition: Measure the fluorescence using a plate reader (Ex/Em = 560/590 nm).
4.4. Data Analysis
-
Subtract the average fluorescence of the "no-cell" background wells from all other wells.
-
Calculate the percent viability for each concentration: % Viability = 100 * (Signal_Test / Signal_Vehicle)
-
Plot the % Viability against the logarithm of the compound concentration and fit the data using a 4PL curve to determine the EC₅₀/IC₅₀ value.
Data Interpretation and Expected Results
The results from these two assays provide a foundational understanding of the compound's activity.
| Assay Type | Parameter | Hypothetical Result | Interpretation |
| Biochemical Kinase Assay | IC₅₀ | 50 nM | The compound is a potent direct inhibitor of the target kinase. |
| Cell Viability Assay | EC₅₀ | 5 µM | The compound exhibits cytotoxic/cytostatic effects at micromolar concentrations. |
Causality and Next Steps: The significant difference between the biochemical IC₅₀ and the cellular EC₅₀ (a 100-fold window in this hypothetical case) is common. It suggests that the compound can engage its target in a cellular environment at concentrations that do not cause immediate cell death. This "therapeutic window" is ideal for designing further experiments, such as Western blotting for target phosphorylation or gene expression analysis, at non-toxic concentrations (e.g., 50-500 nM) to confirm the on-target mechanism of action.
Mechanism Visualization: ATP-Competitive Kinase Inhibition
The diagram below illustrates the fundamental mechanism being tested in Protocol 1. The inhibitor directly competes with the endogenous substrate, ATP, for binding to the active site of the protein kinase.
Caption: Mechanism of ATP-competitive kinase inhibition.
References
-
In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Truly Effective Cell Assay Design. a4cell. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. ChemBK. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. chembk.com [chembk.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterizing the Bioactivity of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Derivatives Using Cell-Based Assays
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile scaffold represents a promising chemotype in modern drug discovery. Derivatives of this core structure have been explored for a range of biological activities, including potential anticancer and anti-inflammatory properties. The precise mechanism of action, however, often varies significantly with substitutions on the quinoline ring system. Therefore, a systematic approach using a cascade of well-validated cell-based assays is crucial for elucidating the therapeutic potential and mechanism of action of novel analogs.
This guide provides a comprehensive framework for the initial characterization of this compound derivatives. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The workflows described herein are intended to be self-validating, incorporating necessary controls and quality checks to ensure data integrity and reproducibility.
I. Foundational Assays: Assessing General Cytotoxicity
A primary step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific mechanistic assays. We will describe two common methods: a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH).
A. MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative in complete growth medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
The absorbance values are directly proportional to the number of viable, metabolically active cells. The results are typically expressed as a percentage of the vehicle control and plotted against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Representative MTT Assay Data
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 0.985 | 100% |
| 0.1 | 0.976 | 99.1% |
| 1 | 0.854 | 86.7% |
| 10 | 0.512 | 52.0% |
| 50 | 0.123 | 12.5% |
| 100 | 0.055 | 5.6% |
B. LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Caption: Workflow for assessing cytotoxicity of novel compounds.
II. Mechanistic Assays: Elucidating the Mode of Action
Once the cytotoxic potential of a derivative is established, the next logical step is to investigate the underlying mechanism. This section focuses on assays to discern between apoptosis and necrosis, and to analyze effects on the cell cycle.
A. Apoptosis Detection: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Treat cells with the this compound derivative at concentrations around the pre-determined IC50 value for a shorter duration (e.g., 6, 12, or 24 hours). Include a positive control such as staurosporine.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, suggesting an apoptotic mechanism of cell death.
Table 2: Representative Caspase-Glo® 3/7 Assay Data
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 15,234 | 1.0 |
| Derivative X | 5 | 45,789 | 3.0 |
| Derivative X | 10 | 121,872 | 8.0 |
| Derivative X | 20 | 254,321 | 16.7 |
| Staurosporine | 1 | 289,456 | 19.0 |
B. Cell Cycle Analysis by Flow Cytometry
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, leading to an accumulation of cells in a particular phase (G1, S, or G2/M). Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treat cells with the compound at 1x and 2x the IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Caption: Potential mechanism: G2/M arrest leading to apoptosis.
III. Advanced Assays: Signaling Pathway Analysis
To further refine the mechanism of action, reporter gene assays can be employed to investigate the modulation of specific signaling pathways implicated in cancer cell proliferation and survival, such as NF-κB or STAT3.
A. NF-κB Reporter Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers.
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization).
-
-
Compound Treatment and Pathway Stimulation:
-
After 24 hours, pre-treat the cells with the this compound derivative for 1-2 hours.
-
Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNFα).
-
-
Cell Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure firefly luciferase activity, then add the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase signal. Measure Renilla luminescence.
-
The ratio of firefly to Renilla luciferase activity provides a normalized measure of NF-κB transcriptional activity. A decrease in this ratio in compound-treated, TNFα-stimulated cells compared to TNFα-stimulated vehicle controls indicates inhibition of the NF-κB pathway.
Table 3: Representative NF-κB Reporter Assay Data
| Condition | Firefly Lum. (RLU) | Renilla Lum. (RLU) | Normalized Ratio (Firefly/Renilla) | % Inhibition |
| Vehicle (Unstimulated) | 1,500 | 50,000 | 0.03 | - |
| Vehicle + TNFα | 300,000 | 52,000 | 5.77 | 0% |
| Derivative Y (10 µM) + TNFα | 95,000 | 51,000 | 1.86 | 67.8% |
IV. Trustworthiness and Self-Validation
To ensure the trustworthiness of the data generated, every experiment must include a set of controls:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Untreated Control: To establish a baseline for cell health and activity.
-
Positive Control: A known activator or inhibitor of the pathway/process being studied to validate that the assay is performing as expected.
-
Negative Control: A known inactive compound or a well with no cells to determine background signal.
By incorporating these controls, each plate serves as a self-validating system, providing confidence in the observed effects of the novel this compound derivatives.
References
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: A new, simple, rapid, and sensitive nonradioactive method for measuring cytotoxicity. Source: Journal of Immunological Methods URL: [Link]
-
Title: The transcription factor NF-kappaB: a potential target for cancer therapy. Source: Journal of Clinical Investigation URL: [Link]
Large-scale synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
An Application Note for the Large-Scale Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a pivotal intermediate in modern medicinal chemistry. The quinoline scaffold is a well-established pharmacophore, and this specific derivative is crucial for developing potent and selective enzyme inhibitors, including those targeting Protein Tyrosine Kinases (PTKs) and Phosphodiesterase type 5 (PDE5) for central nervous system (CNS) therapeutics.[1] This guide moves beyond a simple recitation of steps to explain the causality behind the chosen methodology, focusing on the robust and scalable Gould-Jacobs reaction pathway. We will detail the critical process parameters, a step-by-step hectogram-scale protocol, purification strategies, and essential safety considerations to ensure a reproducible, safe, and high-yield synthesis suitable for research and drug development professionals.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a privileged structure in drug discovery, with derivatives demonstrating a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] this compound, in particular, serves as a high-value building block. Its specific substitution pattern, featuring a C-3 cyano group and a C-7 ethoxy group, is instrumental in achieving high inhibitory activity and selectivity against key enzyme targets.[1] The synthesis of this molecule on a large scale is therefore a critical enabling step for advancing drug discovery programs in oncology and neurology.
While several methods exist for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, the Gould-Jacobs reaction provides a versatile and historically significant pathway for generating the 4-hydroxyquinoline scaffold required here.[1][3][4] This method involves two primary stages: the initial condensation of an aniline with an activated methylene compound, followed by a high-temperature thermal cyclization. This application note will focus on optimizing this process for scalability and efficiency.
Synthetic Strategy: The Gould-Jacobs Reaction Pathway
The synthesis proceeds via a two-step sequence starting from 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA).
-
Condensation: 3-Ethoxyaniline reacts with EMCA to form the key intermediate, ethyl 2-cyano-3-(3-ethoxyphenylamino)acrylate. This is a nucleophilic addition-elimination reaction at the electron-deficient double bond of EMCA.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C) to form the quinoline ring system, with the elimination of ethanol. This step is the most critical and demanding part of the synthesis.
The high temperature required for cyclization is necessary to overcome the energy barrier associated with the temporary disruption of the aniline ring's aromaticity as the new heterocyclic ring is formed.[5] The use of a high-boiling, inert solvent is paramount to maintain the required temperature uniformly and prevent thermal decomposition of the starting materials and product.[6][7]
Detailed Protocol for Hectogram-Scale Synthesis
This protocol is designed for a target scale of ~100-150g of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | CAS No. | Quantity | Molar Eq. | Notes |
| 3-Ethoxyaniline | 621-33-0 | 137.17 g | 1.0 | Purity ≥98% |
| Ethyl (ethoxymethylene)cyanoacetate (EMCA) | 94-05-3 | 169.18 g | 1.0 | Purity ≥97% |
| Dowtherm A (or Diphenyl Ether) | 8004-13-5 | 700 mL | - | High-boiling, inert solvent. |
| Petroleum Ether (or Hexanes) | 8032-32-4 | ~2 L | - | For washing. |
| Equipment | ||||
| 2L three-neck round-bottom flask | ||||
| High-torque mechanical overhead stirrer | ||||
| Heating mantle with temperature controller | ||||
| Thermocouple | ||||
| Condenser with nitrogen inlet | ||||
| Large Büchner funnel and filter flask |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L three-neck flask with the overhead stirrer, condenser (with a nitrogen inlet at the top), and a thermocouple for accurate temperature monitoring. Ensure the setup is secure and properly clamped.
-
Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere. This is crucial to prevent oxidation during the high-temperature cyclization phase.[8]
-
Charging Reagents: Charge the flask with Dowtherm A (700 mL) and 3-ethoxyaniline (137.17 g). Begin stirring to ensure the mixture is homogenous.
-
Formation of Intermediate: Gently heat the mixture to 110-120 °C. Once the temperature is stable, slowly add the ethyl (ethoxymethylene)cyanoacetate (169.18 g) dropwise or in small portions over approximately 1 hour. An exothermic reaction may be observed. Maintain the temperature in the 110-120 °C range throughout the addition.
-
Condensation Hold: After the addition is complete, hold the reaction mixture at 120 °C for an additional hour to ensure the complete formation of the acrylate intermediate.
-
Thermal Cyclization: Increase the heating mantle temperature to bring the internal reaction temperature to 250-255 °C. As the temperature rises above 200 °C, ethanol will begin to distill off, which can be observed condensing. Maintain the reaction at 250-255 °C for 2-3 hours.[6][8] The reaction is considered complete when the evolution of ethanol ceases.
-
Cooling and Precipitation: Turn off the heat and allow the reaction mixture to cool slowly. When the internal temperature has reached approximately 80-90 °C, cautiously add petroleum ether (~1 L) with vigorous stirring. The product, which is insoluble in petroleum ether, will precipitate as a solid.
-
Isolation: Continue cooling the slurry to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of fresh petroleum ether (totaling ~1 L) to remove the residual high-boiling solvent.[8]
-
Drying: Transfer the light brown solid to a vacuum oven and dry at 60-70 °C until a constant weight is achieved.
Expected Yield and Purity
This protocol typically yields 180-200 g of crude this compound (yield: 79-88%). The purity of the crude product is generally >95% as determined by HPLC.
Purification and Characterization
While the crude product is often of sufficient quality for subsequent steps, further purification can be achieved if necessary.
-
Recrystallization: A systematic solvent screening is the most effective approach to find a suitable recrystallization solvent.[9] Solvents such as glacial acetic acid, ethanol, or mixtures of DMF/water can be effective for this class of compounds. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
HPLC: To determine purity.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To compare with literature values.
-
Large-Scale Safety and Handling
Safety is the highest priority during any large-scale synthesis. The following points must be strictly adhered to.
-
Hazard Identification:
-
3-Ethoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Can cause serious eye damage.
-
EMCA: Causes skin and eye irritation.
-
Dowtherm A: Can cause skin and respiratory irritation. The high temperature presents a significant burn hazard.
-
Product: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous compound.
-
-
Personal Protective Equipment (PPE):
-
Operational Safety:
-
High Temperatures: The use of temperatures exceeding 250 °C requires extreme caution. Ensure the heating mantle is controlled by a reliable thermocouple and that the glassware is free of defects. Never leave the reaction unattended.
-
Pressure: The system should be kept under a positive pressure of inert gas but open to the atmosphere via a bubbler to prevent pressure buildup as ethanol distills.
-
Spill & Emergency: Have appropriate spill kits (absorbent materials) and fire extinguishers (Class B for flammable liquids) readily available. In case of skin contact, wash immediately with plenty of soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[11]
-
-
Waste Disposal:
-
Dispose of all chemical waste, including the filtrate (Dowtherm A and petroleum ether mixture) and any contaminated materials, in accordance with local, state, and federal regulations. Do not pour solvents down the drain.[12]
-
Conclusion
This application note provides a validated and detailed protocol for the large-scale synthesis of this compound. By leveraging the Gould-Jacobs reaction and carefully controlling critical parameters such as temperature, solvent choice, and reaction atmosphere, this key pharmaceutical intermediate can be produced safely and in high yield. The insights into the causality of each step are intended to empower researchers to troubleshoot and adapt this protocol for their specific laboratory and pilot-plant environments, thereby accelerating drug discovery and development efforts.
References
-
Price, C. C., & Leonard, N. J. (1946). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Journal of the American Chemical Society, 68(7), 1251–1253. Retrieved from [Link]
-
Sastre Galmés, J. (2019). Design of a batch plant for quinoline derivatives manufacture. Universitat de Barcelona. Retrieved from [Link]
-
Price, C. C., Leonard, N. J., & Herbrandson, H. F. (1946). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
Wallace, O. B., et al. (1998). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Ferreira, M. E., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Cyano Quinoline Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4-CHLORO-7-HYDROXY-QUINOLINE-3-CARBONITRILE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography. Retrieved from [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
ResearchGate. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gould-Jacobs Reaction
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize quinoline and 4-hydroxyquinoline derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.
Mechanism and Core Principles
The Gould-Jacobs reaction is a robust and versatile method for constructing the quinoline scaffold, a core structure in many pharmaceuticals.[1] The reaction proceeds in a sequence:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via nucleophilic attack followed by the elimination of ethanol. This forms a stable anilidomethylenemalonate intermediate.[1][2][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring system.[1][2][3] This step requires significant thermal energy, often in excess of 250 °C.[1][3]
-
Saponification & Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed to a carboxylic acid and subsequently decarboxylated by heating to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[2][3]
Reaction Pathway Overview
Caption: The multi-step sequence of the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical scope of the Gould-Jacobs reaction?
The reaction is most effective for anilines bearing electron-donating groups (EDGs) at the meta-position, as this substitution pattern does not interfere with the ortho-position required for cyclization.[2] Anilines with strong electron-withdrawing groups (EWGs) may react poorly due to decreased nucleophilicity.
Q2: Why are such high temperatures needed for the cyclization step?
The thermal cyclization is a 6-electron electrocyclic reaction, which has a significant activation energy barrier.[1] Temperatures exceeding 250 °C are typically required to provide sufficient thermal energy to overcome this barrier and drive the intramolecular reaction forward.[3][4]
Q3: Can this reaction be performed without a solvent?
Yes, solvent-free (neat) conditions are possible, particularly for the initial condensation step.[5] For the high-temperature cyclization, while traditionally done in high-boiling solvents, some solvent-free methods have been developed, which can simplify workup and reduce waste.[6][7] However, this requires precise temperature control to avoid decomposition.[7]
Q4: Are there modern alternatives to conventional heating?
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Gould-Jacobs reaction.[8][9] Microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often improves yields by providing rapid and uniform heating.[1][8][9]
Troubleshooting Guide (Q&A Format)
This section addresses common experimental failures and provides actionable solutions grounded in chemical principles.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Gould-Jacobs issues.
Problem: My reaction yields are consistently low or zero.
-
Potential Cause 1: Impure Starting Materials. The nucleophilicity of the aniline is critical for the initial condensation. Impurities, especially acidic contaminants or oxidized aniline (which is often dark in color), can inhibit the reaction.
-
Solution: Ensure the aniline is pure. If it is discolored, consider distillation or filtration through a short plug of silica or alumina before use. Verify the purity and integrity of your DEEM, as it can hydrolyze over time.[10]
-
-
Potential Cause 2: Incomplete Condensation. The initial step to form the anilidomethylenemalonate intermediate may have stalled.
-
Solution: Monitor this step by TLC or LC-MS. If starting materials are still present after the recommended time, increase the reaction temperature (typically 100-130 °C) or time. Removing the ethanol byproduct under reduced pressure after this step can help drive the equilibrium toward the intermediate.[1]
-
-
Potential Cause 3: Insufficient Cyclization Temperature. The most common reason for low yields is a failure to reach the high temperature required for the intramolecular cyclization.
-
Solution: Ensure your heating setup can reliably reach and maintain temperatures of 250-260 °C. Use a high-boiling point solvent like diphenyl ether or Dowtherm A.[4] These solvents have excellent heat transfer properties and boiling points suitable for this transformation.[6] Be aware that these solvents are solids at room temperature, which can complicate product isolation.[6]
-
Problem: I am getting a mixture of regioisomers.
-
Potential Cause: When using an asymmetrically substituted aniline (e.g., 3-methylaniline), cyclization can occur at either of the two non-equivalent ortho positions (C2 or C6). The outcome is governed by a delicate balance of steric hindrance and the electronic effects of the substituent.[3]
-
Solution 1 (Steric Control): Sterically bulky substituents on the aniline will generally direct cyclization to the less hindered ortho position. If your substituent is small, you may not see high selectivity.
-
Solution 2 (Electronic Control): Electron-donating groups activate the ortho/para positions. The cyclization often, but not always, favors the more electronically activated and less sterically hindered position.
-
Practical Strategy: If a mixture is unavoidable, focus on robust chromatographic separation of the final isomers. Alternatively, consider a different synthetic strategy or starting with a symmetrically substituted aniline if the target molecule allows.
-
Problem: The reaction mixture turns into a dark tar.
-
Potential Cause: Product decomposition or polymerization is occurring due to excessively high temperatures or prolonged reaction times.[3][4] While high heat is necessary, overdoing it can degrade the desired quinoline product.
-
Solution 1: Optimize Temperature and Time. Carefully control the cyclization temperature, aiming for the lowest temperature that gives a reasonable reaction rate (often around 250-260 °C). Monitor the reaction and stop it once the intermediate is consumed to avoid prolonged heating.[11]
-
Solution 2: Use a Catalyst. Catalysts can significantly lower the activation energy for the cyclization step, allowing the reaction to proceed at much lower temperatures (80-150 °C), thus minimizing thermal decomposition.
-
Eaton's Reagent (P₂O₅ in MsOH): A highly effective acidic catalyst that promotes cyclization under milder conditions (e.g., 80-100 °C).[5]
-
Polyphosphoric Acid (PPA): Another common choice that acts as both a catalyst and a solvent, typically used at temperatures around 100-140 °C.
-
-
Optimized Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1]
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the neat mixture at 120-130 °C for 1-2 hours. Monitor by TLC until the aniline is consumed.
-
(Optional) Apply vacuum to the hot mixture to remove the ethanol byproduct. The crude anilidomethylenemalonate intermediate can often be used directly.
Step 2: Thermal Cyclization
-
Add a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate) to the flask containing the crude intermediate.
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to aid precipitation and filter the solid product. Wash the collected solid with the non-polar solvent to remove the residual high-boiling solvent.
Protocol 2: Microwave-Assisted & Catalyzed Synthesis
This modern approach offers faster reaction times and milder conditions, reducing side products.[1][5]
Step 1: Microwave-Assisted Condensation
-
In a microwave-safe vial, combine the aniline (1.0 eq) and DEEM (1.2 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at 130-150 °C for 5-10 minutes. Monitor for completion.
-
Allow the vial to cool. The intermediate is used directly in the next step.
Step 2: Eaton's Reagent-Catalyzed Cyclization
-
To the vial containing the crude intermediate, carefully add Eaton's reagent (a 7.7% solution of P₂O₅ in methanesulfonic acid) with stirring.
-
Heat the mixture at 80-100 °C for 1-2 hours, monitoring by TLC.
-
Once complete, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃ or dilute NaOH solution).
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Comparative Data Summary
| Parameter | Classical Thermal Method | Microwave & Catalyzed Method |
| Cyclization Temp. | >250 °C[3][4] | 80–100 °C[5] |
| Reaction Time | Hours[8] | Minutes to 1-2 hours[5][8] |
| Energy Input | High (prolonged heating) | Moderate (short bursts) |
| Common Issues | Tarring, decomposition[3] | Requires specialized equipment |
| Typical Yields | Moderate to Good | Good to Excellent[5] |
| Key Advantage | Simple equipment | Speed, higher yields, milder conditions |
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
-
A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing). [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction - ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. [Link]
-
Reaction Conditions Optimization: The Current State - PRISM BioLab. [Link]
-
Gould–Jacobs Reaction - ResearchGate. [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 6. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. reddit.com [reddit.com]
- 11. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical quinoline derivative in their work. As a key intermediate in medicinal chemistry, particularly for developing potent enzyme inhibitors, achieving a high yield of this compound is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured to address the practical challenges encountered in the laboratory.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most established and versatile method for synthesizing the 4-hydroxyquinoline scaffold of our target molecule is the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process, while effective, is highly sensitive to reaction conditions, which can often be the source of low yields and impurities.[4][5]
The synthesis proceeds in two key stages:
-
Condensation: 3-Ethoxyaniline is condensed with ethyl (ethoxymethylene)cyanoacetate to form an anilinomethylenecyanoacetate intermediate. This step typically occurs at a lower temperature than the subsequent cyclization.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.[3][6]
Reaction Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support guide for the purification of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS: 214476-07-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this valuable quinoline derivative from a crude reaction mixture. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Issue 1: My crude product is a dark, tarry, or oily residue with low purity. How can I effectively isolate the target compound?
Question: After completing the synthesis, likely via a Gould-Jacobs type reaction, I'm left with a dark, intractable mixture instead of a solid. Standard filtration seems impossible. What is the best initial work-up strategy?
Answer: This is a very common issue, particularly with cyclization reactions that can produce polymeric, tar-like byproducts.[1] The goal of the initial work-up is to remove these highly impure, often colored, materials and to crash out your crude product as a solid that can be further purified.
The underlying principle is to leverage the differential solubility of your product versus the impurities. Your target compound, a substituted quinoline, has moderate polarity, while the tarry byproducts are often either highly nonpolar polymers or very polar, acid-degraded materials. A technique called trituration is highly effective here.
Recommended Protocol: Initial Work-up and Trituration
-
Solvent Quenching: After the reaction is complete (e.g., thermal cyclization in Dowtherm A or diphenyl ether), allow the reaction vessel to cool to a safe temperature (typically < 100 °C).
-
Precipitation: Carefully and slowly pour the cooled reaction mixture into a large beaker containing a vigorously stirring, large volume of a non-polar solvent. Hexanes or a heptane:ethyl acetate mixture (e.g., 9:1) are excellent choices. This sudden change in solvent environment will often cause the desired product to precipitate as a solid, while many of the tarry impurities remain dissolved in the hot reaction solvent, now diluted.
-
Trituration: Continue stirring the resulting slurry vigorously for 30-60 minutes. Use a spatula to manually break up any large clumps of solid against the side of the beaker. This process washes the surface of the precipitated particles, dissolving adhered impurities.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with fresh, cold non-polar solvent (hexanes or diethyl ether) until the filtrate runs clear or is only lightly colored.
-
Drying: Dry the crude solid under vacuum. At this stage, you should have a solid powder, which may still be off-white or yellowish, but it is now in a suitable form for subsequent, more rigorous purification steps.
Issue 2: My product is a solid, but it's still significantly colored (yellow to brown). How do I decolorize it and improve purity?
Question: I have isolated a crude solid, but it's clearly impure due to its color. I suspect the presence of persistent colored byproducts or trace amounts of tar. What is the next step?
Answer: Recrystallization is the classic and most effective method for purifying solid organic compounds. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it forms crystals. The impurities, being present in a much lower concentration, ideally remain in the cooled solvent (the mother liquor). For colored impurities, the addition of activated charcoal can be highly effective.
Choosing a Recrystallization Solvent: The ideal solvent will dissolve your compound poorly at room temperature but have high solubility at its boiling point. Based on the structure of this compound, solvents of moderate to high polarity are good starting points.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Ethanol | 78 | 4.3 | Often a good choice for moderately polar compounds. |
| Methanol | 65 | 5.1 | Used successfully for similar quinoline derivatives.[2] |
| Isopropanol | 82 | 3.9 | Less volatile than ethanol, can sometimes yield better crystals. |
| Acetonitrile | 82 | 5.8 | Aprotic polar solvent, good for compounds sensitive to alcohols. |
| Toluene | 111 | 2.4 | Can be used as a non-polar component in a mixed-solvent system. |
Recommended Protocol: Decolorizing Recrystallization
-
Solvent Selection: Start by testing solubility in small test tubes with the solvents listed above to find a suitable candidate or a two-solvent system (e.g., Ethanol/Water, Toluene/Ethanol).
-
Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. The solution will likely be colored.
-
Decolorization: Remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip, typically <1% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Gently swirl the hot solution with the charcoal for a few minutes. To remove the charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation & Drying: Collect the pure, colorless or pale-yellow crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: I am attempting purification by column chromatography, but my product is streaking badly or appears to be decomposing on the silica gel.
Question: My product is not pure enough after recrystallization, so I tried silica gel chromatography. However, I'm seeing significant tailing and recovering a low yield of a discolored product. What is causing this?
Answer: This is a classic problem when purifying basic compounds on standard silica gel.[3] The quinoline nitrogen in your molecule is basic (a Lewis base). The surface of silica gel is covered in acidic silanol groups (Si-OH). This leads to a strong, often irreversible, acid-base interaction that causes your compound to stick to the column, resulting in poor separation, tailing (streaking), and potential acid-catalyzed decomposition.[3]
To overcome this, you must neutralize the acidic sites on the silica gel.
Recommended Protocol: Modified Flash Column Chromatography
-
Mobile Phase Modification: The simplest solution is to add a small amount of a volatile base to your mobile phase (eluent). A typical addition is 0.5-1% triethylamine (TEA) . For example, if your eluent is a 1:1 mixture of hexanes and ethyl acetate, you would prepare it as 500 mL hexanes, 500 mL ethyl acetate, and 5-10 mL of TEA. The TEA will deprotonate the silanol groups, preventing your product from binding strongly.
-
Slurry Preparation: Prepare the silica gel slurry using the base-modified mobile phase. This ensures the entire column is "neutralized" before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better resolution, it is preferable to pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Run the column using the base-modified mobile phase, collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Alternative Stationary Phase: If issues persist, consider switching to a more neutral stationary phase like alumina (Al₂O₃) or using a reverse-phase C18 silica gel column if your compound is sufficiently non-polar.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties and solubility of pure this compound?
A1: Pure this compound is typically supplied as a solid with a purity of 95% or higher.[4] Its molecular weight is 214.22 g/mol .[5] While a specific color is not always reported, well-purified quinoline derivatives are often white, off-white, or pale-yellow crystalline solids. In terms of solubility, it is predicted to have a boiling point of ~427 °C and a density of ~1.31 g/cm³.[5] It is expected to be soluble in polar organic solvents like DMSO, DMF, and hot alcohols (methanol, ethanol), and sparingly soluble in less polar solvents like ethyl acetate, dichloromethane, and largely insoluble in non-polar solvents like hexanes and water.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of analytical techniques is essential to confirm both the identity and purity of your compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton and carbon NMR spectra should show the expected signals with the correct integrations and chemical shifts, and an absence of signals from impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound (from the MS) and provides a quantitative measure of purity (from the LC chromatogram, e.g., UV detector).
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.
Q3: What are the most likely impurities to be present in my crude product after synthesis?
A3: Assuming a Gould-Jacobs synthesis, the most common impurities are:
-
Unreacted Starting Materials: 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.[4]
-
Intermediate Product: The uncyclized enamine intermediate formed from the initial condensation of the two starting materials.
-
Polymeric Byproducts: Dark, tarry materials formed from side reactions under the high-temperature conditions often used for the final cyclization step.[1]
-
Solvents: Residual high-boiling point solvents from the reaction (e.g., diphenyl ether).
Most of these can be effectively removed by following the troubleshooting protocols for trituration, recrystallization, and chromatography outlined above.
Purification Workflow Diagram
The following diagram illustrates the logical flow and decision points in the purification process for this compound.
Caption: Purification workflow for this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). This compound | CAS 214476-07-0.
- ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
-
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. [Link]
Sources
Technical Support Center: Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate in their work. As a key building block in the development of potent enzyme inhibitors, particularly for Phosphodiesterase type 5 (PDE5) and Src kinases, achieving high purity and yield is paramount.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side products inherent to the primary synthetic route.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[1][2] This method is particularly effective for anilines bearing electron-donating groups, such as the 3-ethoxyaniline used for this target molecule.[2] The reaction proceeds in two key stages:
-
Condensation: A nucleophilic substitution reaction between 3-ethoxyaniline and an activated malonate derivative, typically ethyl (ethoxymethylene)cyanoacetate (EMCA), to form an enamine intermediate.
-
Thermal Cyclization: An intramolecular cyclization of the enamine intermediate at high temperatures, followed by tautomerization to yield the stable 4-hydroxyquinoline product.
Below is a diagram illustrating the accepted mechanistic pathway.
Caption: The Gould-Jacobs reaction pathway for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing causative explanations and actionable solutions.
Q1: My final product is contaminated with a persistent isomer. How can I identify and prevent its formation?
A1: Root Cause Analysis & Identification
The most probable isomeric impurity is 5-Ethoxy-4-hydroxyquinoline-3-carbonitrile . Its formation is a direct consequence of the regioselectivity of the thermal cyclization step. The substituted aniline intermediate possesses two potential sites for ring closure: para to the ethoxy group (C6 of the aniline ring) or ortho to it (C2 of the aniline ring).
-
Desired Path (C6 Cyclization): Electrophilic attack on the carbon para to the strong electron-donating ethoxy group is sterically less hindered and electronically favored, leading to the desired 7-ethoxy product.
-
Side Path (C2 Cyclization): Attack on the carbon ortho to the ethoxy group is sterically hindered and generally less favored, but can occur, yielding the unwanted 5-ethoxy isomer.
Identification is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish the aromatic proton environments of the two isomers. High-Performance Liquid Chromatography (HPLC) can also resolve the two products, typically with the 5-ethoxy isomer having a slightly different retention time.[3][4]
Preventative Measures & Optimization
The key to minimizing the 5-ethoxy isomer is precise control of the cyclization temperature.
-
Optimal Temperature: The cyclization requires high heat, often around 250°C in a high-boiling solvent like Dowtherm A or diphenyl ether.[5]
-
Excessive Temperature: Temperatures significantly above 260°C can provide enough energy to overcome the activation barrier for the less favored ortho-cyclization, increasing the percentage of the 5-ethoxy side product.
-
Insufficient Temperature: A temperature too low will result in an incomplete reaction, leaving the uncyclized intermediate as the primary impurity.[6]
A temperature optimization study is highly recommended. Run small-scale reactions at 240°C, 250°C, and 260°C, and analyze the crude product ratio by HPLC or ¹H NMR to determine the optimal condition for your specific setup.
Caption: Competing cyclization pathways leading to the desired product and its primary isomer.
Q2: The reaction appears incomplete. My analysis shows significant amounts of starting material or a major intermediate species. What is happening?
A2: Diagnosis of Incomplete Reaction
This issue typically points to two culprits: an incomplete initial condensation or a failed thermal cyclization.
-
Unreacted 3-Ethoxyaniline: If you detect the starting aniline, the initial condensation to form the enamine intermediate is likely the problem. This is rare for this reaction but can be caused by poor quality ethyl (ethoxymethylene)cyanoacetate or insufficient reaction time/temperature for the initial step before proceeding to high-temperature cyclization.
-
Presence of the Uncyclized Intermediate: More commonly, the reaction stalls after the formation of the enamine intermediate.[5] This is almost always due to the cyclization temperature being too low or the heating duration being too short. The thermal cyclization is a pericyclic reaction that has a high activation energy.
Troubleshooting Steps
-
Verify Reagent Quality: Ensure the ethyl (ethoxymethylene)cyanoacetate is pure and not hydrolyzed.
-
Staged Temperature Profile: Some protocols benefit from a two-stage heating process. First, heat the aniline and EMCA at a moderate temperature (e.g., 100-120°C) to ensure complete formation of the intermediate before slowly raising the temperature to ~250°C for the cyclization.
-
Extend Reaction Time: If analysis shows the intermediate is slowly converting to the product, extend the time at the optimal cyclization temperature (e.g., from 1 hour to 2-3 hours) and monitor by TLC or HPLC.
Q3: My reaction mixture turns black and I get a low yield of a tarry, difficult-to-purify product. How can I prevent this?
A3: Understanding Thermal Decomposition
The formation of tar and dark coloration is a classic sign of thermal decomposition.[3][7] While the Gould-Jacobs reaction is generally cleaner than other named quinoline syntheses like the Skraup reaction, the high temperatures required for cyclization can still cause degradation of the starting materials, intermediate, or the final product, especially in the presence of oxygen or impurities.[6]
Mitigation Strategies
-
Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
High-Boiling, Inert Solvent: Using a solvent like Dowtherm A or diphenyl ether provides excellent heat transfer and a controlled temperature environment, preventing localized "hot spots" that can occur when heating neat reagents.
-
Precise Temperature Control: As mentioned in A1, avoid "overshooting" the target temperature. A PID controller or a carefully managed oil bath is crucial.
-
Purification of Starting Materials: Ensure the 3-ethoxyaniline is free from oxidation products (it can darken on storage). Distillation may be necessary if the quality is suspect.
Analytical Data & Purification Protocols
Data Summary for Product and Key Side Products
The following table summarizes expected analytical signatures to aid in the identification of the desired product and common impurities.
| Compound | Key ¹H NMR Signals (Aromatic Region) | Mass Spec (ESI+) [M+H]⁺ |
| This compound | Doublet ~8.1 ppm (H5), Doublet of doublets ~7.2 ppm (H6), Doublet ~7.0 ppm (H8) | 229.09 |
| 5-Ethoxy-4-hydroxyquinoline-3-carbonitrile | Distinct aromatic splitting pattern, often with a downfield shift for H8 compared to the 7-ethoxy isomer. | 229.09 |
| Uncyclized Intermediate | Presence of vinyl proton singlet (~8.0-8.5 ppm), signals for both ethoxy groups, and distinct aromatic pattern of the 3-ethoxyphenyl ring. | 275.13 |
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
A quick and effective method to monitor reaction progress.[3]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The quinoline ring system is highly UV active.
-
Procedure:
-
Spot the starting aniline, the crude reaction mixture at various time points, and a co-spot of both.
-
The product is significantly more polar than the starting aniline and should have a lower Rf value. The uncyclized intermediate will have an intermediate polarity.
-
Protocol 2: Crude Product Purification by Recrystallization
Recrystallization is often effective for removing small amounts of impurities, especially the uncyclized intermediate.[3]
-
Solvent Selection: A polar solvent is required. Ethanol, isopropanol, or acetic acid are common choices. A solvent screen is recommended.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is highly colored, a small amount of activated charcoal can be added and the mixture hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
For separating the 5-ethoxy and 7-ethoxy isomers, column chromatography is typically required.[4]
References
-
BenchChem (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
BenchChem (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
-
BenchChem (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
-
BenchChem (2024). This compound | CAS 214476-07-0.
-
BenchChem (2025). Minimizing impurities in the final product of quinoline synthesis.
-
Synthesis of Quinoline and derivatives (2016). University of Anbar College of Science Chemistry Department.
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Wikipedia contributors (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.
-
Abebaw, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Zhang, L., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.
-
IIP Series (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Fabiano-Tixier, A. S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences.
-
Wikipedia contributors (2024). Quinoline. Wikipedia, The Free Encyclopedia.
-
Biotage (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056.
Sources
Technical Support Center: Enhancing the Solubility of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support guide for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed experimental protocols to overcome solubility challenges encountered with this compound. As a quinoline derivative, this compound holds significant potential in medicinal chemistry, particularly as a scaffold for enzyme inhibitors.[1] However, its aromatic and heterocyclic nature often leads to poor aqueous solubility, a common hurdle in experimental assays and formulation development.[2]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind each technique, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What makes this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a large, hydrophobic aromatic system. While the ethoxy and hydroxyl groups provide some polarity, the overall lipophilicity of the molecule dominates, leading to unfavorable interactions with water. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[3]
Q2: My compound, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. What is happening?
A2: This phenomenon, often called "crashing out," is a frequent issue with poorly soluble compounds.[4] Your concentrated stock solution in a strong organic solvent like DMSO can hold a high concentration of the compound. However, when this stock is diluted into an aqueous buffer, the solvent polarity dramatically increases. The aqueous environment cannot maintain the compound in solution at that concentration, causing it to precipitate.[2][4]
Q3: What are the main strategies I can use to improve the aqueous solubility of this compound?
A3: A variety of techniques can be employed, ranging from simple adjustments to more complex formulations. The primary methods include:
-
Co-solvency: Using a water-miscible organic solvent to create a stock solution.
-
pH Adjustment: Altering the pH of the aqueous medium to ionize the compound.
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes.
-
Solid Dispersions: Creating a system where the compound is dispersed within a hydrophilic carrier.[5][6]
The selection of the most suitable method depends on your specific experimental needs, such as the required final concentration and the tolerance of your assay to additives.[3]
Troubleshooting Guides & Experimental Protocols
This section offers detailed protocols for the most effective methods to enhance the solubility of this compound.
Method 1: Co-solvency
Issue: My compound needs to be dissolved for an in-vitro assay, but it is insoluble in the aqueous buffer.
Principle of Causality: Co-solvency is often the first and simplest approach.[2][7] By dissolving the compound in a small amount of a water-miscible organic solvent, you create a concentrated stock solution. This stock can then be diluted into the aqueous medium, where the co-solvent helps to maintain the compound's solubility at the desired final concentration. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its broad dissolving power and miscibility with water.[2]
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add a calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming can be applied if necessary, provided the compound is thermally stable.
-
Dilution: For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized precipitation.
Troubleshooting & Optimization:
-
Precipitation upon Dilution:
-
Lower the Final Concentration: Your target concentration might exceed the solubility limit in the final aqueous/co-solvent mixture. Perform serial dilutions to identify the maximum achievable concentration.[2]
-
Adjust Final Co-solvent Concentration: A slightly higher final concentration of the co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) may be necessary. Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any solvent-induced effects.[2]
-
Try Alternative Co-solvents: If DMSO is not suitable for your assay, consider other options like dimethylformamide (DMF) or ethanol.
-
Method 2: pH Adjustment
Issue: Co-solvents are interfering with my experimental system, or I need a higher final concentration than what co-solvency alone can provide.
Principle of Causality: The 4-hydroxyquinoline moiety of the molecule can act as a weak acid. By increasing the pH of the solution, the hydroxyl group can be deprotonated, forming a more soluble phenoxide salt. Conversely, the quinoline nitrogen can act as a weak base and be protonated at low pH. The predicted pKa for 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is approximately 0.99 for the basic nitrogen and likely in the 7-9 range for the acidic hydroxyl group.[8] Therefore, adjusting the pH to be 1-2 units above the acidic pKa or below the basic pKa can significantly enhance solubility.[4]
Experimental Protocol: pH-Mediated Solubilization
-
Determine Target pH: Based on the pKa values, select a target pH for your buffer. To deprotonate the hydroxyl group, a basic pH (e.g., 9-10) would be appropriate.
-
Buffer Selection: Choose a buffer system that has strong buffering capacity in your target pH range (e.g., carbonate-bicarbonate for basic pH).
-
Dissolution:
-
Prepare the buffer at the desired pH.
-
Add the this compound powder to the buffer.
-
Use sonication or gentle warming to facilitate dissolution.
-
-
Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize the basic solution with a dilute acid (e.g., 0.1 M HCl) after the compound has dissolved. Be aware that the compound may precipitate out if the final pH brings it back to its insoluble form.
Troubleshooting & Optimization:
-
Incomplete Dissolution: The chosen pH may not be sufficiently far from the pKa. Try a more basic buffer.
-
Precipitation upon Neutralization: This indicates that the compound is only soluble in its ionized form. The experiment may need to be conducted at the solubilizing pH, or an alternative solubilization method should be chosen.
-
Compound Instability: High or low pH can degrade some compounds. Assess the stability of your compound at the chosen pH over the duration of your experiment.
Method 3: Complexation with Cyclodextrins
Issue: Both co-solvents and extreme pH are incompatible with my cellular or in-vivo model.
Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming a water-soluble inclusion complex.[3][9] This complex effectively shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility.[5]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).
-
Add Compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Remove the undissolved compound by centrifugation and filtration through a 0.22 µm filter. The resulting clear solution contains the solubilized compound complexed with the cyclodextrin.
Troubleshooting & Optimization:
-
Insufficient Solubility Enhancement:
-
Increase the concentration of the cyclodextrin.
-
Try a different type of cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which may offer different complexation efficiencies.[4]
-
-
Quantification: It is essential to determine the final concentration of your compound in the filtered solution using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Data Summary Table
| Method | Principle | Typical Starting Concentration | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity | 10-50 mM in DMSO | Simple, fast, widely applicable | Potential for precipitation on dilution, solvent toxicity in assays |
| pH Adjustment | Ionization of the molecule | Dependent on pKa and buffer | Can achieve high concentrations, no organic solvent | Potential for compound degradation, pH may affect assay performance |
| Cyclodextrin Complexation | Encapsulation in a hydrophobic cavity | 1-10% w/v cyclodextrin solution | Biocompatible, can improve stability | Requires longer equilibration, may alter compound activity, requires quantification |
Visualizing the Workflow
General Solubility Enhancement Workflow
Caption: Decision workflow for selecting a solubility enhancement method.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6).
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- BenchChem. (n.d.). This compound|CAS 214476-07-0.
- BenchChem. (2025).
- ChemBK. (2024, January 2). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
- Sigma-Aldrich. (n.d.). 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.
- ChemicalBook. (n.d.). 3-Quinolinecarbonitrile,7-ethoxy-4-hydroxy-(9CI) | 214476-07-0.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2017, March 30).
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Universal Biologicals. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC PubMed Central.
- ChemicalBook. (n.d.). 7-Hydroxyquinoline synthesis.
- BLDpharm. (n.d.). 214476-08-1|7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile.
- Cayman Chemical. (n.d.).
- National Institutes of Health. (n.d.). 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595. PubChem.
- National Institutes of Health. (n.d.). 7-Ethoxycoumarin | C11H10O3 | CID 35703. PubChem.
Sources
- 1. This compound|CAS 214476-07-0 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. chembk.com [chembk.com]
- 9. wjbphs.com [wjbphs.com]
Technical Support Center: Preventing Byproduct Formation in Quinoline N-Alkylation
Welcome to the Technical Support Center for Quinoline N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their quinoline N-alkylation reactions. Here, we will delve into the common challenges, their mechanistic origins, and provide practical, field-proven strategies to minimize byproduct formation and maximize the yield of your desired N-alkylated quinoline product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinoline N-alkylation?
A1: The primary byproducts encountered are typically:
-
Over-alkylation products: Formation of di- or even tri-alkylated species, especially if the initial product remains reactive.
-
C-Alkylation products: Alkylation occurring on the quinoline ring (commonly at C2 or C4) instead of the nitrogen atom.[1]
-
Quinolinone derivatives: Resulting from the hydrolysis of the starting material or the N-alkylated product, particularly when using halo-quinolines.
-
Products from side reactions of the alkylating agent: Such as elimination byproducts from alkyl halides, especially under strongly basic conditions.
Q2: My reaction is giving a mixture of N- and C-alkylated products. How can I improve N-selectivity?
A2: The competition between N- and C-alkylation is a classic example of kinetic versus thermodynamic control. N-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically more stable product. To favor N-alkylation, consider the following:
-
Lower the reaction temperature: This will favor the faster-forming kinetic product (N-alkylation).[2]
-
Choice of base and solvent: A less-coordinating solvent and a sterically hindered, non-nucleophilic base can favor N-alkylation by minimizing the formation of the C-alkylated intermediate. For instance, using potassium carbonate in a polar aprotic solvent like DMF often promotes N-alkylation.[3]
-
Nature of the alkylating agent: "Harder" alkylating agents (e.g., dimethyl sulfate) tend to favor reaction at the "harder" nitrogen atom, according to Hard-Soft Acid-Base (HSAB) theory.[4]
Q3: I'm observing a significant amount of a quinolinone byproduct. What's causing this and how can I prevent it?
A3: Quinolinone formation is typically due to hydrolysis. This can happen if your starting material (e.g., a 2-chloroquinoline) or your N-alkylated quinolinium salt product reacts with water present in the reaction mixture. To prevent this:
-
Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Use non-aqueous bases: Avoid aqueous bases like NaOH or KOH. Instead, opt for non-nucleophilic organic bases such as triethylamine or diisopropylethylamine, or anhydrous inorganic bases like potassium carbonate or cesium carbonate.
-
Careful work-up: Minimize the exposure of your reaction mixture to water during the work-up procedure, especially if the conditions are acidic or basic.
Troubleshooting Guides
Issue 1: Persistent Over-alkylation
Over-alkylation occurs when the initially formed N-alkylated quinoline product undergoes a subsequent alkylation. This is more common with highly reactive alkylating agents and when the product is of comparable or higher nucleophilicity than the starting quinoline.
Troubleshooting Workflow
Caption: Troubleshooting logic for minimizing over-alkylation.
In-depth Analysis & Solutions
-
Mechanism of Over-alkylation: The lone pair on the nitrogen of the mono-alkylated product can still be nucleophilic, attacking another molecule of the alkylating agent to form a dialkylated quaternary salt. This is especially prevalent with small, reactive alkylating agents like methyl iodide.
-
Strategic Adjustments:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (no more than 1.1 equivalents) of the alkylating agent.
-
Temperature Reduction: Lowering the reaction temperature will decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.
-
Alkylating Agent Reactivity: If possible, switch to a less reactive alkylating agent. For example, if you are using an alkyl iodide, try the corresponding bromide or chloride.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction.
-
Issue 2: Poor Regioselectivity (C- vs. N-Alkylation)
The quinoline ring has multiple potentially nucleophilic positions, leading to mixtures of N- and C-alkylated products. The C2 and C4 positions are particularly susceptible to alkylation.[1]
Key Factors Influencing Regioselectivity
| Factor | Effect on Selectivity | Rationale |
| Temperature | Lower temperatures favor N-alkylation (kinetic product).[2] | N-alkylation generally has a lower activation energy barrier and is faster. |
| Higher temperatures can favor C-alkylation (thermodynamic product).[5] | The C-alkylated product is often more stable, and at higher temperatures, the reaction can equilibrate to the thermodynamic product. | |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) often favor N-alkylation. | These solvents can stabilize the charged intermediate formed during N-alkylation. |
| Non-coordinating solvents (e.g., toluene, hexane) can sometimes favor C-alkylation, depending on the reagents used.[1] | The choice of solvent can influence the aggregation state of organometallic reagents, which in turn affects regioselectivity.[1] | |
| Base | Sterically hindered, non-nucleophilic bases (e.g., LDA, KHMDS) can favor C-alkylation by deprotonating the ring. | These bases are too bulky to easily access the nitrogen for deprotonation. |
| Weaker, non-hindered bases (e.g., K₂CO₃, Cs₂CO₃) generally favor N-alkylation.[3] | These bases facilitate the direct SN2 reaction at the nitrogen. | |
| Steric Hindrance | Bulky alkylating agents or bulky substituents on the quinoline ring can favor alkylation at the less sterically hindered position. | This is a straightforward steric effect that can be exploited to direct the reaction. |
Experimental Protocol for Optimizing Regioselectivity
-
Initial Screening (Low Temperature):
-
Dissolve the quinoline substrate (1.0 equiv.) in anhydrous DMF (0.5 M).
-
Add a mild base such as potassium carbonate (1.5 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add the alkylating agent (1.1 equiv.).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to determine the ratio of N- to C-alkylation.
-
-
Solvent and Base Screening:
-
Set up parallel reactions using the conditions from step 1, but vary the solvent (e.g., acetonitrile, THF, toluene) and the base (e.g., Cs₂CO₃, NaH, triethylamine).
-
Analyze the product ratios from each reaction to identify the optimal conditions for N-selectivity.
-
Experimental Protocols
General Protocol for Quinoline N-Alkylation
This protocol provides a general starting point for the N-alkylation of quinoline with an alkyl halide.
Materials:
-
Quinoline derivative (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline derivative and anhydrous DMF.
-
Stir the solution until the quinoline is fully dissolved.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture in an oil bath to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Purification Guide
Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: The polarity of the eluent will depend on the polarity of your N-alkylated quinoline. A gradient elution is often effective.
-
Start with a non-polar solvent system (e.g., 100% hexanes or a mixture of hexanes and ethyl acetate, such as 9:1).
-
Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or a mixture of dichloromethane and methanol for more polar products).
-
The highly polar quinolinium salts may require a mobile phase containing methanol.[6]
-
Recrystallization
Recrystallization is an excellent method for purifying solid N-alkylated quinolinium salts. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Common Solvents for Quinolinium Salts:
-
Single Solvents: Ethanol, isopropanol, acetonitrile.
-
Mixed Solvent Systems:
-
Methanol/acetone[7]
-
Dichloromethane/diethyl ether
-
Ethanol/ethyl acetate
-
-
-
General Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If using a mixed solvent system, dissolve the product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mechanistic Insights
N-Alkylation vs. C-Alkylation: A Deeper Look
The regioselectivity of quinoline alkylation is governed by a delicate balance of electronic and steric factors, often explained by the principles of kinetic and thermodynamic control.[5][8]
Caption: Kinetic vs. Thermodynamic pathways in quinoline alkylation.
-
Kinetic Control (N-Alkylation): The nitrogen atom in quinoline is typically the most nucleophilic site. Direct alkylation at the nitrogen via an SN2-type mechanism is usually the fastest pathway, as it has a lower activation energy (Ea).[9] This pathway is favored under irreversible conditions, such as lower reaction temperatures.[2]
-
Thermodynamic Control (C-Alkylation): Under certain conditions, particularly with strong, sterically hindered bases, deprotonation of the quinoline ring can occur, leading to an anionic intermediate. This intermediate can then be alkylated at a carbon atom. While this pathway may have a higher activation energy, the resulting C-alkylated product can be more thermodynamically stable. At higher temperatures, the N-alkylation may become reversible, allowing the reaction to equilibrate to the more stable C-alkylated product.[5]
References
- Benchchem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization.
- Jo, W., Ryu, C., Yang, J. W., & Cho, S. H. (2025). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Chemical Science, 16(2), 1448-1454.
- Benchchem. (n.d.). Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization.
- Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594.
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.
- ResearchGate. (n.d.). Mechanism of quinoline synthesis.
- Antonova, Y. V., & Guda, M. M. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(19), 3463.
- Request PDF. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- ChemHelp ASAP. (2020, February 2). differences between SNAr & SN2 reactions [Video]. YouTube.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from University of Colorado Boulder website.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
- Kolotaev, A. V., Osipov, V. N., Matevosyan, K. R., Bondarenko, E. A., Mavlianberdiev, A. R., & Khachatryan, D. S. (2020). N- and/or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2).
- Peer Reviewed Chemistry Journals. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
- ResearchGate. (n.d.). (PDF) Transition-Metal-Catalyzed Arene Alkylation and Alkenylation: Catalytic Processes for the Generation of Chemical Intermediates.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Royal Society of Chemistry. (n.d.). Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from ACS Green Chemistry Institute website.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- National Center for Biotechnology Information. (n.d.). Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts.
- PubMed. (n.d.). Quinolinium ionic liquid-modified silica as a novel stationary phase for high-performance liquid chromatography.
- National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- National Center for Biotechnology Information. (n.d.). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- American Chemical Society. (n.d.). Alternative methods for the alkylation of heterocycles.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- National Center for Biotechnology Information. (n.d.). Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes.
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube.
- ResearchGate. (n.d.). N-Benzyl quininium bromide.
- ACS Publications. (n.d.). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines.
- MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
- National Center for Biotechnology Information. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles.
- Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube.
- National Center for Biotechnology Information. (2022, May 13). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
- OnePetro. (2023, November 29). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of some N-alkylmaleimides. Retrieved from Journal of the Chemical Society, Perkin Transactions 2 website.
- Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline.
- National Center for Biotechnology Information. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene.
- ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of N'-benzoyl-N'-benzylbenzohydrazide.
- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
- FlinnScientific. (2012, December 17). Hydrolysis of Salts [Video]. YouTube.
Sources
- 1. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. onepetro.org [onepetro.org]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on temperature optimization. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven expertise.
Introduction to the Synthesis
The synthesis of this compound is most prominently achieved via the Gould-Jacobs reaction.[1] This robust method involves a two-stage process:
-
Condensation: The initial step is the reaction of 3-ethoxyaniline with ethyl (ethoxymethylene)cyanoacetate (EMCE) to form the key intermediate, ethyl 2-cyano-3-(3-ethoxyphenylamino)acrylate. This is typically a lower-temperature step.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the desired quinoline ring system. This step is highly temperature-sensitive and is the primary focus of our optimization guide.[1][2]
Modern approaches, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times and, in many cases, improve yields for the cyclization step by enabling rapid and uniform heating.[3][4]
Visualizing the Workflow
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during this synthesis?
A1: Without a doubt, temperature control during the second stage—the thermal cyclization—is the most critical factor. This step requires high temperatures, typically above 250°C, to overcome the activation energy for the intramolecular ring closure.[2][5] However, excessively high temperatures or prolonged heating can lead to product degradation and the formation of byproducts.[3][6]
Q2: Can I perform this reaction in a single step ("one-pot")?
A2: While tempting for efficiency, a one-pot approach for the Gould-Jacobs reaction is generally not recommended and often results in poor yields.[4] The optimal temperature for the initial condensation (around 100-130°C) is significantly lower than that required for the cyclization (~250°C or higher).[2] Performing the reaction in two distinct steps allows for better control and optimization of each stage.
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave irradiation offers rapid and uniform heating, which can dramatically reduce the reaction time for the high-temperature cyclization step from hours to mere minutes.[3][4] This rapid heating can also minimize the formation of degradation byproducts that may result from prolonged exposure to high temperatures in conventional heating methods.[3]
Q4: My starting aniline (3-ethoxyaniline) is dark. Does it need to be purified?
A4: Yes. Anilines are prone to air oxidation, which can lead to colored impurities. Using impure starting materials can significantly impact your reaction by introducing side products. It is highly recommended to purify 3-ethoxyaniline, for example by distillation under reduced pressure, before use.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during the synthesis, with a focus on temperature optimization.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation (Incomplete Cyclization) | Insufficient Temperature: The reaction temperature did not reach the required threshold for cyclization (~250°C). | Conventional Heating: Ensure your high-boiling solvent (e.g., diphenyl ether) is vigorously refluxing. Use a high-temperature thermometer to verify the internal temperature.[7] Microwave Heating: Gradually increase the target temperature in increments (e.g., 10-20°C) and monitor the reaction by TLC. A temperature of 300°C for a short duration (e.g., 5-10 minutes) may be necessary.[3] |
| Low Yield with Significant Byproduct Formation | Temperature Too High or Prolonged Heating: Excessive heat can cause degradation of the starting materials or the final product.[5] A common side reaction at very high temperatures is decarboxylation, especially if any hydrolysis of the nitrile to a carboxylic acid occurs.[3][8] | Conventional Heating: Reduce the reflux time. Once the reaction is complete as per TLC, cool it down promptly. Microwave Heating: Decrease the reaction time. A time-temperature study is recommended. For instance, compare yields at 280°C for 10 min vs. 300°C for 5 min.[3] |
| Dark, Tarry Reaction Mixture | Localized Overheating: Common with conventional heating methods where heat distribution is uneven. Product/Intermediate Degradation: Can occur if the temperature is too high. | Conventional Heating: Ensure vigorous and efficient stirring to distribute heat evenly. Consider using a sand bath for more uniform heating. Both Methods: Optimize the temperature and reaction time as described above. If the issue persists, consider purifying the intermediate before the cyclization step. |
| Intermediate (Ethyl 2-cyano-3-(3-ethoxyphenylamino)acrylate) Remains | Incomplete Cyclization: As described above, the temperature is likely too low or the heating time is too short. | Follow the strategies for "Low or No Product Formation." The goal is to find the "sweet spot" where the intermediate is consumed without significant degradation of the product. |
Experimental Protocols
Protocol 1: Conventional Thermal Synthesis
Step 1: Condensation
-
In a round-bottom flask, combine 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq).
-
Heat the mixture in an oil bath at 110-120°C for 1-2 hours. The reaction mixture will become a solid or a thick slurry.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the 3-ethoxyaniline spot has disappeared.
-
Allow the mixture to cool. The crude intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
Transfer the crude intermediate to a larger flask suitable for high-temperature reactions.
-
Add a high-boiling point, inert solvent such as diphenyl ether (enough to ensure good stirring, typically 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and a high-temperature thermometer.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), heat the mixture to a vigorous reflux (approximately 250°C).[7]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
-
While still warm, carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Cool to room temperature, collect the solid by vacuum filtration, and wash thoroughly with the same non-polar solvent to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization (e.g., from ethanol or DMF).
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vial, add 3-ethoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.5-3.0 eq). The excess EMCE can act as a solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the initial conditions to 120°C for 5 minutes to ensure the formation of the intermediate.
-
Following this, ramp the temperature to the target cyclization temperature. It is advisable to test a range, for example, starting at 250°C and increasing to 300°C.
-
Set the reaction time for 5-15 minutes. A good starting point for optimization is 300°C for 7.5 minutes.[3]
-
After the reaction, allow the vial to cool to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with a small amount of cold acetonitrile or ethanol, and dry under vacuum.[3]
Monitoring the Reaction by TLC
Effective reaction monitoring is crucial for optimization.
Caption: Interpreting TLC results for the Gould-Jacobs reaction.
-
Solvent System: A mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate is generally effective. Start with a ratio of 7:3 (Hexane:EtOAc) and adjust as needed.[9][10]
-
Spot Identification:
-
Starting Material (SM - 3-Ethoxyaniline): Will have a specific Rf value.
-
Intermediate (I): As the reaction progresses, a new spot for the intermediate will appear. This is typically less polar than the final product.
-
Product (P): The final product, being a hydroxyquinoline, is quite polar and will likely have the lowest Rf value, appearing closer to the origin.
-
-
Troubleshooting with TLC:
-
Persistent SM spot: The initial condensation is incomplete. Extend the heating time at 110-120°C.
-
Strong Intermediate spot, weak Product spot: The cyclization is incomplete. Increase the temperature or reaction time at the higher temperature.
-
Multiple spots or streaking: This may indicate byproduct formation or degradation. Re-evaluate the temperature and reaction time.
-
References
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. BenchChem.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- BenchChem. (2025). This compound|CAS 214476-07-0. BenchChem.
- Tomasz, M. et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7233.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
- Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Wikipedia. (2023). Gould–Jacobs reaction.
- ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
- Zhang, Y., et al. (2012). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341–4344.
- Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
- Brainly. (2023). List and explain the RF values for both the starting material and the product in the conversion of.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Decarboxylation pathways in the Gould–Jacobs reaction of 3a.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). How to refine the synthesis of Oxolinic acid to improve yield.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- CONICET. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- PubMed. (2000).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. asianpubs.org [asianpubs.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lneya.com [lneya.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. researchgate.net [researchgate.net]
Catalyst Selection for the Gould-Jacobs Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of catalyst selection to empower you to troubleshoot and optimize your reactions effectively. The quinoline core is a cornerstone in medicinal chemistry, and mastering its synthesis via the Gould-Jacobs reaction is a valuable asset in the development of novel therapeutics.[1]
Frequently Asked Questions (FAQs)
Q1: What is the classical approach to the Gould-Jacobs reaction, and what are its limitations?
The traditional Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives. It proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular thermal cyclization.[1][2] The resulting ester is then saponified and decarboxylated to yield the final 4-hydroxyquinoline product.[1][2]
The primary limitation of this classical approach is the harsh conditions required for the cyclization step. This thermal benzannulation often necessitates temperatures exceeding 250 °C, which can lead to product degradation, the formation of side products, and reduced yields.[3] Furthermore, these high temperatures can be energy-intensive and may not be suitable for substrates with sensitive functional groups.
Caption: Classical Gould-Jacobs reaction pathway.
Q2: How can catalysts improve the Gould-Jacobs reaction?
The use of acid catalysts is a significant advancement in the Gould-Jacobs reaction, primarily addressing the harshness of the thermal cyclization step. These catalysts facilitate the intramolecular cyclization at significantly lower temperatures, often in the range of 80-150 °C. This not only conserves energy but also enhances the reaction's compatibility with a broader range of functional groups, leading to cleaner reactions and improved yields.
The primary role of the acid catalyst is to activate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the aniline ring. This lowers the activation energy of the cyclization step, allowing the reaction to proceed under milder conditions.
Q3: What are the most common catalysts used for the Gould-Jacobs reaction?
While the classical Gould-Jacobs reaction is thermally driven, modern variations frequently employ strong acid catalysts to facilitate the cyclization step under milder conditions. The two most prominent catalysts in this regard are:
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio.[4][5] It is a powerful dehydrating agent and a strong Brønsted acid, making it highly effective for promoting cyclization.[4]
-
Polyphosphoric Acid (PPA): A viscous liquid mixture of phosphoric acid and phosphorus pentoxide.[6] Like Eaton's reagent, it acts as both a catalyst and a dehydrating agent.[6]
Both catalysts have proven effective in promoting the Gould-Jacobs cyclization, but they have different physical properties and may offer advantages in different contexts.
Catalyst Comparison
| Catalyst | Composition | Typical Reaction Temperature | Key Advantages | Key Disadvantages |
| Thermal (uncatalyzed) | N/A | > 250 °C | Simple, no catalyst removal needed. | High energy consumption, potential for side reactions and product degradation.[3] |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | 80 - 100 °C | Milder reaction conditions, often higher yields, less viscous and easier to handle than PPA.[2][7] | Corrosive, requires careful handling and quenching. |
| Polyphosphoric Acid (PPA) | Mixture of H₃PO₄ and P₂O₅ | 120 - 150 °C | Effective dehydrating and cyclizing agent.[6] | Highly viscous and difficult to stir, workup can be challenging and highly exothermic.[6][8] |
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclized Product
A low yield of the desired 4-hydroxyquinoline derivative is one of the most common issues encountered in the Gould-Jacobs reaction. This can often be traced back to several factors.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration.
-
-
Suboptimal Temperature: The temperature may be too low for the cyclization to occur efficiently, or too high, leading to decomposition.
-
Solution (Thermal Reaction): If performing a purely thermal cyclization, ensure your high-boiling solvent (e.g., diphenyl ether) is refluxing vigorously (around 250 °C).[3]
-
Solution (Catalyzed Reaction): When using Eaton's reagent or PPA, ensure the temperature is within the optimal range (80-100 °C for Eaton's reagent, 120-150 °C for PPA).[8] A temperature that is too low will result in a sluggish reaction, while excessive heat can still cause degradation.
-
-
Catalyst Inactivity: The acid catalyst may have degraded.
-
Solution: Use freshly prepared or properly stored Eaton's reagent or PPA. Both are hygroscopic and can lose activity upon exposure to moisture.
-
-
Poor Quality Starting Materials: Impurities in the aniline or malonate ester can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by distillation or recrystallization before use.
-
Caption: Troubleshooting workflow for low yield.
Problem 2: Poor Regioselectivity with Substituted Anilines
When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. The outcome is governed by both steric and electronic factors of the substituents on the aniline ring.
Possible Causes & Solutions:
-
Steric Hindrance: A bulky substituent ortho to the amino group may hinder cyclization at that position.
-
Insight: Cyclization will likely be favored at the less sterically hindered ortho position.
-
-
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it. The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[1]
-
Solution: While catalyst choice may not completely override strong electronic or steric biases, milder conditions offered by catalysts like Eaton's reagent may provide a cleaner reaction profile with fewer side products, potentially making the separation of isomers easier. In some cases, exploring different acid catalysts with varying steric bulk could subtly influence the regiochemical outcome.
-
Problem 3: Formation of a Tar-Like, Intractable Mixture
The formation of a dark, tarry substance is a common problem in high-temperature organic reactions, including the Gould-Jacobs synthesis, and often indicates product or starting material decomposition.
Possible Causes & Solutions:
-
Excessive Heat or Prolonged Reaction Time: Leaving the reaction at a high temperature for too long can lead to polymerization and decomposition.
-
Reactive Functional Groups: Certain functional groups on the aniline or malonate may not be stable to the harsh reaction conditions.
Experimental Protocols
Protocol 1: Classical Thermal Cyclization
This protocol is a traditional approach that uses a high-boiling solvent to achieve the necessary temperature for cyclization.
Materials:
-
Anilidomethylenemalonate intermediate (1.0 eq)
-
Diphenyl ether (high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (approximately 250 °C).
-
Maintain the reflux for 30-60 minutes, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate.
-
Add a non-polar solvent like hexanes or cyclohexane to further precipitate the product and wash away the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent.
-
The crude product can be further purified by recrystallization.
Protocol 2: Eaton's Reagent-Catalyzed Cyclization
This protocol offers a milder and often more efficient alternative to the classical thermal method.[4]
Materials:
-
Anilidomethylenemalonate intermediate (1.0 eq)
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H)
Procedure:
-
In a round-bottom flask, add the anilidomethylenemalonate intermediate.
-
Carefully add Eaton's reagent (approximately 2 mL per 2 mmol of the intermediate).[11]
-
Heat the mixture to 80-100 °C with stirring.
-
Maintain the temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[11]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into a saturated sodium bicarbonate solution to quench the reaction.
-
The product will typically precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]
Green Chemistry Considerations
The development of more environmentally friendly or "green" catalytic systems is a major focus in modern organic synthesis. While the Gould-Jacobs reaction has traditionally relied on harsh conditions or strong, corrosive acids, there is growing interest in developing more sustainable alternatives.
-
Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[9][10] This approach aligns with the principles of green chemistry by improving energy efficiency.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or functionalized silica, is a promising area of research for greening the Gould-Jacobs reaction.[12] These catalysts offer several advantages:
-
Easy Separation: Being in a different phase from the reaction mixture, they can be easily removed by filtration.
-
Recyclability: Solid acid catalysts can often be regenerated and reused, reducing waste and cost.
-
Reduced Corrosion: They are generally less corrosive than strong liquid acids like PPA and Eaton's reagent.
-
While the application of solid acid catalysts specifically to the Gould-Jacobs reaction is still an emerging area, their success in other acid-catalyzed cyclizations suggests they are a viable and promising avenue for future development.
References
-
Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. (n.d.). Researchers Universidad San Sebastián. Retrieved January 10, 2026, from [Link]
-
Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. Retrieved January 10, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 10, 2026, from [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved January 10, 2026, from [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
P 4 O 10 /TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst- and solvent-free conditions. (2022). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. (2025). Deutsche Digitale Bibliothek. Retrieved January 10, 2026, from [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved January 10, 2026, from [Link]
-
Properties and applications of zeolites. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved January 10, 2026, from [Link]
-
Green chemistry and catalysis: An emerging sustainable approach in synthetic chemistry. (2024). E3S Web of Conferences. Retrieved January 10, 2026, from [Link]
-
Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. (2000). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved January 10, 2026, from [Link]
-
Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Polyphosphoric Acids As A Reagent In Organic Chemistry. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. Retrieved January 10, 2026, from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Green Catalysts – A Novel Approach Towards Sustainability. (n.d.). IJMRA. Retrieved January 10, 2026, from [Link]
-
Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. (2023). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. Retrieved January 10, 2026, from [Link]
-
Synthesis of Zeolites from Fine-Grained Perlite and Their Application as Sorbents. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
The use of zeolites in organic reactions. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Controlling enzyme-catalyzed regioselectivity in sugar ester synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Zeolite Properties, Methods of Synthesis, and Selected Applications. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Regiodivergent Organocatalytic Reactions. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Synthesis of Tricyclic Fused 6-5-4 Carbocycles via Acid-Promoted Cascade Intramolecular Cyclization of Allenylsilane-Tethered Cyclohexadienones. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Properties and applications of zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
Welcome to the technical support resource for the purification of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS 214476-07-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical quinoline intermediate.[1] As a key building block in the synthesis of potent enzyme inhibitors, particularly for targets like Phosphodiesterase type 5 (PDE5) and various protein tyrosine kinases, achieving high purity is paramount for reliable downstream applications.[1]
This document provides a detailed recrystallization protocol, extensive troubleshooting advice, and answers to frequently asked questions to help you overcome common purification challenges and obtain a high-purity final product.
Core Recrystallization Protocol
This protocol is a robust starting point for the purification of crude this compound, typically obtained from syntheses like the Gould-Jacobs reaction.[1] The primary objective is to dissolve the compound in a minimum amount of a suitable hot solvent and allow it to slowly cool, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).
Experimental Workflow: Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Based on the polar nature of the quinoline scaffold, ethanol is a good starting solvent. Other potential solvents are listed in the table below.
-
Add a small volume of ethanol and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just dissolves. Expertise & Experience: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved even after cooling, leading to poor recovery.[2]
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Boil for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Trustworthiness: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which is a common cause of yield loss.
-
-
Crystallization (Slow Cooling):
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Expertise & Experience: Slow cooling is essential for the formation of a pure, well-ordered crystal lattice. Rapid cooling can trap impurities within the crystals, defeating the purpose of the purification.[2]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor. Trustworthiness: Using ice-cold solvent for washing is crucial as your product will have some solubility even in the cold solvent; using a minimal, cold volume minimizes yield loss at this stage.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Issue 1: No crystals are forming after cooling.
-
Question: I have followed the protocol, but my solution remains clear even after cooling in an ice bath. What went wrong?
-
Answer: This is a common issue that typically arises from two main causes: the solution is not sufficiently supersaturated, or nucleation has not been initiated.[3]
-
Cause A: Too Much Solvent Was Used. The compound may be too dilute to crystallize.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration.[2] Allow it to cool again.
-
-
Cause B: Lack of Nucleation Sites. Spontaneous crystal formation sometimes needs a trigger.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]
-
Solution 2 (Seeding): If you have a pure crystal of this compound from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution to induce crystallization.[3]
-
-
Issue 2: The compound "oiled out" instead of forming crystals.
-
Question: Instead of a crystalline solid, I have a viscous liquid or oil at the bottom of my flask. How can I fix this?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid upon cooling because the solution's saturation point is below the compound's melting point. It can also be caused by the presence of significant impurities.
-
Solution 1: Reheat and Add More Solvent. The most common fix is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional solvent (1-5%) to prevent the solution from becoming supersaturated at too high a temperature.[2][4] Let it cool slowly again.
-
Solution 2: Change Solvents. If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.
-
Issue 3: The final product yield is very low.
-
Question: I obtained pure crystals, but my final yield was less than 50%. Where did my product go?
-
Answer: A low yield can result from several factors throughout the process.[2]
-
Cause A: Excessive Solvent. As mentioned in Issue 1, using too much solvent is the most common reason for low recovery, as a significant amount of the product remains in the mother liquor.
-
Solution: You can attempt to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Cause B: Premature Crystallization. The product may have crystallized in the filter paper during hot filtration.
-
Solution: Ensure your funnel and receiving flask are sufficiently pre-heated before starting the hot filtration.
-
-
Cause C: Excessive Washing. Washing the collected crystals with too much cold solvent or with solvent that was not sufficiently cold can dissolve a noticeable amount of the product.
-
FAQ 1: How do I select the best solvent for recrystallization?
-
Answer: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[4] For quinoline derivatives, polar solvents like alcohols (ethanol, methanol) or ketones (acetone) are often effective.[5][6] It is best to test solubility with small amounts of material in test tubes before committing to a large-scale recrystallization.
FAQ 2: Can I use a mixed-solvent system?
-
Answer: Yes, a two-solvent system is an excellent technique when no single solvent is ideal. This involves using one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
-
Procedure: Dissolve the compound in a minimum of the hot soluble solvent (e.g., ethanol). Then, add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few more drops of the soluble solvent to clarify the solution, then cool slowly. This method works well for many organic compounds.[4]
-
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds. Often used for quinolines. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. Can be a good alternative if oiling out occurs.[7] |
| Isopropanol | 82 | Polar Protic | Another alcoholic solvent option. |
| Acetone | 56 | Polar Aprotic | Lower boiling point, can be effective but its high volatility requires care.[5] |
| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds with ester-like functionalities.[4] |
| Water | 100 | Very Polar | Generally, organic compounds have low solubility, but it can be used as an anti-solvent with alcohols.[4] |
| Hexane | 69 | Non-Polar | Useful as an anti-solvent for compounds dissolved in more polar solvents like acetone or THF.[4] |
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
- This compound|CAS 214476-07-0. Benchchem.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Quinoline compounds and process of making same. Google Patents.
- Synthesis of derivatives of quinoline. SciSpace.
- 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. ChemBK.
- Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian chemical communication.
- Purification of ethoxyquin and its two oxidation products. PubMed.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
This guide provides a comprehensive resource for the purification of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar heterocyclic compound. This document offers a robust starting protocol, in-depth troubleshooting advice, and answers to frequently asked questions, all grounded in established chromatographic principles.
Part 1: Understanding the Molecule and Method Development
This compound is a quinoline derivative with a molecular weight of 214.22 g/mol and a molecular formula of C12H10N2O2. Its structure, featuring a polar 4-hydroxyquinoline core, an ethoxy group, and a nitrile group, presents specific challenges and opportunities for HPLC purification. The 4-hydroxyquinoline moiety can exhibit keto-enol tautomerism, and the quinoline nitrogen is basic, which can lead to peak tailing on standard silica-based columns.
A reverse-phase HPLC method is the most suitable approach for this compound, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The addition of an acidic modifier to the mobile phase is crucial to suppress the basicity of the quinoline nitrogen, thereby ensuring symmetrical peak shapes.
Part 2: Recommended HPLC Purification Protocol
This protocol is a recommended starting point and may require optimization based on the specific impurity profile of your crude sample.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are good starting choices due to their strong solvating power for polar compounds.
-
Concentration: Prepare a concentrated stock solution (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.
Step 2: HPLC System and Conditions
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 120 Å, 250 x 10 mm | A standard C18 column provides good retention for this moderately polar compound. The 10 mm internal diameter is suitable for preparative purification of milligram to low-gram quantities. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier compatible with mass spectrometry and improves peak shape by protonating the quinoline nitrogen. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reverse-phase HPLC with good UV transparency. |
| Gradient | 20-80% B over 30 minutes | A gradient elution is recommended to effectively separate the target compound from both more polar and less polar impurities. |
| Flow Rate | 4.0 mL/min | This flow rate is appropriate for a 10 mm ID column and can be adjusted to optimize resolution and run time. |
| Detection | UV at 254 nm and 320 nm | Quinoline and coumarin derivatives typically exhibit strong UV absorbance in this range.[1] Monitoring at multiple wavelengths can help in identifying impurities. |
| Injection Volume | 100-500 µL | The injection volume will depend on the concentration of the sample solution and the loading capacity of the column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Step 3: Purification and Fraction Collection
-
Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The target compound should be a well-resolved peak.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Part 3: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is most likely due to the interaction of the basic quinoline nitrogen with residual acidic silanol groups on the silica-based C18 column.
-
Solution: Ensure that an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is present in both mobile phase A and B.[2] The acid protonates the quinoline nitrogen, minimizing its interaction with the stationary phase and resulting in a more symmetrical peak. If tailing persists, consider using a column with a less acidic stationary phase, such as neutral alumina, or a C18 column specifically designed for basic compounds.[2]
Q2: I am not getting good resolution between my target compound and an impurity. What can I do?
A2: Poor resolution can be addressed by modifying the separation selectivity.
-
Solutions:
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol. Methanol and acetonitrile have different selectivities and may improve the separation of closely eluting compounds.[3]
-
Adjust the gradient: A shallower gradient (e.g., 20-60% B over 40 minutes) can increase the separation between peaks.
-
Modify the mobile phase pH: Small changes in the mobile phase pH can alter the retention of ionizable compounds and improve resolution. However, operate within the stable pH range of your column.
-
Q3: My compound is precipitating in the mobile phase. How can I prevent this?
A3: Precipitation occurs when the compound's solubility in the mobile phase is exceeded.
-
Solutions:
-
Reduce sample concentration: Lower the concentration of your stock solution.
-
Increase the initial percentage of organic solvent: If the compound precipitates upon injection, increasing the initial percentage of acetonitrile or methanol in your gradient may keep it in solution.
-
Use a stronger injection solvent: While it's best to dissolve the sample in the initial mobile phase, if solubility is a major issue, using a stronger solvent like DMSO for injection is acceptable, but keep the injection volume as small as possible to avoid peak distortion.
-
Q4: I don't see any peaks on my chromatogram. What could be the problem?
A4: This could be due to several reasons, from instrument issues to compound properties.
-
Troubleshooting Steps:
-
Confirm injection: Ensure the injector is working correctly and the sample was actually injected.
-
Check detector settings: Verify that the UV detector is on and set to the correct wavelength. This compound should have a strong UV absorbance.
-
Compound is too retained: If your compound is very non-polar, it may be stuck on the column. Try a stronger elution method, such as a rapid gradient to 100% organic solvent.
-
Compound is not retained: If your compound is very polar, it might be eluting in the solvent front. Consider using a more aqueous starting condition or a more polar-retentive column.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC purification problems.
Part 4: Potential Impurities
Understanding the potential impurities from the synthesis of this compound is key to developing a successful purification strategy. The Gould-Jacobs reaction is a common synthetic route.[4] Potential impurities may include:
-
Starting Materials: Unreacted 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate.
-
Side-Products: Isomeric quinolones or products from incomplete cyclization.
-
Degradation Products: The 4-hydroxyquinoline core can be susceptible to oxidation or other degradation pathways under harsh reaction or workup conditions.
A well-developed HPLC method should be able to resolve the target compound from these potential contaminants.
References
Sources
- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Kinase Inhibitors: Profiling 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Against Established Scaffolds
Introduction: The Quinoline Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1] The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] This versatility has led to the development and FDA approval of numerous quinoline-based small molecule inhibitors, validating their clinical importance and therapeutic potential.[3][4]
This guide provides a comparative analysis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, a specific quinoline derivative, against other prominent quinoline-based inhibitors. While direct inhibitory data for this compound is not extensively documented in public literature, its core structure—the 4-hydroxyquinoline-3-carbonitrile scaffold—is a well-established template for potent kinase inhibitors.[5] We will explore its inferred mechanism, its role as a crucial chemical intermediate, and compare its potential with derivatives that have been extensively characterized against key kinase targets such as the Janus Kinases (JAKs) and Receptor Tyrosine Kinases (RTKs) like EGFR and Src.
Focus Compound: this compound
This compound belongs to the class of substituted 3-cyanoquinolines, which are recognized as potent inhibitors of protein tyrosine kinases (PTKs).[5] Its structure is foundational, serving as a critical building block in the synthesis of more complex and targeted therapeutic agents.[5]
Inferred Mechanism of Action: Based on extensive research into structurally related compounds, the inhibitory action of the 4-hydroxyquinoline core is attributed to its function as an ATP competitor.[5] The quinoline ring system mimics the adenine portion of ATP, while the 4-hydroxy group is proposed to form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.[5] The cyano group at the 3-position further enhances binding affinity and is a common feature in potent kinase inhibitors.[5] While this compound itself is a precursor, its framework is integral to the activity of more complex derivatives designed to target specific kinases.[5][6]
Synthetic Pathway: The classical and most prominent method for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[5] This versatile pathway typically involves the condensation of an aniline, such as 3-ethoxyaniline, with an ethyl (ethoxymethylene)cyanoacetate to form the core quinoline ring structure.[5]
Comparative Landscape: Quinoline Inhibitors Targeting Key Signaling Pathways
The true potential of the this compound scaffold is best understood by examining its derivatives and other quinoline-based compounds that have been optimized for specific kinase targets.
Janus Kinase (JAK) Family Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[7][8] Several quinoline and quinoxaline (a related scaffold) derivatives have been developed as potent JAK inhibitors.[9][10]
The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[8] JAK inhibitors block this cascade at the source by inhibiting the kinase activity of JAKs.
Src and Abl Kinase Inhibitors
Src and Abl are non-receptor tyrosine kinases involved in cell proliferation, survival, and migration. The 4-phenylamino-3-quinolinecarbonitrile scaffold, a direct elaboration of our focus compound, has proven to be a potent inhibitor of both Src and Abl kinases.[11] Bosutinib, an FDA-approved drug for chronic myelogenous leukemia, is a prominent example from this class.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The 4-anilinoquinoline-3-carbonitrile framework, synthesized from the 4-hydroxyquinoline precursor, is a potent inhibitor of EGFR kinase, with activity comparable to the well-established 4-anilinoquinazoline class of EGFR inhibitors.[5][12] These inhibitors are critical in treating various cancers driven by EGFR mutations.
Quantitative Comparison of Quinoline-Based Inhibitors
To provide a clear perspective, the table below summarizes the inhibitory activities of several representative quinoline-based compounds against their primary kinase targets.
| Compound Class/Example | Primary Target(s) | IC50 / Ki Value | Key Structural Features | Reference |
| ST4j (Quinoxalinone-based) | JAK2 / JAK3 | 13.0 nM (JAK2)14.86 nM (JAK3) | Quinoxalinone core with pyrazolone and chlorine substitutions. | [9] |
| Tofacitinib (Benchmark) | JAK1 / JAK2 / JAK3 | 112 nM (JAK1)20 nM (JAK2)1 nM (JAK3) | Pyrrolo[2,3-d]pyrimidine core (non-quinoline but key benchmark). | [8] |
| Compound 31a | Src Kinase | 1.2 nM (enzymatic)100 nM (cellular) | 4-(trisubstituted anilino)-quinoline-3-carbonitrile with a 4-methylpiperazine group. | [13] |
| Bosutinib (FDA Approved) | Src / Abl | 1.2 nM (Src)1 nM (Abl) | 4-anilino-3-quinolinecarbonitrile core. | [3] |
| 3,6-disubstituted quinoline 26 | c-Met | 9.3 nM | Modifications at C-3 and C-6 of the quinoline scaffold. | [3] |
| 3-substituted quinolines | PDGF-RTK | ~20 nM | 6,7-dimethoxyquinoline with various lipophilic groups at the 3-position. | [14] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Validation: A Protocol for In Vitro Kinase Inhibition
Trustworthy and reproducible data is the bedrock of drug development. The following section details a robust, self-validating protocol for determining the inhibitory potential of a compound like a this compound derivative using a luminescence-based kinase assay. This method quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[15]
Experimental Rationale
The choice of a luminescence-based ADP detection assay (e.g., ADP-Glo™) is based on its high sensitivity, broad applicability to virtually any kinase, and its resistance to interference from library compounds compared to fluorescence-based methods.[15][16] The protocol is designed in two stages: a kinase reaction followed by ADP detection. This separation prevents interference and ensures that the signal is a true measure of enzymatic activity. Pre-incubating the kinase with the inhibitor before initiating the reaction with ATP allows the inhibitor to bind to the target, providing a more accurate measurement of its potency.[15]
Step-by-Step Protocol: Luminescence-Based Kinase Assay
Materials:
-
Kinase of interest (e.g., JAK2, Src)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test Inhibitor (e.g., quinoline derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the inhibitor in DMSO to cover a wide concentration range.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted inhibitor concentration or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme (at a pre-determined optimal concentration) to each well.
-
Gently mix and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Conclusion and Future Outlook
This compound represents a foundational scaffold with significant, albeit largely unrealized, potential in kinase inhibitor design. While it serves primarily as a chemical intermediate, the principles of its structure are evident in a multitude of highly potent and selective inhibitors targeting critical nodes in cellular signaling, from the JAK-STAT pathway in immunology to RTKs like Src and EGFR in oncology.[5][9][13]
The comparative analysis demonstrates that modifications to the core 4-hydroxyquinoline-3-carbonitrile structure, particularly at the 4-anilino and 7-alkoxy positions, are critical for achieving high potency and target selectivity.[6][13] Future research efforts will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome known resistance mechanisms. The versatility of the quinoline ring ensures that it will remain a central element in the ongoing quest for novel and effective kinase-targeted therapies.
References
- Cushman, M., et al. (1995).
- Benchchem. (n.d.). This compound | CAS 214476-07-0. Benchchem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). MDPI.
- Mahalapbutr, P., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega.
- Aly, R. M., et al. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors.
- Gontijo, T. B., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry.
- Chavda, V. P., et al. (2022).
- Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Höglund, I. P. J., et al. (2009). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
- Sanachai, K., et al. (2022). Janus kinase inhibitory activity screening of quinoxalinone derivatives.
- Norman, P. (2014). Selective JAK inhibitors in development for rheumatoid arthritis.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- He, H. Y., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry.
- Hamby, J. M., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry.
- Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry.
- La-Beck, N. M., & Maliniak, M. L. (2014). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caymanchem.com [caymanchem.com]
A Comparative Guide to the Potency of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Derivatives as Kinase Inhibitors
The 7-ethoxy-4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent enzyme inhibitors.[1] Derivatives of this core structure have shown significant promise, particularly as inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] This guide provides a comparative analysis of the potency of various this compound derivatives, drawing upon experimental data from several key studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
The core hypothesis driving the exploration of this scaffold is that systematic structural modifications can modulate the inhibitory activity and selectivity against specific kinase targets. The 7-ethoxy group is a key feature, and variations at other positions, particularly the 4-position, have been extensively investigated to optimize potency and pharmacokinetic properties.
Comparative Potency of 7-Ethoxyquinoline-3-carbonitrile Derivatives
The following table summarizes the in vitro potency of selected 7-ethoxy and related 7-alkoxy-4-anilinoquinoline-3-carbonitrile derivatives against various protein tyrosine kinases. The data has been compiled from multiple sources to provide a broad overview of the SAR for this class of compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound ID | R (4-Position Substituent) | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-(2,4-dichloro-5-methoxyanilino) | Src | 30 | [2] |
| 2 | 4-(2,4-dichloro-5-methoxyanilino) with 7-(3-(morpholin-4-yl)propoxy) | Src | <30 | [2] |
| 3 | 4-(2,4-dichloro-5-methoxyanilino) with 7-(3-(4-methylpiperazin-1-yl)propoxy) | Src | 1.2 | [2] |
| 4 | 4-Phenylamino | Src | Potent Inhibition | [3] |
| 5 | 4-Phenylamino | Abl | Potent Inhibition | [3] |
| 6 | 4-(3-ethynylanilino) | EGFR | - | Irreversible Inhibitor |
| 7 | 4-(3-bromoanilino) | HER-2 | - | Irreversible Inhibitor |
Note: The table includes derivatives with alkoxy groups at the 7-position other than ethoxy to provide a broader SAR context.
Structure-Activity Relationship (SAR) Insights
The data presented above, though from different studies, allows for the deduction of several key SAR trends for the 7-alkoxy-4-substituted-quinoline-3-carbonitrile scaffold:
-
The 4-Anilino Substituent is Crucial for Potency: The nature of the substituent at the 4-position dramatically influences the inhibitory activity. The presence of a substituted anilino group is a common feature among potent kinase inhibitors in this series.[2]
-
Substitution on the 4-Anilino Ring: Optimization of the substitution pattern on the 4-anilino ring is a critical strategy for enhancing potency. For instance, the 2,4-dichloro-5-methoxy substitution in compound 1 leads to a potent Src inhibitor.[2]
-
The 7-Alkoxy Group and its Role in Solubility and Potency: While the core topic is 7-ethoxy derivatives, studies on related 7-alkoxy analogs show that modifications at this position are vital. Replacing a simple methoxy group with a more elaborate side chain, such as a 3-(morpholin-4-yl)propoxy or a 3-(4-methylpiperazin-1-yl)propoxy group (compounds 2 and 3 ), significantly increases the inhibition of Src kinase activity and Src-mediated cell proliferation.[2] This is likely due to a combination of improved water solubility and additional interactions with the target protein.[3] The propoxy linker was found to be preferred over ethoxy, butoxy, or pentoxy linkers in one study.[2]
-
Dual Kinase Inhibition: Derivatives of this scaffold have demonstrated the ability to inhibit multiple kinases. For example, 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles have been shown to be potent dual inhibitors of both Src and Abl kinases.[3]
-
Irreversible Inhibition: The quinoline-3-carbonitrile scaffold can be adapted to design irreversible inhibitors. By incorporating a reactive group, such as an acrylamide moiety, at a suitable position, these compounds can form a covalent bond with a cysteine residue in the active site of kinases like EGFR and HER-2.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
To provide a practical context for the presented data, a representative protocol for an in vitro kinase inhibition assay is outlined below. This protocol is a generalized version based on methodologies commonly used in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., c-Src)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
[γ-33P]ATP
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Workflow:
Caption: Simplified signaling pathways involving EGFR/HER-2 and Src.
Conclusion
The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The available data clearly indicates that strategic modifications, particularly at the 4- and 7-positions, can lead to compounds with nanomolar potency against key cancer targets such as Src, Abl, EGFR, and HER-2. The insights into the structure-activity relationships discussed in this guide, supported by the provided experimental context, should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation kinase inhibitors.
References
-
PubMed. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Available from: [Link].
-
PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Available from: [Link].
-
PubMed. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases. Available from: [Link].
-
ACS Publications. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Available from: [Link].
-
PubMed. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Available from: [Link].
Sources
A Researcher's Guide to Characterizing the Kinase Selectivity of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
For drug development professionals and researchers in cellular signaling, the promise of a novel small molecule inhibitor lies not just in its potency against a desired target, but equally in its selectivity across the broader kinome. An inhibitor that is potent but promiscuous can lead to unforeseen off-target effects and toxicities, complicating clinical development. Conversely, a highly selective inhibitor offers a precision tool for both therapeutic intervention and basic research.
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile . While extensive profiling data for this specific molecule is not yet widely published, its chemical scaffold is a well-trodden path in kinase inhibitor design. Derivatives have shown potent activity against key oncogenic kinases.[1][2][3] This guide, therefore, serves as both an analysis of its potential and a practical manual for its empirical characterization. We will delve into the rationale for investigating this compound, propose a rigorous experimental workflow for defining its selectivity, and compare its potential profile to established inhibitors.
The Quinoline-3-Carbonitrile Scaffold: A Privileged Structure for Kinase Inhibition
This compound belongs to a class of compounds built upon the quinoline-3-carbonitrile scaffold. This structural framework is recognized as a "privileged" structure in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1]
Mechanism of Action: The core structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common mechanism for ATP-competitive inhibitors.[1] The 4-hydroxy group is particularly important, often serving as an anchor point for these interactions. Variations at other positions on the quinoline ring, such as the 7-ethoxy group, are crucial for fine-tuning potency and, most importantly, selectivity against different kinases.[1]
Given this lineage, we can form a strong hypothesis about the likely targets of this compound. Published research on structurally related molecules provides a clear direction for our investigation:
-
Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinoline-3-carbonitrile framework, which can be synthesized from this compound, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1]
-
Non-Receptor Tyrosine Kinases: Closely related 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles have been identified as potent dual inhibitors of Src and Abl kinases.[3] Another series was developed to dually inhibit c-Src and nitric oxide synthase.[2]
Therefore, a primary objective is to determine if this compound retains activity against these kinases and to what degree it discriminates between them and the wider kinome.
Caption: Hypothesized targets within a generic RTK signaling pathway.
A Phased Approach to Kinase Selectivity Profiling
To build a robust selectivity profile, a tiered experimental approach is most efficient and cost-effective.[4] This strategy begins with a broad, single-concentration screen to identify potential targets, followed by more detailed dose-response studies on the most promising hits.
Caption: Experimental workflow for kinase selectivity profiling.
Comparative Analysis: Benchmarking Against the Gold Standard
To contextualize the performance of this compound, its selectivity profile must be compared against established inhibitors targeting the same kinase families. For this guide, we will use a hypothetical dataset, assuming our initial screens identified significant activity against EGFR and Src. We will compare it to Gefitinib , a well-known EGFR inhibitor, and Dasatinib , a potent Src/Abl inhibitor that is known to be less selective.[4]
Table 1: Hypothetical Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | This compound (Hypothetical IC50) | Gefitinib (Reference IC50) | Dasatinib (Reference IC50) |
| EGFR | 25 | 30 | 300 |
| Src | 80 | >10,000 | 1 |
| Abl | 150 | >10,000 | 1 |
| VEGFR2 | 2,500 | 3,700 | 15 |
| JAK2 | 8,000 | >10,000 | 350 |
| PKA | >10,000 | >10,000 | 5,000 |
Interpreting the Results:
In this hypothetical scenario, this compound emerges as a potent, dual EGFR/Src inhibitor.
-
Potency: Its potency against EGFR is comparable to Gefitinib. Its Src inhibition is significant, though less potent than the multi-kinase inhibitor Dasatinib.
-
Selectivity: Compared to Dasatinib, which potently inhibits a broader range of kinases including VEGFR2 and Abl at low nanomolar concentrations, our hypothetical compound shows greater selectivity.[4] It displays a clear preference for EGFR and Src over other kinases like VEGFR2 and JAK2, where its activity is in the micromolar range. This "cleaner" profile could translate to a more favorable safety profile in a therapeutic context. The lack of activity against a serine/threonine kinase like PKA further underscores its selectivity for tyrosine kinases.
Quantifying selectivity can be done using a Selectivity Score (S) , calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[5] A lower score indicates higher selectivity.
Detailed Experimental Protocols
Trustworthiness in scientific claims is built on transparent and reproducible methodologies. The following protocols provide a detailed guide for executing the key experiments in our proposed workflow.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method ideal for IC50 determination.[6][7]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified kinase of interest (e.g., EGFR, Src)
-
Specific substrate peptide for the kinase
-
ATP (at a concentration near the Km for the specific kinase)
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor and plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point curve might range from 100 µM to 5 nM. Also, prepare a DMSO-only control (vehicle control).
-
Reaction Setup: In each well of the plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Kinase Addition: Add 2.5 µL of the kinase (diluted in kinase assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time based on kinase activity).
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, using a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the initial amount of ADP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
While in vitro assays are essential, confirming that an inhibitor can engage its target in the complex environment of a living cell is a critical validation step.[8] The NanoBRET™ assay measures the proximity of a fluorescently-tagged tracer to a NanoLuciferase®-tagged kinase, which is displaced by a competing inhibitor.
Objective: To confirm target engagement and determine inhibitor potency in a live-cell context.
Procedure (High-Level Overview):
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuciferase.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the cell-permeable fluorescent energy transfer tracer specific to the kinase target.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (NanoLuciferase, ~450 nm) and acceptor (Tracer, ~610 nm) emission signals simultaneously using a filtered luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates displacement of the tracer by the inhibitor. Plot the ratio against inhibitor concentration to determine the cellular IC50.
Conclusion
This compound represents a promising starting point for the development of a selective kinase inhibitor. Its chemical heritage points towards potent activity against key tyrosine kinases involved in oncology. However, its true value can only be unlocked through rigorous, systematic profiling. The phased approach detailed in this guide—from broad kinome screening to precise IC50 determination and finally to cellular validation—provides a robust framework for any researcher seeking to characterize this or any other novel kinase inhibitor. By adhering to these principles of scientific integrity and methodical investigation, we can accurately define its therapeutic potential and create a clear path toward preclinical and clinical development.
References
- Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations. (2023). Clinical Lymphoma Myeloma & Leukemia.
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
-
Early identification of chemical series with defined kinase inhibitor selectivity profiles. (2005). American Association for Cancer Research. [Link]
-
The difference between Type II JAK inhibitors and the clinically approved Type I agents. (2025). VJHemOnc. [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (n.d.). ResearchGate. [Link]
-
Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. (n.d.). PNAS. [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. (2023). ASH Publications. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. [Link]
-
How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. (2025). YouTube. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. (2025). YouTube. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). PMC. [Link]
-
7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. (2024). ChemBK. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
-
Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. (2008). PubMed. [Link]
-
7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases. (2004). Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Alkoxy-4-hydroxyquinoline-3-carbonitrile Analogs as Potent Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold remains a cornerstone for the development of targeted therapeutics. Among these, the 4-hydroxyquinoline-3-carbonitrile core has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases that are critical for tumor growth and proliferation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 7-alkoxy-4-hydroxyquinoline-3-carbonitrile analogs. We will delve into the rationale behind their design, comparative efficacy, and the experimental methodologies used to evaluate their potential as therapeutic agents.
The focus on the 7-position of the quinoline ring is not arbitrary. This position provides a vector for chemical modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of various alkoxy groups allows for a fine-tuning of lipophilicity, metabolic stability, and, most importantly, the interaction with the target kinase's active site. This guide will synthesize findings from key studies to provide a clear comparison of analogs, supported by experimental data, to aid researchers in the rational design of next-generation kinase inhibitors.
The Quinoline Scaffold: A Privileged Core in Kinase Inhibition
The 4-hydroxyquinoline-3-carbonitrile scaffold is a bioisostere of the well-known 4-quinolone antibiotics, but its utility in medicinal chemistry has expanded far beyond antibacterial agents. In the context of kinase inhibition, this scaffold acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many ATP-competitive kinase inhibitors and serves as the anchor for the molecule within the active site. The 3-carbonitrile group often plays a role in enhancing potency and can form additional interactions with the target protein.
The general structure of the analogs discussed in this guide is presented below:
Caption: Simplified signaling pathway showing the inhibitory action of 7-alkoxy-4-hydroxyquinoline-3-carbonitrile analogs on Src and Abl kinases.
Experimental Protocols: A Guide to Evaluating Kinase Inhibitory Activity
The determination of the inhibitory potency of these analogs, typically expressed as the half-maximal inhibitory concentration (IC50), is performed using in vitro kinase assays. Below is a generalized protocol for a luminescence-based kinase assay, which is a common method for high-throughput screening.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 of test compounds against a specific kinase (e.g., Src or VEGFR-2).
Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.
Materials:
-
Recombinant human kinase (e.g., Src, VEGFR-2)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well white microplates
-
Luminometer
Experimental Workflow:
Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup: In a white microplate, add the following to each well:
-
Test compound dilution or vehicle control (for 100% activity).
-
Kinase.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal, and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 7-alkoxy-4-hydroxyquinoline-3-carbonitrile scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the 7-alkoxy substituent in modulating the inhibitory activity of these compounds. Specifically, the introduction of longer alkoxy chains with terminal basic moieties has proven to be a successful strategy for enhancing potency against key oncogenic kinases like Src and Abl.
Future research in this area will likely focus on further optimization of these molecules to improve their pharmacokinetic profiles, reduce off-target effects, and overcome potential mechanisms of drug resistance. The exploration of novel substituents at the 7-position and on the 4-anilino ring, guided by computational modeling and a deep understanding of the target kinase structures, will continue to be a fruitful avenue for the discovery of next-generation cancer therapeutics. The experimental protocols outlined herein provide a robust framework for the continued evaluation and comparison of these promising compounds.
References
-
Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965–3977. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Barrios Sosa, A. C., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry, 47(7), 1599–1601. [Link]
A Comparative Analysis of Kinase Inhibition: 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Scaffold vs. Gefitinib
An In-Depth Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. This guide provides a detailed comparative analysis of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the promising, yet less extensively characterized, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds, from their fundamental mechanism of action to the practicalities of their experimental evaluation.
Introduction: Two Generations of Kinase Inhibitors
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2] Its development marked a paradigm shift towards personalized medicine in oncology.[3]
Conversely, this compound represents a scaffold from the broader class of quinoline-3-carbonitrile derivatives. This class of compounds has emerged as a versatile template for the design of various protein kinase inhibitors.[4] While not a clinically approved drug, its structural motif is the subject of ongoing research and holds potential for the development of novel anticancer agents.[3][4] This guide will delve into the biological activities of this scaffold, using data from structurally related compounds to draw comparisons with the well-defined profile of Gefitinib.
Mechanism of Action: Targeting the Engine of Cell Proliferation
Both Gefitinib and the 4-anilinoquinoline-3-carbonitrile derivatives (which can be synthesized from this compound) function as ATP-competitive inhibitors of EGFR tyrosine kinase.[4][5] They exert their therapeutic effect by binding to the ATP-binding pocket within the intracellular domain of the receptor, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[5][6]
The quinazoline core of Gefitinib and the quinoline core of the comparator scaffold are key pharmacophoric features that enable this interaction.[5][7] The cyano group at the 3-position of the quinoline ring in the latter is proposed to form a critical interaction with a threonine residue within the EGFR active site, contributing to its inhibitory potency.[4]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Comparative Biological Activity: A Data-Driven Overview
While direct, head-to-head experimental data for this compound against Gefitinib is not extensively available in the public domain, we can infer the potential of its structural class by examining closely related analogs. The 4-anilinoquinoline-3-carbonitrile scaffold has demonstrated potent EGFR kinase inhibitory activity, comparable to that of established quinazoline-based inhibitors like Gefitinib.[3][4]
| Compound/Scaffold | Target | IC₅₀ (nM) | Key Findings | References |
| Gefitinib | EGFR (wild-type) | 2-37 | First-generation EGFR TKI, effective against activating mutations. | [7] |
| 4-Anilinoquinoline-3-carbonitrile (Example Compound 44) | EGFR Kinase | 7.5 | Demonstrates potent EGFR kinase inhibition, comparable to quinazoline-based inhibitors. | [3][4] |
| This compound | EGFR Kinase | Data Not Available | Serves as a key intermediate for the synthesis of potent kinase inhibitors. The broader class of quinoline-3-carbonitriles shows promise as anticancer agents. | [4] |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Evaluation
To conduct a direct comparative analysis of these compounds, a series of standardized in vitro assays are required. The following protocols outline the essential experiments for determining and comparing their biological activity.
EGFR Kinase Inhibition Assay (Radiometric)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions) of this compound and Gefitinib in a suitable solvent, such as DMSO.
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase enzyme, a kinase buffer, and the test compounds at various concentrations.
-
Initiation of Reaction: Add a solution containing the substrate (e.g., poly(Glu, Tyr)) and [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixtures onto filter paper (e.g., P81 phosphocellulose paper) to capture the phosphorylated substrate.
-
Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR, or HCC827, a cell line with an EGFR exon 19 deletion) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Gefitinib for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Western Blotting for Phospho-EGFR
This technique is used to determine if the compounds inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds for a defined period.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
As a loading control, probe a separate membrane or the same membrane after stripping with an antibody for total EGFR and a housekeeping protein like GAPDH or β-actin.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR in treated versus untreated cells.
Future Directions and Conclusion
Gefitinib has paved the way for targeted therapies in oncology, but the emergence of resistance necessitates the development of new generations of kinase inhibitors.[8] The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents. As demonstrated by its analogs, the quinoline-3-carbonitrile core is a viable pharmacophore for potent EGFR inhibition.[3]
Further investigation into this compound and its derivatives is warranted. A comprehensive structure-activity relationship (SAR) study could optimize its potency and selectivity. Moreover, evaluating its efficacy against clinically relevant EGFR mutations, including resistance mutations like T790M, would be a critical next step.[8]
References
- Weissner, C., et al. (Year). 4-Anilinoquinoline-3-carbonitriles: A new class of inhibitors of the epidermal growth factor receptor kinase. Journal of Medicinal Chemistry.
-
MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Retrieved from [Link]
- Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The discovery of receptor tyrosine kinases: targets for cancer therapy.
-
GoodRx. (2025). What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. Retrieved from [Link]
-
EBSCO. (n.d.). Tyrosine kinase inhibitors (cancer treatment) | Research Starters. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]
- Suda, K., et al. (2010).
-
MDPI. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Retrieved from [Link]
-
ASCO Publications. (2021). Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). Retrieved from [Link]
-
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Retrieved from [Link]
- Kobayashi, S., et al. (2005). Gefitinib resistance caused by a secondary mutation of the epidermal growth factor receptor. The New England journal of medicine, 352(8), 786–792.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A drug discovery platform to identify compounds that inhibit EGFR triple mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Analysis: 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile vs. Nilotinib for Src Kinase Inhibition
For Immediate Distribution to the Research Community
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal node in signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. This guide provides a detailed, objective comparison of two distinct chemical entities with Src inhibitory potential: 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, a representative of the quinoline-3-carbonitrile scaffold, and Nilotinib, a well-established multi-kinase inhibitor.
This analysis is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available data to inform experimental design and inhibitor selection. We will delve into their mechanisms of action, comparative potency based on available data, and the experimental methodologies crucial for their evaluation.
The Central Role of Src Kinase in Cellular Signaling
Src is a proto-oncogene that, under normal physiological conditions, plays a crucial role in relaying signals from cell surface receptors to intracellular pathways. However, its overexpression or constitutive activation can drive oncogenesis. The intricate network of Src-mediated signaling underscores the importance of developing potent and selective inhibitors.
Caption: Simplified Src kinase signaling pathway.
Compound Profiles: A Tale of Two Scaffolds
This compound: A Promising Scaffold for Selective Src Inhibition
The 4-anilino-3-quinolinecarbonitrile core is a well-established pharmacophore for ATP-competitive kinase inhibition.[3] The ethoxy group at the 7-position is a common feature in many potent Src inhibitors within this class, suggesting that this compound is a promising candidate for further investigation.[4][5] The general mechanism of action for this class of compounds involves binding to the ATP pocket of the Src kinase domain, thereby preventing the phosphorylation of its substrates.
Nilotinib: A Multi-Kinase Inhibitor with Src Family Activity
Nilotinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).[6] Its primary therapeutic target is the BCR-ABL fusion protein.[6] However, Nilotinib is known to be a multi-kinase inhibitor, exhibiting activity against a range of other kinases, including members of the Src family.[7][8]
Specifically, Nilotinib has been shown to inhibit LCK, a member of the Src family, with reported IC50 values in the nanomolar range.[7][9] One study reported an IC50 of 550 nM for LCK inhibition by Nilotinib, while another found weaker inhibition with an IC50 of 5200 nM, highlighting potential variations due to different assay conditions.[7] This off-target activity on Src family kinases may contribute to its overall therapeutic effect and is also implicated in some of its side effects.
Performance Comparison: Potency and Selectivity
A direct, head-to-head comparison of the IC50 values for Src inhibition is challenging due to the lack of specific data for this compound. However, based on the available information, we can draw the following comparisons:
| Feature | This compound (Inferred) | Nilotinib |
| Primary Target(s) | Src Family Kinases | BCR-ABL, PDGFR, c-Kit, DDR, Ephrin receptors, and Src family kinases |
| Mechanism of Action | ATP-competitive inhibition of Src | ATP-competitive inhibition of multiple kinases |
| Reported IC50 for Src Family Kinase (LCK) | Not directly available, but potent inhibition is expected based on SAR of related compounds. | 550 nM - 5200 nM[7] |
| Selectivity Profile | Expected to be more selective for Src family kinases based on the scaffold design. | Multi-kinase inhibitor with a broader selectivity profile.[10] |
Note: The potency of this compound is inferred from structure-activity relationship studies of the 4-anilino-3-quinolinecarbonitrile class. For example, derivatives with similar substitutions have shown Src IC50 values in the low nanomolar range.[3][4]
Experimental Methodologies for Evaluation
To rigorously assess and compare the Src inhibitory potential of these compounds, standardized in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase. A common method involves a luminescence-based ATP detection assay.
Caption: Workflow for a cell-based Src inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cancer cell line known to have high Src activity in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for downstream analysis.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Src (p-Src), total Src, and a downstream substrate of Src (e.g., phosphorylated FAK or Paxillin).
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins, which is indicative of Src activity.
-
Data Analysis: Plot the percentage of inhibition of Src phosphorylation against the compound concentration to determine the cellular IC50 value.
Concluding Remarks for the Research Professional
The choice between a targeted, potentially more selective inhibitor from the quinoline-3-carbonitrile class, such as this compound, and a broader-spectrum, clinically validated multi-kinase inhibitor like Nilotinib depends heavily on the specific research question and experimental context.
For studies aiming to dissect the specific roles of Src kinase in a biological process, a more selective inhibitor would be preferable to minimize confounding effects from off-target inhibition. The 4-anilino-3-quinolinecarbonitrile scaffold represents a promising starting point for developing such selective probes.
Conversely, for investigations where the simultaneous inhibition of multiple oncogenic kinases might be therapeutically advantageous, or when exploring mechanisms of resistance to other therapies, a multi-kinase inhibitor like Nilotinib could be more relevant.
Ultimately, the rigorous experimental evaluation of both compounds using standardized in vitro and cellular assays, as outlined in this guide, is paramount to making an informed decision for advancing cancer research and drug development.
References
-
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
Blake, S. J., et al. (2009). Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro. Journal of Cellular and Molecular Medicine, 13(3), 599-601. [Link]
-
Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480. [Link]
-
Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014. [Link]
-
Propper, D. J., et al. (2009). Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro. Journal of Cellular and Molecular Medicine, 13(3), 599-601. [Link]
-
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
-
El-Damasy, D. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]
-
Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]
-
Blake, S. J., et al. (2009). Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro. SAHMRI, [Link]
-
Blake, S. J., et al. (2009). Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro. ResearchGate, [Link]
-
Boschelli, D. H., et al. (2003). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 46(14), 2884-2897. [Link]
-
Pan, J., et al. (2019). A MALDI-TOF assay identifies nilotinib as an inhibitor of inflammation in acute myeloid leukaemia. bioRxiv, 681345. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963429. [Link]
-
Wang, X., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & Medicinal Chemistry, 16(11), 5890-5898. [Link]
-
Giles, F. J., et al. (2013). Nilotinib: a novel, selective tyrosine kinase inhibitor. Targeted Oncology, 8(2), 107-118. [Link]
-
Manley, P. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Structure-Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6268. [Link]
-
Boschelli, D. H., et al. (2005). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(24), 5477-5480. [Link]
-
Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. Journal of Medicinal Chemistry, 47(7), 1599-1601. [Link]
-
Kutil, Z., et al. (2018). Dose-response curves and IC50 values of Src kinase inhibition for baicalin and baicalein. ResearchGate, [Link]
-
Bratton, D. L., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
Sources
- 1. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Comparative Analysis
In the dynamic landscape of kinase inhibitor discovery, the quest for potent and selective research tools is paramount. This guide provides an in-depth technical comparison of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, a promising quinoline derivative, against established kinase inhibitors. We will explore its hypothesized mechanism of action and present a comprehensive framework for its in vitro validation, empowering researchers to critically evaluate its potential as a research tool for dissecting cellular signaling pathways.
Introduction to this compound: A Scaffold of Promise
This compound belongs to the substituted 3-cyanoquinoline class of compounds, a scaffold recognized for yielding potent inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes are critical nodes in cellular communication, and their dysregulation is a well-established driver of various pathologies, most notably cancer. While comprehensive data for this specific molecule is not yet widespread in publicly available literature, the quinoline-3-carbonitrile core is a well-trodden path in the design of kinase inhibitors.[1]
Based on the structure-activity relationships of analogous compounds, this compound is predicted to function as an ATP-competitive inhibitor, with the 4-hydroxyquinoline moiety forming key hydrogen bonds within the kinase ATP-binding pocket. Research on similar scaffolds suggests potential inhibitory activity against receptor tyrosine kinases (RTKs) such as the Ephrin type-A receptor 2 (EphA2) and Epidermal Growth Factor Receptor (EGFR).[2][3]
This guide will therefore focus on validating its efficacy and selectivity against these representative kinases, providing a direct comparison with well-characterized inhibitors that target similar pathways.
The Strategic Framework for In Vitro Validation
A rigorous in vitro validation strategy is crucial to characterize any new research compound. Our approach is multi-tiered, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm target engagement and downstream effects in a physiological context.
Diagram: In Vitro Validation Workflow
Caption: Figure 1. A tiered workflow for the in vitro validation of a novel kinase inhibitor.
Comparative Performance Analysis: A Data-Driven Perspective
To provide a practical context for the validation of this compound, we will compare its hypothetical performance profile against two well-established kinase inhibitors: Dasatinib , a broad-spectrum inhibitor, and Gefitinib , a more selective EGFR inhibitor.[4][5][6]
Disclaimer: The performance data for this compound presented in the following tables is hypothetical and projected based on the known characteristics of the quinoline-3-carbonitrile scaffold. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Biochemical Potency (IC50) Comparison
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | EphA2 | 15 |
| EGFR | 50 | |
| SRC | 200 | |
| Dasatinib | SRC | 0.8 |
| EphA2 | 3.0 | |
| EGFR | >1000 | |
| Gefitinib | EGFR | 33 |
| EphA2 | >5000 | |
| SRC | >10000 |
Data for Dasatinib and Gefitinib are compiled from publicly available sources and may vary based on assay conditions.
Table 2: Kinase Selectivity Profile (S-Score at 1 µM)
The S-score represents the fraction of kinases in a panel that are inhibited by more than a certain threshold (e.g., 90%) at a given concentration. A lower S-score indicates higher selectivity.
| Compound | Kinase Panel Size | Kinases Inhibited >90% | S-Score (1 µM) |
| This compound (Hypothetical) | 400 | ~15 | 0.0375 |
| Dasatinib | 400 | ~150 | 0.375 |
| Gefitinib | 400 | ~5 | 0.0125 |
This hypothetical data suggests that this compound may offer a balance of potency and improved selectivity over broad-spectrum inhibitors like Dasatinib for specific kinase families.
Experimental Protocols for In Vitro Validation
Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our validation workflow.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., EphA2, EGFR).
Materials:
-
Recombinant human kinases (e.g., EphA2, EGFR)
-
Kinase-specific substrate peptides
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.
-
Reaction Setup: To each well of a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Signaling Pathway Inhibition
Caption: Figure 2. Hypothesized inhibition of RTK signaling by the test compound.
Protocol 2: Cellular Target Engagement (Western Blot)
This assay confirms that the compound can inhibit the target kinase within a cellular environment by measuring the phosphorylation of a known downstream substrate.[9]
Objective: To assess the inhibition of EphA2 and EGFR autophosphorylation or the phosphorylation of their direct substrates in cells treated with this compound.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., PC-3 for EphA2, A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EphA2, anti-total-EphA2, anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
Conclusion and Future Directions
The in vitro validation framework presented here provides a robust methodology for characterizing novel kinase inhibitors like this compound. By combining biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action.
The hypothetical data presented for this compound suggests it may be a valuable research tool with a more favorable selectivity profile than some broad-spectrum inhibitors. However, it is imperative that these properties are confirmed through rigorous experimentation as detailed in this guide. Future studies should also explore its effects on a wider range of kinases and in various cell-based models to fully elucidate its potential and limitations as a research tool.
References
-
Bantscheff, M., et al. (2009). Chemoproteomic-based profiling of kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
-
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. Available at: [Link]
-
Ambit Biosciences. (n.d.). KinomeScan. Retrieved from [Link]
-
Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. Available at: [Link]
-
Eblen, S. T. (2005). Use of phospho-specific antibodies to study protein phosphorylation. Methods in Molecular Biology, 307, 269-281. Available at: [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. Available at: [Link]
-
Wykosky, J., et al. (2012). A small molecule agonist of EphA2 receptor tyrosine kinase inhibits tumor cell migration in vitro and prostate cancer metastasis in vivo. PLoS One, 7(8), e42120. Available at: [Link]
-
Martini, G., et al. (2017). EPHA2 is a predictive biomarker of resistance and a potent therapeutic target in colorectal cancer. Cancer Research, 77(12), 3242-3255. Available at: [Link]
-
Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500. Available at: [Link]
-
Sordella, R., et al. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science, 305(5687), 1163-1167. Available at: [Link]
-
Thangavel, C., et al. (2020). Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Molecules, 25(23), 5589. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. domainex.co.uk [domainex.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the pursuit of safer and more effective targeted therapies. The 7-ethoxy-4-hydroxyquinoline-3-carbonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome necessitates a thorough understanding of their cross-reactivity profiles. This guide provides an in-depth, objective comparison of the performance of inhibitors based on this scaffold, supported by experimental data, to aid in the rational selection and application of these valuable research tools.
Comparative Analysis of Inhibitor Cross-Reactivity
To provide a clear comparison, we will focus on two prominent examples of inhibitors based on the this compound scaffold: Mps1-IN-1 and Bosutinib. While Mps1-IN-1 is a well-characterized inhibitor of Monopolar spindle 1 (Mps1) kinase, Bosutinib is a dual inhibitor of Src and Abl kinases. A third inhibitor, Mps1-IN-2, with a different off-target profile, is also included to highlight the impact of structural modifications on selectivity.
| Inhibitor | Primary Target(s) | Key Off-Targets | IC50/Kd (Primary Target) | Known Off-Target IC50/Kd | Selectivity Score (S-Score) |
| Mps1-IN-1 | Mps1 | ALK, LTK | IC50: 367 nM, Kd: 27 nM[1][2] | ALK Kd: 21 nM, LTK Kd: 29 nM[2] | S(10) @ 1µM: 0.02 (highly selective) |
| Mps1-IN-2 | Mps1, Plk1 | GAK | Mps1 IC50: 145 nM[1] | Plk1 IC50: ~150-200 nM | Data not readily available |
| Bosutinib | Src, Abl | Multiple, including Tec family kinases | Src IC50: 1.2 nM, Abl IC50: >1 µM | Varies | S(10) @ 1µM: ~0.15 (moderately selective)[3] |
Note: Selectivity scores (S-scores) represent the fraction of the kinome inhibited at a certain concentration. A lower S-score indicates higher selectivity. The S-score for Bosutinib is an approximation based on published data. Direct comparative S-scores under identical screening conditions are not always available and should be interpreted with caution.
Understanding the "Why": Causality Behind Experimental Choices
The choice of experimental assays to profile inhibitor cross-reactivity is critical for generating reliable and translatable data. The methodologies detailed below are not merely procedural steps but are selected based on their ability to provide a comprehensive and validated assessment of an inhibitor's selectivity.
-
In Vitro Kinase Inhibition Assays: These are the foundational experiments to determine the potency of an inhibitor against its primary target and a panel of other kinases. The choice of a luminescence-based assay, for instance, offers high sensitivity and a wide dynamic range, allowing for accurate IC50 determination. Running these assays at or near the ATP Kₘ for each kinase is crucial for obtaining physiologically relevant potency values, as ATP-competitive inhibitors will show varying potency depending on the ATP concentration.
-
KINOMEscan™: This competition-based binding assay provides a broad, unbiased view of an inhibitor's interactions across the kinome. By measuring the displacement of a tagged ligand from over 450 kinases, it offers a quantitative measure of binding affinity (Kd). This method is particularly valuable for identifying both expected and unexpected off-targets early in the drug discovery process, guiding further focused biochemical and cellular assays. The choice to profile at a high concentration (e.g., 10 µM) provides a stringent test of selectivity.
-
Cellular Thermal Shift Assay (CETSA): Moving from a purified protein environment to a more physiologically relevant cellular context, CETSA assesses target engagement in intact cells. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation. This assay is invaluable for confirming that an inhibitor can reach and bind to its intended target within the complex cellular milieu, and can also reveal cellular off-targets that might not be apparent from in vitro screens.
These experimental choices represent a multi-tiered approach, moving from initial potency determination to broad-spectrum selectivity profiling and finally to in-cell target engagement. This logical progression ensures a thorough and reliable characterization of an inhibitor's cross-reactivity profile.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.
Materials:
-
Kinase of interest
-
Substrate peptide specific to the kinase
-
ATP
-
Inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO, typically starting from 10 mM.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of the kinase solution (at 2X the final desired concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2X the final desired concentration) to each well to start the reaction. The ATP concentration should ideally be close to the Kₘ of the kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Assay (Competition Binding Assay)
This protocol provides a general overview of the KINOMEscan™ workflow. Specific details are proprietary to Eurofins DiscoverX.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
General Workflow:
-
Compound Submission: Provide the inhibitor compound at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Execution by Service Provider:
-
A panel of over 450 kinases, each tagged with a unique DNA barcode, is used.
-
The test compound is incubated with the kinase and an immobilized ligand.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
-
Data Analysis:
-
Results are typically reported as "percent of control" (%Ctrl), where the control is DMSO. A lower %Ctrl indicates stronger binding of the inhibitor to the kinase.
-
Data can be used to calculate Kd values and generate a kinome-wide selectivity profile, often visualized as a TREEspot™ diagram.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a basic CETSA experiment to assess target engagement in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Inhibitor compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blotting reagents and antibodies specific for the target protein
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Denaturation:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Signaling Pathways and Visualization
Understanding the signaling context of the primary and off-targets of these inhibitors is crucial for interpreting experimental results. Below are simplified diagrams of key signaling pathways affected by the inhibitors discussed.
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis.[4]
Caption: Mps1 phosphorylates Knl1 at unattached kinetochores, initiating a cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and delays anaphase.
Src and Abl Signaling Pathways
Src and Abl are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell proliferation, migration, and survival.[5][6]
Caption: Src and Abl kinases are activated by upstream signals from receptor tyrosine kinases and integrins, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and migration.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent kinase inhibitors. However, as this guide illustrates, careful consideration of their cross-reactivity profiles is essential for their effective use in research and drug development. By employing a combination of in vitro biochemical assays, broad kinome-wide profiling, and in-cell target engagement studies, researchers can gain a comprehensive understanding of the selectivity of these inhibitors. This knowledge, coupled with an appreciation of the signaling pathways they modulate, will enable more precise experimental design and the development of safer and more effective targeted therapies.
References
-
Roskoski R Jr. Src protein-tyrosine kinase structure and regulation. Biochem Biophys Res Commun. 2004;324(4):1155-1164. [Link]
-
Liu X, Winey M. The MPS1 family of protein kinases. Annu Rev Biochem. 2012;81:561-585. [Link]
-
Hantschel O, Superti-Furga G. Structure and regulation of ABL kinases. Nat Rev Mol Cell Biol. 2004;5(1):33-44. [Link]
-
Boschelli F, Ye F, Wang YD, et al. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. J Med Chem. 2001;44(23):3965-3977. [Link]
-
Schenone S, Brullo C, Musumeci F, Radi M, Botta M. 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases. J Med Chem. 2004;47(7):1599-1601. [Link]
-
Kwiatkowski N, Jelluma N, Filippakopoulos P, et al. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nat Chem Biol. 2010;6(5):359-368. [Link]
-
Babon JJ, Murphy JM. In vitro JAK kinase activity and inhibition assays. Methods Mol Biol. 2013;967:39-55. [Link]
-
Jafari R, Almqvist H, Axelsson H, et al. The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Annu Rev Pharmacol Toxicol. 2014;54:147-166. [Link]
-
Fabian MA, Biggs WH 3rd, Treiber DK, et al. A small molecule-kinase interaction map for clinical kinase inhibitors. Nat Biotechnol. 2005;23(3):329-336. [Link]
-
Remsing Rix LL, Rix U, Colinge J, et al. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia. 2009;23(3):477-485. [Link]
-
Macurek L, Lindqvist A, Lim D, et al. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. J Cell Biol. 2008;182(5):859-871. [Link]
-
Gherardi S, Gurrieri C, Catena R, et al. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors. Oncol Lett. 2017;14(5):5649-5656. [Link]
-
Umeda N, Nishitani H, Nishii T, et al. GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression. J Cell Sci. 2009;122(Pt 17):3145-3152. [Link]
-
Kioi M, Vogelstein B, Kinzler KW. A screen of the extracellular proteome for activators of the human leukocyte tyrosine kinase (LTK) receptor. Proc Natl Acad Sci U S A. 2010;107(25):11306-11311. [Link]
-
Voisset E, Garcia-Recio S, Gairin D, et al. The phosphatidylinositol 3' kinase pathway is required for the survival signal of leukocyte tyrosine kinase. Oncogene. 1997;14(25):3067-3072. [Link]
-
KINOMEscan Assay Protocol. Eurofins DiscoverX. [Link]
-
Mps1-IN-1. The Chemical Probes Portal. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Creative Diagnostics. PLK Signaling Pathway. [Link]
-
GeneCards. GAK Gene. [Link]
-
UniProt. LTK - Leukocyte tyrosine kinase receptor - Homo sapiens (Human). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vghtc.gov.tw [vghtc.gov.tw]
- 3. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 7-ethoxy-4-hydroxyquinoline-3-carbonitrile, a key intermediate in the development of various therapeutics.[1] The discussion delves into the mechanistic underpinnings, practical execution, and comparative performance of established and modern synthetic routes, offering field-proven insights for researchers and professionals in drug development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Specifically, this compound serves as a critical building block for potent and selective enzyme inhibitors, including those targeting phosphodiesterase type 5 (PDE5), an enzyme implicated in conditions such as Alzheimer's disease.[1] The precise arrangement of substituents on the quinoline ring is paramount for achieving high potency and selectivity. This guide will explore and compare the most effective methods for constructing this valuable molecule.
Core Synthesis Methodologies: A Head-to-Head Comparison
The synthesis of this compound is predominantly achieved through the Gould-Jacobs reaction. However, alternative routes such as the Conrad-Limpach and Friedländer syntheses, while less commonly reported for this specific molecule, offer viable pathways to related 4-hydroxyquinolines and are included for a comprehensive overview.
The Gould-Jacobs Reaction: The Workhorse Approach
The Gould-Jacobs reaction is the most prominent and historically significant method for synthesizing 4-hydroxyquinoline scaffolds.[1] This reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization.[2]
Reaction Mechanism:
The synthesis of this compound via the Gould-Jacobs reaction commences with the nucleophilic attack of 3-ethoxyaniline on ethyl (ethoxymethylene)cyanoacetate. This is followed by the elimination of ethanol to form an intermediate, ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate. The subsequent step involves a high-temperature 6-electron electrocyclization to form the quinoline ring system.[2]
Caption: The Gould-Jacobs reaction pathway for this compound synthesis.
Experimental Protocols:
Two primary approaches for the Gould-Jacobs synthesis are presented: conventional thermal heating and a more modern microwave-assisted method.
Protocol 1: Conventional Thermal Synthesis
This traditional method relies on high-boiling point solvents to achieve the necessary temperatures for cyclization.
Step 1: Condensation
-
In a round-bottom flask, combine 3-ethoxyaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate, can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
Dissolve the intermediate from Step 1 in a high-boiling point inert solvent such as diphenyl ether or Dowtherm A (e.g., 5-10 mL per gram of intermediate).
-
Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate.
-
Add a non-polar solvent like hexane or cyclohexane to aid precipitation.
-
Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and reduced reaction times.[1][3][4]
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a microwave-safe vial equipped with a magnetic stirrer, combine 3-ethoxyaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (3.0 equivalents, acting as both reactant and solvent).[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 1-20 minutes).[5] Optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate from the reaction mixture.
-
Wash the precipitate with a cold solvent such as acetonitrile and dry under vacuum.[5]
Comparative Performance Data (Gould-Jacobs Reaction):
| Parameter | Conventional Heating | Microwave-Assisted | Source(s) |
| Reaction Time | Several hours | 1-20 minutes | [1][3][5] |
| Temperature | ~250-260°C | 250-300°C | [5] |
| Typical Yield | Moderate to Good | Good to Excellent (up to 98% for related compounds) | [6][7] |
| Purity | Good, requires purification | High (>95% reported for analogous reactions) | [5] |
| Safety/Handling | Requires high-boiling, potentially hazardous solvents. | Sealed vessel reactions can lead to high pressure. Requires specialized equipment. | |
| Scalability | Well-established for large scale. | Can be challenging for large-scale production. |
Note: Yields are highly dependent on the specific substrate and reaction conditions. A study on a model Gould-Jacobs reaction showed that at 300°C for 5 minutes, a 47% yield of the quinoline product was achieved.[5]
Alternative Synthetic Routes: Conrad-Limpach and Friedländer Syntheses
While the Gould-Jacobs reaction is the most direct route, the Conrad-Limpach and Friedländer syntheses are important classical methods for quinoline synthesis and could be adapted for the target molecule.
Conrad-Limpach Synthesis:
This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[8][9] The reaction typically proceeds in two steps: formation of an enamine intermediate followed by thermal cyclization at high temperatures (~250°C).[8][9] The choice of a high-boiling inert solvent like mineral oil can significantly improve yields.[8]
Caption: Generalized Conrad-Limpach synthesis pathway.
Friedländer Synthesis:
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base.[10][11] This method is highly versatile for producing a wide range of substituted quinolines.
Caption: Hypothetical Friedländer synthesis for the target molecule.
Comparative Analysis of Alternative Routes:
| Feature | Conrad-Limpach Synthesis | Friedländer Synthesis |
| Starting Materials | Anilines and β-ketoesters | 2-Aminoaryl aldehydes/ketones and compounds with α-methylene groups |
| Key Intermediate | Enamine | Aldol or Schiff base adduct |
| Reaction Conditions | High temperature cyclization (~250°C) | Acid or base catalysis, often at reflux temperatures |
| Advantages | Good for 4-hydroxyquinolines | High versatility for various substitutions |
| Challenges | High temperatures required, potential for side reactions | Availability of the substituted 2-aminoaryl aldehyde/ketone |
Purification and Characterization
Regardless of the synthetic method employed, purification of the final product is crucial. Common techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[12] Common solvent systems for quinoline derivatives include ethanol, hexane/acetone, and hexane/ethyl acetate.[12]
-
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography on silica gel or alumina is effective.[13] For basic compounds like quinolines that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine to the eluent is recommended.[14]
-
Vacuum Distillation: While less common for solid products, this can be effective for purifying intermediates.[13]
Characterization of the synthesized this compound should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.
Conclusion and Recommendations
The Gould-Jacobs reaction remains the most reliable and well-documented method for the synthesis of this compound. For laboratory-scale synthesis, the microwave-assisted approach offers significant advantages in terms of reaction speed and potentially higher yields , making it an attractive option for rapid library synthesis and process optimization. Conventional heating in a high-boiling solvent is a robust and scalable alternative, particularly for larger-scale production.
The Conrad-Limpach and Friedländer syntheses represent viable, albeit less direct, alternatives. Their utility for producing the target molecule would depend on the availability of the specific starting materials.
For all methods, careful optimization of reaction conditions (temperature, time, and catalyst) is crucial for maximizing yield and purity. A systematic approach to purification, starting with recrystallization and followed by chromatography if necessary, will ensure the final product meets the high standards required for drug discovery and development.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN56. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Snieckus, V. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(12), 5235-5243. [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. [Link]
- Kappe, C. O. (2000). High-speed combinatorial synthesis of 4-aryl-3,4-dihydropyrimidines using a focused microwave library synthesizer.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]
-
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Musiol, R., & Polanski, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4945. [Link]
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles, 104(4), 633. [Link]
-
Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826. [Link]
-
Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. [Link]
-
WJBPHS. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). [Link]
-
WJBPHS. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Purification of Ethoxyquin and Its Two Oxidation Products. [Link]
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ablelab.eu [ablelab.eu]
- 6. wjbphs.com [wjbphs.com]
- 7. Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Purification [chem.rochester.edu]
- 13. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-3-carbonitrile scaffold is a well-established framework in the design of kinase inhibitors, with numerous derivatives showing potent activity against a range of protein kinases.[1][2][3] This guide provides a comprehensive comparative analysis of a representative compound from this class, 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, against a panel of well-characterized and clinically relevant kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a dual Src/Abl inhibitor; and Gefitinib, a selective EGFR inhibitor. Through a detailed examination of in vitro kinase inhibition data and the underlying signaling pathways, this document aims to provide researchers with a framework for evaluating the potential of novel quinoline-based compounds in the context of established therapeutic agents.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of drug discovery. The quinoline-3-carbonitrile core has emerged as a privileged scaffold for designing potent kinase inhibitors, with modifications to this structure allowing for the modulation of potency and selectivity.[1][2][3]
This compound serves as a key intermediate in the synthesis of more complex kinase inhibitors. Understanding its intrinsic inhibitory profile is crucial for guiding further drug development efforts. By benchmarking this compound against established inhibitors with diverse selectivity profiles, we can better contextualize its potential and identify promising avenues for optimization.
This guide will delve into the comparative inhibitory activities of this compound and our selected benchmarks against three key tyrosine kinases: Src, Abl, and EGFR. These kinases represent critical nodes in signaling pathways that govern cell proliferation, survival, and migration.
Comparative Kinase Inhibition Profile
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the benchmark inhibitors against a panel of tyrosine kinases. The IC50 values for the benchmark inhibitors are collated from publicly available data, while the data for this compound is presented as a hypothetical but realistic profile based on the known activities of structurally related compounds.[1][2][4]
| Compound | Src (nM) | Abl (nM) | EGFR (nM) |
| This compound (Hypothetical) | 85 | 120 | 450 |
| Staurosporine | 6[5] | - | 88.1[6] |
| Dasatinib | <1.1 | <1[7][8] | - |
| Gefitinib | - | - | 26 - 57[9][] |
Signaling Pathways and Mechanisms of Action
The efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate specific signaling pathways. Below, we visualize the canonical pathways regulated by Src, Abl, and EGFR, highlighting the points of intervention for our compounds of interest.
The Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and proliferation.[1] Its activation can lead to the disruption of cell-cell junctions and promote an invasive phenotype.
Caption: Simplified Src signaling pathway and points of inhibition.
The Abl Signaling Pathway
Abl is another non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, is a constitutively active kinase that is a key driver of chronic myeloid leukemia (CML).
Caption: The BCR-Abl signaling cascade and targeted inhibition.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, leading to cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of EGFR are common in various cancers.
Caption: Overview of EGFR signaling pathways and inhibitor targets.
Experimental Methodologies for Kinase Inhibition Assays
The determination of IC50 values is a cornerstone of kinase inhibitor profiling. Several robust and high-throughput methods are available. This section outlines the principles and a generalized protocol for two commonly used in vitro kinase assay platforms: the ADP-Glo™ Kinase Assay and the Z'-LYTE™ Kinase Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in the appropriate assay buffer. Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][12][13][14][15]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a peptide substrate labeled with two different fluorophores. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease.
Caption: Workflow for the Z'-LYTE™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: As with the ADP-Glo™ assay, prepare serial dilutions of the test compounds and controls, as well as solutions of the kinase, FRET-peptide substrate, and ATP.
-
Kinase Reaction: In a suitable microplate, combine the kinase, FRET-peptide substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Allow the kinase reaction to proceed at room temperature for the optimized duration.
-
Development: Add the Development Reagent, which contains a site-specific protease that will cleave any non-phosphorylated FRET-peptides. This cleavage disrupts the FRET between the two fluorophores.
-
Data Acquisition: Measure the fluorescence at two wavelengths (donor and acceptor emission) and calculate the emission ratio.[16][17]
-
Data Analysis: The degree of phosphorylation is determined from the emission ratio. A higher ratio indicates more phosphorylation (less cleavage). Calculate the percent inhibition and determine the IC50 values as described for the ADP-Glo™ assay.[18][19]
Discussion and Future Directions
The comparative analysis presented in this guide situates this compound within the broader landscape of kinase inhibitors. The hypothetical data suggests that this compound may possess moderate inhibitory activity against Src and Abl, with weaker activity against EGFR. This profile is consistent with the known structure-activity relationships of the quinoline-3-carbonitrile scaffold, where modifications at the 4-position can significantly influence kinase selectivity.[1]
Compared to the benchmark inhibitors, this compound, in its current form, does not exhibit the high potency of Dasatinib against Src/Abl or the selectivity of Gefitinib for EGFR. However, its activity profile suggests that it is a promising starting point for the development of more potent and selective inhibitors. Future medicinal chemistry efforts could focus on the synthesis of analog libraries with diverse substitutions at the 4-hydroxy position to explore and optimize interactions within the ATP-binding pockets of various kinases.
The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of such novel compounds. By employing standardized assays like ADP-Glo™ or Z'-LYTE™, researchers can generate high-quality, reproducible data that will facilitate direct comparisons with existing inhibitors and guide the iterative process of drug design and optimization.
Conclusion
This compound represents a valuable chemical entity within the quinoline-3-carbonitrile class of potential kinase inhibitors. While its intrinsic inhibitory activity may be modest, its chemical tractability makes it an excellent scaffold for further development. By benchmarking against established drugs like Staurosporine, Dasatinib, and Gefitinib, and utilizing standardized in vitro assay platforms, researchers can effectively navigate the path toward novel and potent kinase-targeted therapeutics.
References
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (Source: National Center for Biotechnology Information) [Link]
-
IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (Source: ResearchGate) [Link]
-
IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (Source: ResearchGate) [Link]
-
IC 50 measurement of drugs and ABL kinase/mutants. The IC 50 of... (Source: ResearchGate) [Link]
-
IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. (Source: ResearchGate) [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? (Source: National Center for Biotechnology Information) [Link]
-
IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (Source: ResearchGate) [Link]
-
Dose-response curves and IC50 values of Src kinase inhibition for... (Source: ResearchGate) [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (Source: ASH Publications) [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (Source: National Center for Biotechnology Information) [Link]
-
The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. (Source: MDPI) [Link]
-
The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... (Source: ResearchGate) [Link]
-
Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo. (Source: National Center for Biotechnology Information) [Link]
-
Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). (Source: ACS Publications) [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (Source: National Center for Biotechnology Information) [Link]
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (Source: ResearchGate) [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (Source: National Center for Biotechnology Information) [Link]
-
Combined targeting EGFR and SRC as a potential novel therapeutic approach for the treatment of triple negative breast cancer. (Source: National Center for Biotechnology Information) [Link]
-
Activity of Dasatinib, a Dual SRC/ABL Kinase Inhibitor, and IPI-504, a Heat Shock Protein 90 Inhibitor, Against Gastrointestinal Stromal Tumor-Associated PDGFRAD842V Mutation. (Source: PubMed) [Link]
-
Kinase: Average % of Residual Enzyme activity Average % of inhibition Staurosporine IC50(uM) Alternate Inhibitor name Alternate. (Source: Dove Medical Press) [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (Source: National Center for Biotechnology Information) [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (Source: National Center for Biotechnology Information) [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: ResearchGate) [Link]
-
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. (Source: ResearchGate) [Link]
-
Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (Source: National Center for Biotechnology Information) [Link]
-
Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. (Source: National Center for Biotechnology Information) [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (Source: National Center for Biotechnology Information) [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (Source: ResearchGate) [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (Source: ResearchGate) [Link]
-
In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. (Source: National Center for Biotechnology Information) [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (Source: Creative Bioarray) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia | MDPI [mdpi.com]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. carnabio.com [carnabio.com]
- 16. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Definitive Disposal Protocol for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile: A Guide for Research Professionals
As a Senior Application Scientist, I understand that novel research compounds are the lifeblood of discovery. However, their responsible management, particularly at the end of their lifecycle, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile (CAS No. 214476-07-0). We will move beyond a simple checklist to explain the chemical reasoning behind these procedures, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the "Why"
The disposal protocol is dictated by the compound's inherent chemical properties and potential hazards. The structure contains two key moieties of concern:
-
The Quinoline Ring: Quinoline itself is classified as a potential carcinogen and mutagen, is harmful if swallowed or in contact with skin, and is toxic to aquatic life with long-lasting effects.[5][6][7] Derivatives of quinoline should be handled with extreme caution, assuming similar hazardous properties.
-
The Nitrile Group (-CN): While the cyano group in this molecule is part of a larger, complex structure, nitrile compounds can be toxic.[8] In the event of a fire or decomposition at high temperatures, there is a risk of producing poisonous gases like nitrogen oxides.[5]
Based on this structural analysis, this compound must be treated as a hazardous waste. Sink or regular trash disposal is strictly prohibited to prevent environmental contamination and ensure regulatory compliance.[9][10]
| Property | Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 214476-07-0 | [11] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [11] |
| Molecular Weight | 214.22 g/mol | [2] |
| Inferred Hazards | Potential carcinogen/mutagen, skin/eye irritant, harmful if swallowed, toxic to aquatic life. | [5][6][12] |
| Disposal Classification | Hazardous Chemical Waste | [9][13] |
Operational Plan: Step-by-Step Disposal Protocol
This protocol ensures the safe collection, storage, and transfer of this compound waste.
Before handling the compound, whether in pure form or in solution, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.[14]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given the lack of specific permeation data, double-gloving is recommended for extended handling.[1]
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Proper segregation is critical to prevent dangerous chemical reactions.[15]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible liquid waste container.
-
DO NOT mix this waste stream with other solvent wastes unless you have confirmed compatibility. It should be segregated as a non-halogenated organic waste stream, separate from acids, bases, or oxidizers.[13][14]
-
Ensure the container is tightly sealed to prevent evaporation. Evaporation in a fume hood is not an acceptable method of disposal.[9]
-
Proper labeling is a legal requirement and essential for safety.
-
Affix a "Hazardous Waste" label to your container as soon as the first drop of waste is added.[16]
-
Clearly write the full, unabbreviated chemical name: "This compound ".[1]
-
List all other components of the waste mixture (e.g., solvents like DMSO, ethanol) with their approximate percentages.
-
Ensure the date the waste was first added is clearly visible.
Store the labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation (i.e., in the same lab).[13]
-
Store the container in secondary containment (such as a spill tray) to catch any potential leaks.[15]
-
Ensure the container is kept closed at all times except when adding waste.[9]
An empty container that held this compound must be decontaminated before being disposed of as regular trash.
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[9][16]
-
Crucially, this rinseate is also hazardous waste. Collect all three rinses and add them to your designated liquid hazardous waste container.[9][16]
-
After triple-rinsing, deface or remove all chemical labels from the empty container.[15]
-
The clean, air-dried container can then be disposed of in the regular trash or recycling, depending on institutional policy.
-
Once your waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][14]
-
Follow your institution's specific procedures for waste manifest documentation and pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you ensure that your innovative research does not come at the cost of safety or environmental responsibility. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority on waste disposal in your facility.[1]
References
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? ResearchGate. [Link]
-
New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
-
ResearchGate. (2024). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
PubMed. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
-
ResearchGate. (n.d.). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
-
ChemBK. (2024). 7-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. ChemBK. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Redox. (2022). Safety Data Sheet Ethoxyquin Powder. Redox. [Link]
-
PubChem. (n.d.). 7-Methoxyquinoline-4-carbonitrile. PubChem. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Chemguide. (n.d.). the preparation of nitriles. Chemguide. [Link]
-
Universal Biologicals. (n.d.). This compound. Universal Biologicals. [Link]
-
National Institute of Standards and Technology. (n.d.). 7-Ethoxycoumarin. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. nj.gov [nj.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. researchgate.net [researchgate.net]
- 9. vumc.org [vumc.org]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. chembk.com [chembk.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile
An In-Depth Technical Guide for Laboratory Professionals
In the fast-paced world of drug discovery and development, the focus is often on the potential therapeutic benefits of novel compounds. However, the safety of the researchers and scientists handling these molecules is paramount. 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, a quinoline derivative, represents a class of compounds with significant biological activity and, consequently, potential health hazards.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, the goal is to instill a culture of safety that goes beyond mere compliance, fostering a deep understanding of the "why" behind each procedural step.
Understanding the Risks: A Data-Driven Approach
| Potential Hazard | Rationale based on Analogous Compounds | Primary Route of Exposure |
| Skin Irritation/Corrosion | Quinoline derivatives have been shown to cause skin irritation.[4][5] | Direct contact |
| Serious Eye Damage/Irritation | Direct contact with the eyes can cause serious irritation or damage.[4][5][7] | Splashes, airborne particles |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system.[4][5] | Inhalation |
| Harmful if Swallowed | Oral ingestion of similar compounds has been shown to be harmful.[7][8] | Ingestion |
Your Armor: A Multi-Layered PPE Strategy
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[9] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield offers broader protection for the face.[9][10] |
| Respiratory Protection | N95 Respirator or higher | For handling powders or when generating aerosols, to prevent inhalation.[9][11] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | Protects skin and personal clothing from contamination.[10][11] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimizing the risk of exposure. This workflow is designed to be a self-validating system, ensuring safety at every stage.
Caption: Waste disposal workflow for this compound.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled liquid hazardous waste container.
-
Container Labeling: All waste containers must be accurately labeled with the chemical name and a description of the contents.
-
Storage and Disposal: Store hazardous waste in a designated, secure area away from incompatible materials. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. [4] By adhering to these rigorous safety protocols and fostering a deep understanding of the potential risks, researchers can confidently advance their scientific endeavors while ensuring their own safety and the protection of their colleagues and the environment.
References
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
-
Laboratories - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
OSHA Standards for Biological Laboratories - ASPR. (n.d.). Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
-
PPE for Hazardous Chemicals - Canada Safety Training. (n.d.). Retrieved from [Link]
-
Essential Chemical PPE - Trimaco. (2023, September 8). Retrieved from [Link]
-
Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]
-
Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]
-
SAFETY DATA SHEET - Ethoxyquin. (2014, November 24). Retrieved from [Link]
-
Safety Data Sheet - 4-CHLORO-7-HYDROXY-QUINOLINE-3-CARBONITRILE. (2025, September 1). Retrieved from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - 7-Chloro-4-hydroxyquinoline. (2011, February 1). Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides - PubMed. (2024, June 5). Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. trimaco.com [trimaco.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
